Product packaging for 3-Iodo-2-methylphenol(Cat. No.:)

3-Iodo-2-methylphenol

Cat. No.: B15377570
M. Wt: 234.03 g/mol
InChI Key: LHKIGGPZRMWBCT-UHFFFAOYSA-N
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Description

3-Iodo-2-methylphenol is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO B15377570 3-Iodo-2-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7IO

Molecular Weight

234.03 g/mol

IUPAC Name

3-iodo-2-methylphenol

InChI

InChI=1S/C7H7IO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3

InChI Key

LHKIGGPZRMWBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)O

Origin of Product

United States

Foundational & Exploratory

3-Iodo-2-methylphenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methylphenol, also known as 3-iodo-2-cresol, is an aromatic organic compound. This technical guide provides a comprehensive overview of its chemical structure, properties, and a generalized synthesis protocol. Due to a notable lack of extensive research on this specific isomer, much of the available data is computational. This document consolidates the existing information and highlights areas for future experimental investigation.

Chemical Structure and Identification

This compound is a substituted phenol (B47542) with an iodine atom at the meta-position and a methyl group at the ortho-position relative to the hydroxyl group.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3-Iodo-2-cresol, Jodkresol[1]
CAS Number 116529-75-0[1]
Molecular Formula C₇H₇IO[1]
SMILES CC1=C(C=CC=C1I)O[1]
InChI InChI=1S/C7H7IO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3[1]
InChIKey LHKIGGPZRMWBCT-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce in the literature. The following table summarizes primarily computed data from established chemical databases.

PropertyValueSource
Molecular Weight 234.03 g/mol Computed (PubChem)[1]
Monoisotopic Mass 233.95416 DaComputed (PubChem)[1]
XLogP3 2.6Computed (PubChem)[1]
Hydrogen Bond Donor Count 1Computed (PubChem)[1]
Hydrogen Bond Acceptor Count 1Computed (PubChem)[1]
Rotatable Bond Count 1Computed (PubChem)[1]
Topological Polar Surface Area 20.2 ŲComputed (PubChem)[1]
Heavy Atom Count 9Computed (PubChem)[1]

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a general method for the iodination of phenolic compounds can be adapted.

Generalized Iodination of a Phenolic Compound

This protocol is based on a general method for preparing iodo-phenolic compounds.

Materials:

  • Phenolic starting material (2-methylphenol)

  • Methanol (B129727)

  • Strong base (e.g., Sodium Hydroxide)

  • Potassium Iodide

  • Trichloroisocyanuric acid

  • Ethyl acetate (B1210297)

  • Hexane (or other suitable solvent for recrystallization)

Procedure:

  • Dissolve the phenolic compound (2-methylphenol) in methanol.

  • Add a strong base (e.g., sodium hydroxide) and potassium iodide to the solution. The molar ratio of the phenolic compound to the base and to potassium iodide is typically between 1:1 and 1:2.

  • Stir the mixture uniformly.

  • Slowly add a methanol solution of trichloroisocyanuric acid. The molar ratio of the phenolic compound to trichloroisocyanuric acid is generally around 3:1 to 3:2.

  • Allow the reaction to proceed under controlled temperature conditions (e.g., 0-20 °C) for a period of 0.5 to 3 hours.

  • Upon completion, filter the reaction mixture.

  • Adjust the pH of the filtrate to 2-5.

  • Extract the product with ethyl acetate.

  • Concentrate the organic phase and purify the crude product by recrystallization using a suitable solvent system like ethyl acetate and hexane.

Synthesis_Workflow Generalized Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_products Products 2-methylphenol 2-methylphenol Dissolution Dissolution 2-methylphenol->Dissolution Methanol Methanol Methanol->Dissolution NaOH NaOH Reaction Reaction NaOH->Reaction KI KI KI->Reaction Trichloroisocyanuric_acid Trichloroisocyanuric_acid Trichloroisocyanuric_acid->Reaction Dissolution->Reaction Stirring Workup Workup Reaction->Workup pH adjustment & Extraction Purification Purification Workup->Purification Recrystallization This compound This compound Purification->this compound

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

However, as a member of the iodinated phenol class of compounds, it may possess certain biological activities. Phenolic compounds, in general, are known for their antioxidant properties. The introduction of an iodine atom can modulate the biological activity, potentially leading to antimicrobial or other pharmacological effects. Further research and biological screening are necessary to determine the specific activities of this compound.

Safety and Hazards

Based on GHS classifications, this compound is considered hazardous.

Hazard StatementCodeDescription
Harmful if swallowedH302Acute toxicity, oral[1]
Causes skin irritationH315Skin corrosion/irritation[1]
Causes serious eye damageH318Serious eye damage/eye irritation[1]
May cause respiratory irritationH335Specific target organ toxicity, single exposure; Respiratory tract irritation[1]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of experimentally derived data. The information available is largely computational. This guide serves as a summary of the current knowledge.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Performing comprehensive spectroscopic characterization (NMR, IR, MS).

  • Determining experimental physicochemical properties such as melting point, boiling point, and solubility.

  • Conducting biological screening assays to investigate potential therapeutic activities.

Such foundational research is essential to unlock the potential of this compound for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylphenol from o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-2-methylphenol from o-cresol (B1677501). Due to the limited availability of a direct, high-yield synthetic protocol for this compound from o-cresol in readily accessible literature, this document outlines a plausible synthetic approach based on established iodination methodologies for phenols. The guide also discusses the critical aspect of regioselectivity and provides a framework for the experimental execution and characterization of the target compound.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its synthesis from the readily available starting material, o-cresol, involves the electrophilic substitution of an iodine atom onto the aromatic ring. The primary challenge in this synthesis is controlling the regioselectivity of the iodination to favor the introduction of the iodine atom at the C-3 position, ortho to the hydroxyl group and meta to the methyl group.

Regioselectivity in the Iodination of o-Cresol

The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The hydroxyl group is a much stronger activating group than the methyl group. Therefore, the positions ortho and para to the hydroxyl group are the most electron-rich and thus the most susceptible to electrophilic attack.

In o-cresol, the C-4 and C-6 positions are para and ortho to the hydroxyl group, respectively, and are also meta and ortho to the methyl group. The C-3 and C-5 positions are meta to the hydroxyl group and ortho and para to the methyl group, respectively.

Standard iodination of o-cresol tends to yield a mixture of isomers, with the major products often being 4-iodo-2-methylphenol (B1580675) and 6-iodo-2-methylphenol, where substitution occurs at the positions most activated by the hydroxyl group. The formation of 2,4-di-iodo-6-methylphenol can also occur with an excess of the iodinating agent.[1] Achieving iodination at the C-3 position is sterically and electronically less favored under standard electrophilic aromatic substitution conditions.

To achieve the desired 3-iodo isomer, a synthetic strategy that can overcome the inherent directing effects of the hydroxyl group is required. This may involve the use of specific iodinating agents, catalysts, or a multi-step synthetic route.

Proposed Synthetic Pathway

A potential pathway for the synthesis of this compound from o-cresol is through a directed ortho-metalation strategy followed by iodination, or by employing specific iodinating reagents that may favor the less sterically hindered and less electronically activated position under certain conditions. However, for the purpose of this guide, we will focus on a direct iodination approach and the subsequent challenges in isomer separation.

The following sections detail a generalized experimental protocol for the iodination of o-cresol, which is likely to produce a mixture of isomers including the desired this compound. The subsequent purification is a critical step to isolate the target compound.

Experimental Protocols

Two common methods for the iodination of phenols are the use of N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective iodinating agent for activated aromatic compounds.[2] The reaction can be catalyzed by an acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-cresol in the chosen anhydrous solvent.

  • Add N-Iodosuccinimide (1.0 - 1.2 equivalents) to the solution. If an acid catalyst is used, it should be added at this stage (catalytic amount).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the isomers and obtain the desired this compound.

Method 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent than molecular iodine.

Materials:

  • o-Cresol

  • Iodine Monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-cresol in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the iodine monochloride solution (1.0 - 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to isolate this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
o-CresolC₇H₈O108.14Colorless to yellowish liquid
This compoundC₇H₇IO234.03Not available

Mandatory Visualizations

Chemical Reaction Pathway

Synthesis oCresol o-Cresol IodinatingAgent Iodinating Agent (e.g., NIS or ICl) oCresol->IodinatingAgent Reaction Isomers Isomeric Mixture (4-iodo, 6-iodo, di-iodo) IodinatingAgent->Isomers Electrophilic Aromatic Substitution Product This compound Purification Purification (Column Chromatography) Isomers->Purification Purification->Product

Caption: Synthesis pathway of this compound from o-cresol.

Experimental Workflow

Workflow start Start dissolve Dissolve o-cresol in anhydrous solvent start->dissolve add_reagent Add iodinating agent (NIS or ICl) dissolve->add_reagent react Stir at appropriate temperature add_reagent->react monitor Monitor reaction by TLC react->monitor quench Quench with Na₂S₂O₃ solution monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

Upon successful isolation, the structure of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be crucial in confirming the 3-iodo substitution pattern.

    • ¹³C NMR will show the expected number of carbon signals, with the carbon atom attached to the iodine atom exhibiting a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the phenolic hydroxyl group and characteristic peaks for the C-H and C=C bonds of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (234.03 g/mol ).

Conclusion

The synthesis of this compound from o-cresol presents a regioselectivity challenge. The protocols outlined in this guide provide a starting point for researchers to explore this transformation. Successful synthesis will heavily rely on careful control of reaction conditions and, most importantly, on a robust purification strategy to isolate the desired isomer from the reaction mixture. Further investigation into directed iodination methods may be necessary to develop a more selective and high-yielding synthesis.

References

A Technical Guide to the Physical and Chemical Properties of 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Iodo-2-methylphenol (CAS No: 116529-75-0). It is an aromatic organic compound, specifically a substituted phenol, which can serve as a valuable building block in synthetic chemistry. This document consolidates available data on its structural, physicochemical, and spectroscopic properties. Due to the limited availability of experimental data in public literature, this guide also presents predicted properties and representative experimental protocols based on analogous compounds. Furthermore, it explores the chemical reactivity of its functional groups and discusses the biological context of isomeric compounds to highlight potential areas of research.

Core Physical and Chemical Properties

This compound is a halogenated derivative of o-cresol. Its core properties are summarized below. It is important to note that while some data is derived from computational models, it provides a valuable baseline for experimental design.

Data Presentation: Properties Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueNotes / Source
IUPAC Name This compound[1]
Synonyms 3-iodo-2-methyl-phenol, Jodkresol[1]
CAS Number 116529-75-0[1][2][3]
Molecular Formula C₇H₇IO[1][2][3][4]
Molecular Weight 234.03 g/mol [1]
Monoisotopic Mass 233.95416 Da[1][4]
Appearance Not specified in literature. Expected to be a solid at room temperature.[3]
Melting Point Not available in searched literature.
Boiling Point 276.6 ± 28.0 °C(Predicted)[2]
Density 1.854 ± 0.06 g/cm³(Predicted)[2]
pKa Not available in searched literature.
LogP (Octanol/Water) 2.6(Computed, XLogP3)[1][4]
Purity ≥97%(Commercial specification)[3]
Storage Temperature 4-8°C(Commercial recommendation)[3]

Spectroscopic and Analytical Data

  • ¹H NMR: Based on its asymmetric structure, five distinct signals are expected: one for the methyl protons (-CH₃), one for the hydroxyl proton (-OH), and three for the aromatic protons (-CH). The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.

  • ¹³C NMR: Seven unique carbon signals are expected: one for the methyl carbon, and six for the aromatic carbons (four CH and two quaternary). The carbon bearing the iodine atom (C-I) would show a characteristic shift.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), an aliphatic C-H stretch from the methyl group (~2850-2960 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a C-I stretch in the fingerprint region (~500-600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z ≈ 234. A prominent peak at m/z 127 corresponding to the iodine atom (I⁺) is also expected, which is a characteristic feature in the mass spectra of iodo-compounds.

Experimental Protocols

Representative Synthesis Protocol: Electrophilic Iodination of 2-Methylphenol

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the searched literature, a plausible route involves the direct electrophilic iodination of the precursor, 2-methylphenol (o-cresol). The following protocol is a representative method adapted from general procedures for iodinating phenols.[5]

Objective: To synthesize this compound via regioselective iodination.

Materials:

  • 2-Methylphenol (o-cresol)

  • Potassium Iodide (KI) or Sodium Iodide (NaI)

  • An oxidant (e.g., Sodium Hypochlorite solution (NaOCl) or Trichloroisocyanuric acid (TCCA))

  • Methanol (Solvent)

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl, for pH adjustment)

  • Ethyl Acetate (B1210297) (for extraction)

  • Saturated Sodium Thiosulfate (B1220275) solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 2-methylphenol in methanol.

  • Addition of Reagents: Add sodium hydroxide to the solution, followed by potassium iodide, and stir until all solids are dissolved.

  • Iodination: Slowly add the oxidant (e.g., NaOCl solution) dropwise to the stirring mixture while maintaining the temperature below 10°C. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching and Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining oxidant.

  • Acidification: Carefully acidify the mixture to a pH of ~5-6 with dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.

Mandatory Visualization: Synthesis and Analysis Workflow

G General Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents Reactants (2-Methylphenol, NaI, Oxidant) reaction Reaction (Iodination) reagents->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography Crude Product analysis Structure Verification (NMR, MS, IR) chromatography->analysis Pure Product purity Purity Check (HPLC, Assay) analysis->purity G Electrophilic Aromatic Iodination start 2-Methylphenol (Starting Material) product This compound (Product) start->product Electrophilic Substitution reagent Iodinating Agent (e.g., I⁺ source) reagent->product G Contextual PPARδ Agonist Signaling cluster_inflammation Inflammatory Response cluster_therapeutic Therapeutic Outcome agonist PPARδ Agonist (Derived from Isomer) ppar PPARδ (Nuclear Receptor) agonist->ppar Activates nfkb NF-κB Pathway ppar->nfkb Suppresses cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes outcome Neuroprotection & Anti-inflammatory Effect cytokines->outcome Inhibition Leads To

References

Spectroscopic Profile of 3-Iodo-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-2-methylphenol. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, alongside characteristic infrared (IR) absorption frequencies and anticipated mass spectrometry (MS) fragmentation patterns based on analogous compounds. This document also outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3Doublet of Doublets1HAr-H
~7.1 - 6.9Triplet1HAr-H
~6.8 - 6.6Doublet of Doublets1HAr-H
~5.0 - 6.0Singlet (broad)1HOH
~2.4Singlet3HCH₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~155C-OH
~140C-I
~130Ar-CH
~128Ar-CH
~125C-CH₃
~115Ar-CH
~20CH₃
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600 - 3200Strong, BroadO-H StretchPhenolic OH
3100 - 3000MediumC-H StretchAromatic
2960 - 2850MediumC-H StretchMethyl
1600 - 1450Medium-StrongC=C StretchAromatic Ring
1260 - 1180StrongC-O StretchPhenolic
~800 - 600StrongC-I StretchAryl Iodide
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
234Molecular Ion [M]⁺
219[M - CH₃]⁺
107[M - I]⁺
94[M - I - CH₃ + H]⁺ (Cresol fragment)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for injection via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Structure->Purity

Caption: General workflow for the spectroscopic characterization of this compound.

The Ascending Trajectory of Iodinated Phenols: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The incorporation of iodine into the phenolic backbone has unlocked a compelling area of research, revealing a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties of iodinated phenols. By presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document aims to serve as a comprehensive resource for professionals in the fields of drug discovery and development.

Antimicrobial Activity of Iodinated Phenols

The introduction of iodine atoms to a phenolic structure can significantly enhance its antimicrobial properties. This is attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and the ability of iodine to disrupt essential cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select iodinated phenolic compounds against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismMIC (µM)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11[1]
Ciprofloxacin (Reference)Moraxella catarrhalis9[1]

Note: Data on the antimicrobial activity of a broader range of iodinated phenols is an active area of research. The provided data highlights the potential of this class of compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of an iodinated phenol (B47542) that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • M Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Iodinated phenol compound stock solution

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no bacteria)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the iodinated phenol compound is prepared in the microtiter plate wells using MHB. This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the iodinated phenol at which there is no visible growth of the microorganism.

Workflow for Broth Microdilution Assay

G A Prepare serial dilutions of iodinated phenol in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Read results (visual or microplate reader) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity of Iodinated Phenols

Iodinated phenols have emerged as promising candidates in the search for novel anticancer agents. Their cytotoxic effects have been demonstrated against a variety of cancer cell lines, suggesting their potential to interfere with tumor growth and proliferation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell viability, are presented in the table below for various iodinated phenols.

CompoundCancer Cell LineIC50 (mM)Reference
Guaiacol (B22219)Human pulp fibroblasts9.8[2]
PhenolHuman pulp fibroblasts4.5[2]
EugenolHuman pulp fibroblasts0.9[2]
ThymolHuman pulp fibroblasts0.5[2]
2-IodophenolMurine leukemia (L1210)Data suggests high activity but specific IC50 not provided in the abstract[3]

Note: The data indicates a range of cytotoxic potencies among different phenolic compounds, with some showing significant activity at lower concentrations. Further research is needed to establish a comprehensive database of IC50 values for a wider array of iodinated phenols against diverse cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Objective: To determine the concentration of an iodinated phenol that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Iodinated phenol compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the iodinated phenol compound. A control group receives medium without the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Workflow for MTT Cytotoxicity Assay

G A Seed cancer cells in 96-well plate B Treat cells with various concentrations of iodinated phenol A->B C Incubate for a defined period B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and determine IC50 F->G

Figure 2: Workflow for assessing the cytotoxicity of iodinated phenols using the MTT assay.

Antioxidant Activity of Iodinated Phenols

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The introduction of iodine can modulate this activity.

Quantitative Antioxidant Data

Quantitative data on the antioxidant capacity of iodinated phenols is an emerging area of study. The following table provides a conceptual framework for how such data would be presented.

CompoundAssayAntioxidant Capacity (e.g., TEAC, IC50)Reference
Iodinated Phenol ADPPHValueCitation
Iodinated Phenol BABTSValueCitation
Trolox (Standard)DPPHReference ValueCitation

Note: Trolox Equivalent Antioxidant Capacity (TEAC) is a common unit for expressing antioxidant activity relative to the standard antioxidant, Trolox. IC50 in this context refers to the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.

Objective: To measure the ability of an iodinated phenol to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

  • Iodinated phenol compound stock solution

  • Standard antioxidant (e.g., Trolox or ascorbic acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: A solution of the iodinated phenol at various concentrations is mixed with a DPPH solution of a known concentration.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes) to allow the scavenging reaction to occur.[5]

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).[5] The reduction in absorbance is indicative of the radical scavenging activity of the compound.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the iodinated phenol.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[6]

Workflow for DPPH Antioxidant Assay

G A Prepare solutions of iodinated phenol and DPPH B Mix solutions and incubate in the dark A->B C Measure absorbance at ~517 nm B->C D Calculate percentage of radical scavenging C->D E Determine IC50 value D->E

Figure 3: Workflow for evaluating the antioxidant activity of iodinated phenols using the DPPH assay.

Enzyme Inhibition by Iodinated Phenols

Iodinated phenols have been shown to inhibit the activity of various enzymes, a property that is of significant interest in drug development. A key target is thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis.

Quantitative Enzyme Inhibition Data

The inhibitory potential of iodinated phenols is typically quantified by their IC50 values or inhibition constants (Ki). The following table presents data on the inhibition of thyroid peroxidase (TPO) by various phenolic compounds.

InhibitorEnzymeIC50 (mM)Mode of InhibitionReference
Rosmarinic acidThyroid Peroxidase (TPO)0.004Competitive[7]
QuercetinThyroid Peroxidase (TPO)0.199Uncompetitive[7]
Chlorogenic acidThyroid Peroxidase (TPO)-Noncompetitive[7]
RutinThyroid Peroxidase (TPO)1.44Competitive[7]
DiiodotyrosineThyroid Peroxidase (TPO)> 0.005Competitive[8]

Note: The mode of inhibition (competitive, uncompetitive, noncompetitive) provides valuable information about the mechanism by which the compound interacts with the enzyme.

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This assay measures the inhibition of TPO-catalyzed oxidation of guaiacol, a colorimetric substrate.

Objective: To determine the inhibitory effect of an iodinated phenol on the activity of thyroid peroxidase.

Materials:

  • Thyroid microsomal preparation (source of TPO)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂) solution

  • Iodinated phenol compound stock solution

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, combine the phosphate buffer, TPO enzyme preparation, and the iodinated phenol at various concentrations.[9]

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[9]

  • Initiation of Reaction: Add the guaiacol solution, followed by the H₂O₂ solution to initiate the enzymatic reaction.[7][9]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 470 nm over time. This change in absorbance is due to the formation of tetraguaiacol, the colored product of guaiacol oxidation.[9]

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.

  • IC50 Determination: Plot the percentage of TPO inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][9]

Workflow for TPO Inhibition Assay

G A Prepare reaction mixture: TPO, buffer, and iodinated phenol B Pre-incubate to allow enzyme-inhibitor interaction A->B C Add guaiacol and H2O2 to start the reaction B->C D Monitor absorbance change at 470 nm C->D E Calculate reaction rates and percentage inhibition D->E F Determine IC50 value E->F

Figure 4: Workflow for the thyroid peroxidase (TPO) inhibition assay using the guaiacol oxidation method.

Signaling Pathways Modulated by Iodinated Phenols

The biological activities of phenolic compounds, including their iodinated derivatives, are often mediated through their interaction with and modulation of key cellular signaling pathways. While research specifically on iodinated phenols is ongoing, the known effects of related compounds provide a strong basis for hypothesized mechanisms.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Phenolic compounds like eriodictyol (B191197) have been shown to suppress breast carcinogenesis by inhibiting the PI3K/Akt pathway.[10] It is plausible that iodinated phenols could exert similar inhibitory effects, leading to decreased cancer cell survival and proliferation. Dityrosine (B1219331), a related compound, has been shown to attenuate T3-mediated cell survival by regulating the PI3k/Akt/MAPK pathway.[11]

Hypothesized Modulation of the PI3K/Akt Pathway by Iodinated Phenols

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Iodinated Phenol Iodinated Phenol Iodinated Phenol->PI3K Iodinated Phenol->Akt Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Gene Expression->Cell Survival, Proliferation, Growth

Figure 5: Hypothesized inhibitory effect of iodinated phenols on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Polyphenols have been shown to interfere with this pathway.[12] For instance, dityrosine has been observed to inhibit T3-stimulated MAPK activity.[11] Given the structural similarities, it is reasonable to hypothesize that iodinated phenols could also modulate MAPK signaling, potentially contributing to their anticancer effects.

Hypothesized Modulation of the MAPK Pathway by Iodinated Phenols

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus External Stimuli External Stimuli RAS RAS External Stimuli->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Iodinated Phenol Iodinated Phenol Iodinated Phenol->RAF Iodinated Phenol->MEK Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription->Cell Proliferation, Differentiation

Figure 6: Hypothesized modulation of the MAPK signaling pathway by iodinated phenols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immune responses, and its chronic activation is linked to cancer development. Polyphenols have been reported to inhibit NF-κB activation.[13] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm. The anti-inflammatory properties of some iodinated phenols may be attributable to their ability to modulate this critical pathway.

Hypothesized Modulation of the NF-κB Pathway by Iodinated Phenols

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters Gene Transcription Gene Transcription NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates Iodinated Phenol Iodinated Phenol Iodinated Phenol->IKK NF-κB (active)->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Figure 7: Hypothesized inhibition of the NF-κB signaling pathway by iodinated phenols.

Conclusion

Iodinated phenols represent a promising class of compounds with a wide spectrum of biological activities that warrant further investigation. Their demonstrated antimicrobial and anticancer properties, coupled with their potential to modulate key cellular signaling pathways, make them attractive candidates for the development of new therapeutic agents. This technical guide has provided a foundational overview of their biological activities, supported by available quantitative data and detailed experimental protocols. As research in this area continues to expand, a more comprehensive understanding of the structure-activity relationships and mechanisms of action of iodinated phenols will undoubtedly emerge, paving the way for their potential clinical application.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 3-Iodo-2-methylphenol. Due to the limited direct experimental data for this compound, this guide incorporates data from its parent compound, o-cresol (B1677501), and related iodinated phenols to provide a predictive and comparative framework. Methodologies for experimental determination are detailed to enable researchers to generate specific data for their applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₇H₇IOPubChem[1]
Molecular Weight 234.03 g/mol PubChem[1]
CAS Number 116529-75-0AOBChem[2]
XlogP3 2.6PubChem[1]
Appearance Not AvailableAOBChem[2]
Purity 97%AOBChem[2]
Storage Temperature 4-8°CAOBChem[2]

Solubility Profile

Table 2: Illustrative Solubility of o-Cresol in Various Solvents

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O3.2 g/100 mLRoom Temperature
EthanolC₂H₅OHMiscible30
Diethyl Ether(C₂H₅)₂OSolubleNot Specified
ChloroformCHCl₃SolubleNot Specified
Carbon TetrachlorideCCl₄SolubleNot Specified
BenzeneC₆H₆Highly SolubleNot Specified

Disclaimer: The data in this table is for o-cresol and should be considered as an estimate for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent.[4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • Analytical balance

  • Thermostatically controlled shaking incubator or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the sample at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

Stability Profile

The stability of phenolic compounds is a critical consideration in drug development and formulation. Phenols are generally susceptible to degradation via oxidation, which can be accelerated by exposure to light, elevated temperatures, and changes in pH.[5] Iodinated aromatic compounds can also exhibit varying degradation kinetics depending on the number and position of iodine atoms.[6]

Table 3: Illustrative Stability of o-Cresol in Aqueous Solution (Protected from Light)

Storage DurationStorage TemperatureAverage Recovery (%)
1 dayRoom Temperature98.3
7 daysRoom Temperature95.7
14 daysRoom Temperature93.2
30 daysRoom Temperature89.8
1 day4°C100.2
7 days4°C99.5
14 days4°C98.9
30 days4°C97.8

Disclaimer: This data represents the stability of o-cresol in urine and should be used as a general indicator for the potential stability of this compound. Specific stability studies under relevant conditions are essential.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound in a solution under various conditions is outlined below.

Objective: To evaluate the degradation of this compound over time when exposed to different stress conditions (e.g., pH, temperature, light).

Materials:

  • This compound

  • Relevant buffer solutions (for pH stability)

  • High-purity solvents

  • Temperature-controlled chambers/incubators

  • Photostability chamber

  • HPLC with a suitable detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • pH Stability: Aliquot the stock solution into different buffer solutions covering a range of pH values (e.g., pH 2, 7, 9).

    • Thermal Stability: Store aliquots of the solution at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose aliquots to controlled light conditions in a photostability chamber, alongside a dark control.

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples from each condition.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and half-life.

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through the iodination of o-cresol. A logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow OCresol o-Cresol Iodination Iodination Reaction (e.g., I₂, Oxidizing Agent) OCresol->Iodination ReactionMix Reaction Mixture Iodination->ReactionMix Workup Aqueous Work-up (e.g., Quenching, Extraction) ReactionMix->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Purification (e.g., Crystallization, Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility and stability aspects of this compound, leveraging data from analogous compounds and outlining detailed experimental protocols for generating specific data. For any drug development program, it is imperative to conduct thorough experimental validation of these properties under the specific conditions of intended use.

References

3-Iodo-2-methylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 3-Iodo-2-methylphenol, a substituted phenol (B47542) compound relevant in various research and development applications. The information is presented to facilitate quick reference and integration into laboratory and development workflows.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₇IO[1][2][3][4]
Molecular Weight 234.03 g/mol [1][2][3]
Monoisotopic Mass 233.95416 Da[1][5]

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The core data for this compound has been provided in the table above.

References

An In-depth Technical Guide to the Discovery and History of Substituted Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodophenols represent a significant class of halogenated aromatic compounds with a rich history in chemical synthesis and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of these compounds. It further delves into their applications in modulating key signaling pathways, supported by quantitative biological activity data and detailed experimental protocols. The information is curated to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and History

The journey of substituted iodophenols began in the mid-19th century, not as targeted therapeutic agents, but as products of early organic chemistry explorations. One of the earliest accounts of an iodophenol dates back to 1861, when p-iodophenol was identified as a by-product of the reaction between iodine and salicylic (B10762653) acid.[1] Early synthetic efforts were often extensions of halogenation chemistry applied to phenol (B47542), a readily available aromatic starting material.

The development of the Sandmeyer reaction in the late 19th century provided a more controlled method for introducing iodine into the phenol ring via the diazotization of aminophenols.[1] This opened the door to the systematic synthesis of various positional isomers of monoiodophenols. There are three such isomers: 2-iodophenol, 3-iodophenol, and 4-iodophenol.[2] In total, there are 19 possible iodophenols when considering all degrees of iodination from mono- to pentaiodophenol.[2]

The 20th century saw the refinement of iodination techniques, including the use of iodine in the presence of an oxidizing agent like mercuric oxide or in the form of iodine monochloride.[1] These methods allowed for more efficient and, in some cases, more selective iodination of the phenol ring. The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, was crucial in unequivocally identifying the structures of the various isomers produced.

Historically, the applications of simple iodophenols were somewhat limited. However, their role as versatile chemical intermediates in the synthesis of more complex molecules has been a consistent theme.[2] In recent decades, with the rise of targeted drug discovery, substituted iodophenols have gained prominence as key building blocks for a range of biologically active compounds, including selective estrogen receptor modulators (SERMs), anticancer agents, and antioxidants.

Synthesis of Substituted Iodophenols

The synthesis of substituted iodophenols can be broadly categorized into two main approaches: direct iodination of a substituted phenol and the introduction of a hydroxyl group onto a pre-iodinated aromatic ring.

Direct Iodination of Phenols

This is the most common approach, where a phenol is treated with an iodinating agent. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl group (ortho- and para-directing) and any other substituents on the ring.

Common Iodinating Reagents and Methods:

  • Molecular Iodine (I₂): In the presence of a base (e.g., sodium bicarbonate, ammonia) or an oxidizing agent (e.g., hydrogen peroxide, iodic acid), molecular iodine can effectively iodinate phenols.[3][4]

  • Iodine Monochloride (ICl): A more reactive iodinating agent that can lead to higher yields and faster reaction times.[1]

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent, often used in the presence of an acid catalyst.

  • Sodium Iodide and an Oxidant: A common and convenient method involves the in situ generation of an electrophilic iodine species from sodium iodide using an oxidant like sodium hypochlorite (B82951) (bleach).[5]

Synthesis from Iodoanilines

The diazotization of an iodoaniline followed by hydrolysis of the resulting diazonium salt is a classic and reliable method for the synthesis of specific iodophenol isomers that may be difficult to obtain through direct iodination.

Biological Activities and Applications

Substituted iodophenols are valuable precursors and, in some cases, active molecules in their own right, with a range of biological activities.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of substituted iodophenols against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis. A quantitative structure-activity relationship (QSAR) study on a series of substituted phenols, including 2-iodophenol, revealed that steric factors, particularly the size of substituents at the ortho position, play a significant role in their ability to induce apoptosis.[1]

Estrogen Receptor Modulation

A significant application of substituted iodophenols is in the synthesis of selective estrogen receptor modulators (SERMs). For instance, the iodinated derivative idoxifene (B1683870) was developed as a SERM for potential use in breast cancer therapy. These compounds exert their effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity, acting as either agonists or antagonists depending on the tissue type.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The introduction of an iodine atom can modulate this activity. Structure-activity relationship studies have shown that the position and number of hydroxyl groups are key determinants of the antioxidant capacity of phenolic compounds.[6]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various substituted iodophenols and related compounds, illustrating their biological potency.

Table 1: Cytotoxicity and Apoptotic Activity of Substituted Phenols

CompoundCell LineAssayParameterValue (µM)Reference
2-IodophenolL1210 (murine leukemia)Apoptosis InductionI₅₀1800[1]
2-IodophenolL1210 (murine leukemia)CytotoxicityID₅₀130[2]
2,6-Diiodo-4-nitrophenolVariousCytotoxicity--[5]
IdoxifeneMCF-7 (breast cancer)Growth InhibitionIC₅₀6.5 ± 0.6[7]
IdoxifeneTAM-R (tamoxifen-resistant)Growth InhibitionIC₅₀9.6 ± 0.5[7]

Table 2: Estrogen Receptor Binding Affinity

CompoundReceptorAssayParameterValue (nM)Reference
IdoxifeneERαCompetitive BindingKᵢ~1.5[8]
RaloxifeneERαCompetitive BindingKᵢ~0.5[3]
TamoxifenERαCompetitive BindingKᵢ~2.1[3]

Table 3: Antioxidant Activity

CompoundAssayParameterValueReference
PhenolDPPH Radical ScavengingEC₅₀>100 µM[6]
p-PhenylenediamineDPPH Radical ScavengingEC₅₀~5 µM[6]

Signaling Pathways

Estrogen Receptor Signaling

Substituted iodophenols, particularly those developed as SERMs, exert their biological effects by modulating the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic branches.

Genomic Pathway:

  • Ligand Binding: The SERM enters the cell and binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus.

  • Dimerization and Translocation: Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there.

  • DNA Binding: The dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.[1][2][5][9][10]

Non-Genomic Pathway: A subpopulation of ERs is located at the plasma membrane. Binding of a ligand to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, without direct gene transcription.[11][12][13]

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nongenomic Non-Genomic Pathway cluster_nucleus Nucleus Iodophenol_SERM Iodophenol-based SERM ER Estrogen Receptor (ERα/β) Iodophenol_SERM->ER Binding mER Membrane ER Iodophenol_SERM->mER HSP HSP90 ER_dimer ER Dimer ER->ER_dimer Dimerization HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ER_dimer->ERE Translocation PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT Activation MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK Activation Cellular_Response Rapid Cellular Response PI3K_AKT->Cellular_Response MAPK_ERK->Cellular_Response Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits Transcription Gene Transcription (Activation/Repression) Coactivators->Transcription Corepressors->Transcription

Caption: Estrogen Receptor Signaling Pathway
Apoptosis Induction by Cytotoxic Phenols

The cytotoxic effects of many phenolic compounds, including iodophenols, are mediated through the induction of apoptosis. This process can be initiated through various intrinsic and extrinsic pathways that converge on the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Apoptosis_Induction cluster_pathways Apoptotic Pathways Iodophenol Substituted Iodophenol Mitochondria Mitochondrial Stress (Intrinsic Pathway) Iodophenol->Mitochondria Death_Receptors Death Receptors (Extrinsic Pathway) Iodophenol->Death_Receptors Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Cytochrome c release Death_Receptors->Caspase_Activation DISC formation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Apoptosis Induction by Cytotoxic Phenols

Experimental Protocols

Synthesis of 4-Iodophenol via Diazotization of p-Aminophenol

This protocol is adapted from established methods and provides a reliable synthesis of 4-iodophenol.[1]

Materials:

Procedure:

  • Diazotization: In a flask, dissolve p-aminophenol in a mixture of water, ice, and concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the stirred mixture, maintaining the temperature at 0°C. Continue stirring for 20 minutes after the addition is complete.

  • Iodination: In a separate beaker, prepare an ice-cold solution of potassium iodide in water. Pour the diazonium salt solution into the potassium iodide solution.

  • Add a small amount of copper bronze to the mixture and warm it slowly on a water bath to 75-80°C until the evolution of nitrogen ceases. An oily layer of p-iodophenol will separate.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with chloroform.

  • Wash the combined chloroform extracts with a dilute sodium thiosulfate solution to remove any unreacted iodine.

  • Remove the chloroform by distillation.

  • Distill the residue under reduced pressure to obtain crude p-iodophenol.

  • Recrystallize the crude product from ligroin to yield pure, colorless p-iodophenol.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Iodophenol Start p-Aminophenol Diazotization Diazotization (H₂SO₄, NaNO₂, 0°C) Start->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Iodination Iodination (KI, Copper Bronze, Heat) Diazonium_Salt->Iodination Crude_Product Crude 4-Iodophenol Iodination->Crude_Product Extraction Extraction (Chloroform) Crude_Product->Extraction Washing Washing (Na₂S₂O₃) Extraction->Washing Distillation Distillation Washing->Distillation Recrystallization Recrystallization (Ligroin) Distillation->Recrystallization Final_Product Pure 4-Iodophenol Recrystallization->Final_Product

Caption: Workflow for the Synthesis of 4-Iodophenol
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Substituted iodophenol test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the substituted iodophenol compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Substituted iodophenol test compounds

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions. Include a control well with DPPH and methanol only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the wells at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow, resulting in a decrease in absorbance.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compound. Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Substituted iodophenols are a historically significant and synthetically versatile class of compounds. Their journey from by-products of early chemical reactions to key components in the design of targeted therapeutics highlights the evolution of medicinal chemistry. The ability to modulate their biological activity through substitution patterns makes them a continuing area of interest for researchers in drug discovery. This guide has provided a foundational understanding of their history, synthesis, biological activities, and the experimental approaches used to evaluate them, offering a valuable resource for further investigation and innovation in this field.

References

Theoretical Underpinnings of 3-Iodo-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-methylphenol is a halogenated aromatic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and application of iodinated phenolic compounds.

Physicochemical and Computed Properties

The structural characteristics of this compound, a substituted phenol (B47542), give rise to its specific physicochemical properties. The presence of an iodine atom and a methyl group on the phenol ring influences its molecular weight, polarity, and potential biological interactions. A summary of its computed properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H7IOPubChem[1][2]
Molecular Weight 234.03 g/mol PubChem[1]
XLogP3 2.6PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 233.95416 DaPubChem[1]
Monoisotopic Mass 233.95416 DaPubChem[1][2]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Complexity 94.9PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=C(C=CC=C1I)OPubChem[1][2]
InChIKey LHKIGGPZRMWBCT-UHFFFAOYSA-NPubChem[1][2]

Synthesis of this compound: An Experimental Protocol

Materials and Reagents
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware

Experimental Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-methylphenol and 1.1 equivalents of sodium iodide in a minimal amount of methanol.

  • Cooling: Place the flask in an ice/water bath on a magnetic stirrer and begin stirring.

  • Addition of Oxidant: Using a separatory funnel, add 1.1 equivalents of 6% sodium hypochlorite solution dropwise to the stirring solution over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.[3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.[3]

  • Quenching: Remove the ice bath and add 10 mL of 10% sodium thiosulfate solution to quench any remaining iodine. Stir for 5 minutes.

  • Acidification: Acidify the solution to a pH of 3-4 with 2 M hydrochloric acid. This will precipitate the crude this compound.[3]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold deionized water.[3]

  • Drying: Transfer the crude product to a watch glass and allow it to air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, or by column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 2-methylphenol and NaI in Methanol B Cool to 0-5 °C in an ice bath A->B C Dropwise addition of NaOCl solution B->C D Stir for 60 minutes C->D E Quench with Na2S2O3 D->E F Acidify with HCl E->F G Vacuum Filtration F->G H Wash with cold water G->H I Air Dry Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Theoretical Studies: A Methodological Perspective

Direct computational studies, such as Density Functional Theory (DFT) analysis, on this compound are not extensively reported in the current literature. However, the theoretical analysis of similar substituted phenols provides a robust framework for predicting its molecular properties and reactivity.

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:

  • Optimize the molecular geometry to determine bond lengths and angles.

  • Calculate vibrational frequencies to correlate with experimental IR spectra.[4]

  • Generate a Molecular Electrostatic Potential (MESP) map to identify electrophilic and nucleophilic sites, which can predict reactivity.[4]

  • Determine Fukui functions to further analyze local reactivity.[5]

  • Predict NMR chemical shifts.

For researchers interested in pursuing such studies, the general workflow is outlined below.

DFT_Workflow Input Define Molecular Structure of this compound Method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method GeomOpt Geometry Optimization Method->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc PropCalc Calculation of Properties (MESP, Fukui, NMR) FreqCalc->PropCalc Analysis Analysis and Interpretation of Results PropCalc->Analysis

Caption: A typical workflow for DFT analysis of a molecule.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a broad singlet for the hydroxyl proton, and distinct signals in the aromatic region for the three ring protons. The chemical shifts of the aromatic protons will be influenced by the positions of the iodo, methyl, and hydroxyl groups. For comparison, the methyl protons of 2-methylphenol appear around 2.2 ppm, and the aromatic protons are observed between 6.7 and 7.1 ppm.[6] The electron-withdrawing effect of the iodine atom is likely to shift the signals of adjacent protons downfield.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the iodine atom will experience a significant upfield shift due to the heavy atom effect.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. A C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 234. A prominent peak at m/z = 107, corresponding to the loss of an iodine atom ([M-I]⁺), is also anticipated. The fragmentation pattern will be characteristic of a substituted phenol.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are limited. However, the biological activities of iodinated phenols and related phenolic compounds have been investigated, suggesting potential areas of interest for this molecule.

Iodinated phenols are known to interact with the thyroid hormone system. Some studies have shown that certain iodinated phenolic compounds can act as thyroid disruptors by interfering with thyroid hormone synthesis or by acting as agonists or antagonists of thyroid hormone receptors.[7] This suggests that this compound could potentially modulate thyroid-related signaling pathways.

Furthermore, phenolic compounds, in general, are known for their antioxidant properties. The application of iodine in the form of iodate (B108269) has been shown to enhance the accumulation of phenolic compounds in plants, which in turn helps in mitigating salt stress, indicating a protective role of these compounds.[8]

The potential biological effects of this compound could be explored in the context of pathways regulated by thyroid hormones or in studies related to its antioxidant and cytotoxic effects.

Biological_Signaling cluster_thyroid Thyroid Hormone Pathway cluster_cellular Cellular Effects Compound This compound T3_binding T3 Binding Site Compound->T3_binding Potential Interference ROS Reactive Oxygen Species (ROS) Compound->ROS Potential Antioxidant/ Pro-oxidant Activity TR Thyroid Hormone Receptors (TRα, TRβ) TR->T3_binding Gene_Expression Regulation of Target Gene Expression T3_binding->Gene_Expression Cell_Signaling Cell Signaling Pathways (e.g., MAPK, NF-κB) ROS->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis

Caption: Potential interaction points of this compound in biological pathways.

Conclusion

This compound represents an interesting molecule for further investigation in various scientific domains. This guide has provided a consolidated overview of its known properties, a detailed methodology for its synthesis, and a predictive framework for its theoretical and biological characterization. While direct experimental data for this specific compound is sparse, the information compiled herein, based on closely related structures and general chemical principles, offers a solid starting point for future research endeavors. Further experimental validation of the predicted spectroscopic and biological properties is warranted to fully elucidate the potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-iodo-2-methylphenol as a key building block. The methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and carbonylative coupling reactions are outlined, offering versatile strategies for the synthesis of complex organic molecules. Such molecules are of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate in these transformations, featuring a reactive carbon-iodine bond poised for oxidative addition to a palladium(0) catalyst. The presence of the ortho-methyl and meta-hydroxyl groups can influence the reactivity of the aryl iodide and may require careful optimization of reaction conditions. These protocols are based on established methodologies for similar aryl iodide substrates and serve as a foundation for further development and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. This protocol describes the coupling of this compound with a generic arylboronic acid.

Representative Reaction Data
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene (B28343)/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2 equiv)Dioxane/H₂O (3:1)901688
33-Pyridinylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2 equiv)DMF1101085
42-Thienylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2 equiv)1,4-Dioxane1001490

Note: The data presented are representative for similar iodoarene substrates and may require optimization for this compound.

Detailed Experimental Protocol
  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 10-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction facilitates the formation of a C(sp²)-C(sp²) bond between an aryl halide and an alkene.[1] This protocol outlines the reaction of this compound with a generic acrylate.

Representative Reaction Data
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2 equiv)DMF1001885
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2 equiv)Acetonitrile802482
3n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (2 equiv)DMA1201689
4AcrylonitrilePd₂(dba)₃ (1)-DBU (1.5 equiv)Toluene1102078

Note: The data presented are representative for similar iodoarene substrates and may require optimization for this compound.

Detailed Experimental Protocol
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add a suitable base, such as a tertiary amine (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the required time (typically 16-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the substituted alkene.

General Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)(I)L2(Alkene)] Ar-Pd(II)(I)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)(I)L2 Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)(I)L2 Insertion_Product->Hydrido_Complex β-Hydride Elimination (Product Release) Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically employing both palladium and copper catalysts.[2][3]

Representative Reaction Data
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DiisopropylamineToluene80891
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (3)Et₃NDMF70593
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)PiperidineAcetonitrile501087

Note: The data presented are representative for similar iodoarene substrates and may require optimization for this compound.

Detailed Experimental Protocol
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired alkynylated phenol.

General Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)IL2 ArPd(II)IL2 Pd(0)L2->ArPd(II)IL2 Ar-I Oxidative Addition ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)IL2->ArPd(II)(alkyne)L2 R-C≡C-Cu Transmetalation ArPd(II)(alkyne)L2->Pd(0)L2 Ar-C≡C-R Reductive Elimination CuI CuI Cu-alkyne Cu-alkyne CuI->Cu-alkyne R-C≡CH, Base Cu-alkyne->CuI Transmetalation to Pd

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[4][5]

Representative Reaction Data
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.5 equiv)Toluene1001294
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2 equiv)1,4-Dioxane1101888
3BenzylaminePd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2 equiv)Toluene902091
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)LHMDS (1.5 equiv)THF701686

Note: The data presented are representative for similar iodoarene substrates and may require optimization for this compound.

Detailed Experimental Protocol
  • In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv).

  • Outside the glovebox, add this compound (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the solvent (e.g., toluene, 5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl product.

General Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)(I)L2(HNR2)] Ar-Pd(II)(I)L2->Amine_Complex Amine Coordination Amido_Complex [Ar-Pd(II)(NR2)L2] Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) gas. These reactions can be used to synthesize esters, amides, and ketones from aryl halides.

Representative Reaction Data (Alkoxycarbonylation)
EntryNucleophile (Alcohol)Pd Catalyst (mol%)Ligand (mol%)BaseSolventCO PressureTemp (°C)Yield (%)
1MethanolPd(OAc)₂ (2)dppf (4)Et₃N (2 equiv)Toluene1 atm10090
2EthanolPdCl₂(PPh₃)₂ (3)-K₂CO₃ (2 equiv)DMF1 atm11085
3iso-PropanolPd(OAc)₂ (2)Xantphos (3)DBU (1.5 equiv)1,4-Dioxane1 atm10088
4Benzyl alcoholPd₂(dba)₃ (1.5)P(o-tol)₃ (6)Et₃N (2 equiv)Acetonitrile1 atm8092

Note: The data presented are representative for similar iodoarene substrates and may require optimization for this compound.

Detailed Experimental Protocol (Alkoxycarbonylation)
  • To a pressure-rated reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., dppf, 0.04 mmol, 4 mol%).

  • Add the solvent (e.g., toluene, 5 mL), the alcohol (e.g., methanol, 10 mmol, 10 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Seal the vessel, purge with carbon monoxide gas three times, and then pressurize with CO (e.g., 1 atm, balloon).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO pressure in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography to obtain the corresponding benzoate (B1203000) ester.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants (Aryl Halide, Coupling Partner, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N2 Purge) C->D E Heat to Desired Temperature D->E F Stir and Monitor (TLC, LC-MS, GC-MS) E->F G Cool to RT & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, HRMS) J->K

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

3-Iodo-2-methylphenol: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-2-methylphenol is a valuable substituted phenol (B47542) derivative that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its utility is primarily derived from the presence of three distinct functional groups on the aromatic ring: a hydroxyl group, a methyl group, and an iodine atom. The iodine atom, in particular, renders the molecule highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and materials science. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of novel compounds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in several key organic transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. These notes are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Key Applications in Organic Synthesis

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the assembly of complex molecular scaffolds found in many biologically active compounds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Phenols

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1][2][3] Using this compound as the aryl iodide component, a wide variety of aryl and heteroaryl groups can be introduced at the 3-position of the phenol ring. The resulting biaryl and heteroaryl phenol structures are prevalent in many pharmaceutical agents and natural products. The reaction is known for its mild conditions and tolerance of a broad range of functional groups.[4]

General Reaction Scheme:

Buchwald-Hartwig Amination: Synthesis of Substituted Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide and an amine.[5][6][7] This reaction provides a direct route to synthesize N-aryl and N-heteroaryl derivatives of 2-methyl-3-aminophenol from this compound. Arylamines are a common feature in many drug molecules, and this reaction offers a versatile and efficient method for their preparation.[8] The choice of phosphine (B1218219) ligand is critical for the success of this transformation.[6]

General Reaction Scheme:

Heck Coupling: Synthesis of Substituted Cinnamic Acid Derivatives and Stilbenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] When this compound is reacted with various alkenes, such as acrylates or styrenes, it leads to the formation of cinnamic acid derivatives or stilbenes, respectively. These products can serve as precursors to a variety of biologically active molecules. The Heck reaction is particularly useful for creating new carbon-carbon double bonds with high stereoselectivity.[10]

General Reaction Scheme:

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the cross-coupling reactions of this compound based on general literature procedures for similar aryl iodides.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, or PdCl₂(dppf)
Ligand (if applicable) PPh₃, SPhos, XPhos
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene, Dioxane, DMF, or THF/Water
Temperature 80-120 °C
Typical Yield 70-95%

Table 2: Buchwald-Hartwig Amination of this compound with Amines

ParameterCondition
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, or BrettPhos
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Typical Yield 65-90%

Table 3: Heck Coupling of this compound with Alkenes

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand (if applicable) P(o-tolyl)₃, PPh₃
Base Et₃N, K₂CO₃, or NaOAc
Solvent DMF, Acetonitrile, or Toluene
Temperature 100-140 °C
Typical Yield 60-85%

Experimental Protocols

The following are representative experimental protocols for the key cross-coupling reactions of this compound. These protocols are based on established literature procedures for analogous substrates and should be adapted and optimized for specific target molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biarylphenol.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl aminophenol.

Protocol 3: General Procedure for Heck Coupling

This protocol provides a general procedure for the palladium-catalyzed Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the required temperature (e.g., 120 °C) and stir.

  • Follow the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted alkene.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII Ar-Pd(II)-I(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' + Base PdII_Amide Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Carbopalladation Carbopalladation (Alkene Insertion) PdII->Carbopalladation Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L_n) Carbopalladation->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Ar-CH=CH-R BetaHydride->Product HPdI H-Pd(II)-I(L_n) BetaHydride->HPdI BaseRegen Base Regeneration HPdI->BaseRegen Base BaseRegen->Pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Reagents, Solvent, Catalyst) Reaction Heating & Stirring (Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A typical workflow for a cross-coupling reaction.

References

Application Notes and Protocols for the Quantification of 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Iodo-2-methylphenol in various sample matrices. The protocols described are based on established analytical techniques and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a substituted phenol (B47542) derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques for the analysis of organic compounds. Additionally, principles of UV-Visible Spectroscopy are discussed as a supplementary method.

The successful implementation of these methods requires adherence to good laboratory practices and thorough method validation to ensure reliable results.[1][2] Method validation parameters such as accuracy, precision, specificity, linearity, range, and robustness should be assessed according to international guidelines (e.g., ICH).[1][3][4]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of moderately polar organic compounds like this compound.[5] The method's versatility allows for adaptation to various sample types.

Experimental Protocol: RP-HPLC with UV Detection

This protocol provides a starting point for the development of a robust HPLC method.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Visible Detector

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Potassium dihydrogen phosphate

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acidB: Acetonitrile:Methanol (50:50, v/v)
Elution Mode Isocratic or Gradient (e.g., 65:35 A:B)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 271 nm (λmax)[6]

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For example, a drug formulation might be dissolved and diluted in the mobile phase, while biological samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) to remove interferences.

Method Validation Parameters:

The following table summarizes key validation parameters and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.[1]The analyte peak should be well-resolved from other peaks.
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte.[3]Correlation coefficient (r²) > 0.999.
Accuracy The closeness of the test results to the true value.[4]% Recovery should be within 98–102% for pharmaceutical assays.[1][4]
Precision The degree of agreement among individual test results.[1]Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.[3]Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[6]No significant change in results with minor variations in flow rate, pH, or column temperature.[6]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Sample Sample Matrix Extracted Extracted Sample Sample->Extracted Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Extracted->HPLC Column C18 Column HPLC->Column Detector UV Detector (271 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[7] For phenolic compounds, derivatization is often employed to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general approach for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., Quadrupole)

  • Autosampler

Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Pentafluorobenzoyl chloride)

  • Solvent (e.g., Hexane, Dichloromethane - GC grade)

  • Anhydrous sodium sulfate

GC-MS Conditions (Example):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Oven Temperature Program Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Scan mode (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using an appropriate solvent. For solid samples, techniques like Soxhlet or ultrasonic extraction can be used.[7] For liquid samples, liquid-liquid extraction is common.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent to a small volume (e.g., 1 mL).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA) and a catalyst if needed.

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare calibration standards in a similar manner, including the derivatization step.

Quantitative Data Summary (Hypothetical):

The following table illustrates how quantitative data from a method validation study could be presented.

Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
1.0 (LOQ) 0.9898.05.2
5.0 5.05101.02.5
25.0 24.8099.21.8
50.0 50.90101.81.5
100.0 99.5099.51.2

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Quant Quantification TIC->Quant Identification Structural Confirmation MassSpec->Identification Concentration Final Concentration Quant->Concentration

Caption: Workflow for this compound analysis by GC-MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound, especially in simple matrices without significant interfering substances.[8][9]

Protocol for UV-Visible Spectrophotometric Quantification

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For phenolic compounds, this is often in the range of 270-280 nm.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax.

  • Plot Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

  • Sample Analysis: Prepare the sample in the same solvent and measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.

Relationship Diagram for Spectroscopic Quantification

Caption: Logical relationship for UV-Vis spectrophotometric quantification.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for complex matrices and trace-level analysis. UV-Visible spectrophotometry provides a simpler, more rapid alternative for routine analysis in less complex samples. Regardless of the method chosen, rigorous validation is essential to ensure the generation of accurate and reliable data.

References

Analysis of Iodophenol Isomers by HPLC and GC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of iodophenol isomers (2-iodophenol, 3-iodophenol (B1680319), and 4-iodophenol) are crucial for various applications, including environmental monitoring, pharmaceutical analysis, and metabolism studies. This document provides detailed application notes and experimental protocols for the analysis of these isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a primary technique for the separation of iodophenol isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The elution order of the isomers can be influenced by the choice of the stationary phase and the composition of the mobile phase.

Quantitative Data Summary for HPLC Analysis
AnalyteStationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
2-Iodophenol Phenyl-Hexyl50% Acetonitrile / 50% 20 mM Potassium Phosphate (B84403) buffer (pH 3.0)7.52.0 (between 2- and 4-iodophenol)
4-Iodophenol (B32979) Phenyl-Hexyl50% Acetonitrile / 50% 20 mM Potassium Phosphate buffer (pH 3.0)8.32.0 (between 2- and 4-iodophenol)
2-Iodophenol C1850% Acetonitrile / 50% 20 mM Potassium Phosphate buffer (pH 3.0)6.81.5 (between 2- and 4-iodophenol)
4-Iodophenol C1850% Acetonitrile / 50% 20 mM Potassium Phosphate buffer (pH 3.0)7.21.5 (between 2- and 4-iodophenol)
3-Iodophenol Newcrom R1Acetonitrile and Water with Phosphoric AcidNot SpecifiedNot Specified

Note: Data for 2- and 4-iodophenol are adapted from a comparative study. The method for 3-iodophenol is from a separate application note, and direct comparison of retention times is not possible without further experimental data.

Experimental Protocol: HPLC Analysis of Iodophenol Isomers

This protocol outlines a general method for the separation of 2-, 3-, and 4-iodophenol using a reversed-phase HPLC system with UV detection.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase HPLC column (e.g., Phenyl-Hexyl or C18, 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade).

  • Potassium phosphate monobasic.

  • Phosphoric acid.

  • Standards of 2-iodophenol, 3-iodophenol, and 4-iodophenol.

2. Preparation of Mobile Phase and Standards

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0). Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water, adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each iodophenol isomer in 10 mL of methanol.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition.

3. Chromatographic Conditions

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis

  • Identify the peaks of the iodophenol isomers based on the retention times of the standards.

  • Quantify the concentration of each isomer by comparing the peak area of the sample with the peak area of the corresponding standard from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Injection Sample Injection Sample->Injection Standards Standards Standards->Injection MobilePhase Mobile Phase Separation Chromatographic Separation (Phenyl-Hexyl Column) MobilePhase->Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization (Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Identification Spectral Identification MassAnalysis->Identification Quantification Quantification Identification->Quantification

Protocols for Sonogashira Coupling with Aryl Iodides: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl iodides and terminal alkynes. The protocols outlined below are designed to be readily applicable in a research and development setting.

Core Concepts and Reaction Mechanism

The Sonogashira reaction is a powerful cross-coupling method catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base.[1] The reaction is prized for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[2][3] Aryl iodides are highly reactive substrates in this transformation, typically requiring less forcing conditions than their bromide or chloride counterparts.[3]

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[4]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final coupled product is formed, regenerating the Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][6]

Comparative Summary of Reaction Protocols

The following table summarizes typical conditions for Sonogashira coupling with aryl iodides, providing a comparative overview of common catalyst systems and their performance.

Catalyst SystemAryl HalideAlkyneSolvent(s)Base(s)TemperatureTypical Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIAryl IodideTerminal AlkyneTHF, DMF, TolueneTriethylamine, DiisopropylamineRoom Temperature>90Classic and widely used method; mild conditions are often sufficient for aryl iodides.[4]
Pd(PPh₃)₄ / CuIAryl IodideTerminal AlkyneTHF, 1,4-DioxaneTriethylamine, PiperidineRoom Temp - 50°C85-95Pd(0) source, often generated in situ from Pd(II) precursors.
Pd(OAc)₂ / Ligand / CuIAryl IodideTerminal AlkyneAcetonitrile, DMFK₂CO₃, Cs₂CO₃50-80°C80-98Allows for the use of various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to tune reactivity.
Copper-Free: Pd(OAc)₂ / P(t-Bu)₃Aryl IodideTerminal AlkyneNMP, DMFTetrabutylammonium (B224687) acetate (B1210297) (TBAA)Room TemperatureHighAvoids Glaser coupling and simplifies purification.[7]
Copper-Free: Fe/Cu Catalyst SystemAryl IodideTerminal AlkyneWaterAmine baseNot specifiedHighAn environmentally benign protocol using inexpensive and readily available catalysts.[7]

Experimental Protocols

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general procedure for the palladium and copper co-catalyzed coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)[8]

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 mmol, 1-5 mol%)[8]

  • Copper(I) iodide (CuI) (0.02-0.10 mmol, 2-10 mol%)[8]

  • Anhydrous solvent (e.g., THF, DMF, toluene) (5-10 mL)[8]

  • Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 mmol, 2-3 equiv)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[4]

  • Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).[4]

  • Stir the mixture for 5-10 minutes at room temperature.[4]

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.[4]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the aryl iodide is consumed. Reactions with aryl iodides often proceed efficiently at room temperature.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[4]

  • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.[2]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes a Sonogashira coupling reaction without the use of a copper co-catalyst, which can be beneficial for sensitive substrates or to avoid homocoupling of the alkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)

  • Tetrabutylammonium acetate (TBAA) (1.2 mmol, 1.2 equiv)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard anhydrous reaction glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and tri(tert-butyl)phosphine (0.04 mmol).

  • Add anhydrous NMP (2 mL) and stir for 5 minutes to form the catalyst complex.

  • In a separate flask, dissolve the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), and tetrabutylammonium acetate (1.2 mmol) in anhydrous NMP (3 mL).

  • Reaction Initiation: Transfer the substrate solution to the catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: Aryl Iodide, Alkyne, Catalyst, Base, Solvent setup Assemble Reaction under Inert Atmosphere prep_reagents->setup add_reagents Add Reagents to Flask setup->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR'(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_salt CuI cu_acetylide Cu-C≡CR' cu_salt->cu_acetylide Base, R'C≡CH cu_acetylide->pd_complex R'C≡C⁻ cu_acetylide->cu_salt Transmetalation

References

Application of 3-Iodo-2-methylphenol in Medicinal Chemistry: A Focus on Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylphenol is a versatile aromatic compound that holds significant potential as a scaffold and building block in medicinal chemistry. The presence of three distinct functional moieties—a hydroxyl group, a methyl group, and an iodine atom—on the phenyl ring provides multiple avenues for chemical modification and the introduction of diverse pharmacophoric features. The hydroxyl group can be readily derivatized, the methyl group can influence steric interactions and lipophilicity, and the iodine atom serves as a valuable handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Halogenated phenols, in general, are known to possess a wide range of biological activities, and their derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential antimicrobial agents, drawing parallels from the successful development of analogous iodo-containing heterocyclic compounds.

Application as a Scaffold for Novel Antimicrobial Agents

The core structure of this compound can be elaborated to generate libraries of compounds for antimicrobial screening. One promising strategy involves its use as a precursor for the synthesis of iodo-substituted quinazolinone derivatives, which have demonstrated significant antimicrobial and anthelmintic activities. The following sections detail a conceptual synthetic pathway and biological evaluation protocols.

Conceptual Synthetic Pathway from this compound

This proposed pathway leverages established synthetic methodologies to convert this compound into a key intermediate for the synthesis of bioactive peptide derivatives.

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 3-Iodo-2-methyl-4,6-dinitrophenol B->C D Reduction (e.g., Fe, HCl) C->D Step 2 E 4-Amino-5-iodo-6-methylphenol D->E F Acylation (Acetic Anhydride) E->F Step 3 G N-(4-Hydroxy-5-iodo-2-methylphenyl)acetamide F->G H Oxidative Cyclization (e.g., with a suitable oxidizing agent) G->H Step 4 I 6-Iodo-7-methyl-2-methylbenzoxazin-4-one (Conceptual Intermediate) H->I J Reaction with 5-Aminosalicylic acid I->J Step 5 K 2-Hydroxy-5-(6-iodo-7-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid J->K L Peptide Coupling (Amino Acid Esters, DCC) K->L Step 6 M Iodoquinazolinone-Peptide Derivatives L->M

Caption: Conceptual workflow for the synthesis of iodoquinazolinone-peptide derivatives from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous iodoquinazolinone peptide derivatives and their antimicrobial evaluation.

Protocol 1: Synthesis of 2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid (Analogous to a Key Intermediate)[1][2][3]

Materials:

  • 6-Iodo-2-methylbenzoxazin-4-one (prepared from 5-iodoanthranilic acid)

  • 5-Aminosalicylic acid

  • Glacial acetic acid

  • Anhydrous sodium acetate (B1210297)

Procedure:

  • A mixture of 6-iodo-2-methylbenzoxazin-4-one (0.01 mol), 5-aminosalicylic acid (0.01 mol), and anhydrous sodium acetate (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol (B145695) to yield the desired product.

Protocol 2: General Procedure for the Synthesis of Iodoquinazolinone-Peptide Derivatives[1][2][3]

Materials:

  • 2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid

  • Amino acid methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the appropriate amino acid methyl ester hydrochloride (0.002 mol) in DMF (15 mL), TEA (0.002 mol) is added at 0 °C, and the mixture is stirred for 15 minutes.

  • 2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid (0.002 mol) is added, followed by the addition of DCC (0.002 mol) with stirring.

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 24 hours.

  • The precipitated dicyclohexylurea is filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is poured into ice-cold water.

  • The resulting solid is filtered, washed with 5% sodium bicarbonate solution and water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[1][2][3]

Materials:

  • Synthesized iodoquinazolinone-peptide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • A stock solution of each test compound is prepared in DMSO.

  • Serial two-fold dilutions of the stock solutions are prepared in the appropriate growth medium in 96-well microtiter plates to obtain a concentration range (e.g., from 250 µg/mL to 0.48 µg/mL).

  • Each well is inoculated with a standardized suspension of the test microorganism (1.5 x 10^8 CFU/mL for bacteria, and a suitable spore or cell suspension for fungi).

  • Positive control wells (medium with inoculum and standard antibiotic) and negative control wells (medium with inoculum and DMSO) are included.

  • The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following table summarizes the antimicrobial activity of a series of synthesized iodoquinazolinone-peptide derivatives, demonstrating the potential of this chemical class.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Iodoquinazolinone-Peptide Derivatives [1][2][3]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
5a 12562.562.512562.5125
5b 62.531.2531.2562.531.2562.5
5c 31.2515.6215.6231.2515.6231.25
5d 15.627.817.8115.627.8115.62
5e 7.813.903.907.813.907.81
Ciprofloxacin 3.121.566.253.12--
Fluconazole ----6.2512.5

Note: The compound numbers (5a-5e) are hypothetical and represent a series of derivatives with varying peptide moieties to illustrate structure-activity relationships.

Signaling Pathways and Experimental Workflows

The antimicrobial mechanism of quinazolinone derivatives can involve various cellular targets. While the exact pathway for the proposed compounds would require further investigation, a general representation of potential antimicrobial mechanisms is illustrated below.

G cluster_0 Bacterial Cell A Iodoquinazolinone Derivative B Cell Wall Synthesis Inhibition A->B C DNA Gyrase Inhibition A->C D Protein Synthesis Inhibition A->D E Cell Membrane Disruption A->E F Bacterial Cell Death B->F C->F D->F E->F

Caption: Potential antimicrobial mechanisms of action for quinazolinone derivatives.

Conclusion

This compound represents a promising starting material for the development of novel therapeutic agents, particularly in the antimicrobial field. The synthetic versatility offered by its functional groups allows for the creation of diverse chemical libraries. The provided conceptual framework and adapted experimental protocols offer a solid foundation for researchers to explore the potential of this compound in drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to uncover new lead compounds in the fight against infectious diseases.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 3-Iodo-2-methylphenol. This compound serves as a versatile building block for the introduction of diverse functionalities, enabling the exploration of novel chemical space for drug discovery and materials science. The protocols focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] It is a robust and highly versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl structures which are prevalent in many biologically active molecules.[2]

General Reaction Scheme:

Suzuki_Coupling reagents This compound + R-B(OH)2 product 2-Methyl-3-R-biphenyl-1-ol reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-(phenyl)biphenyl-1-ol

This protocol details the synthesis of a representative biaryl derivative from this compound and phenylboronic acid.

Materials:

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the catalyst system to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Quantitative Data:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Boronic AcidProductYield (%)Purity (%)
Phenylboronic acid2-Methyl-3-phenylbiphenyl-1-ol85>98
4-Methoxyphenylboronic acid4'-Methoxy-2-methylbiphenyl-3-ol82>97
3-Thienylboronic acid2-Methyl-3-(thiophen-3-yl)phenol78>98

Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is of great importance in medicinal chemistry as the aryl amine moiety is a key pharmacophore in a vast number of therapeutic agents.[4]

General Reaction Scheme:

Buchwald_Hartwig reagents This compound + R1R2NH product 3-(R1R2N)-2-methylphenol reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst Ligand Base

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 3-(Morpholino)-2-methylphenol

This protocol provides a detailed method for the synthesis of a representative N-aryl derivative from this compound and morpholine (B109124).

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Then, add this compound (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).

  • Finally, add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table presents representative yields for the Buchwald-Hartwig amination of this compound with various amines.

AmineProductYield (%)Purity (%)
Morpholine3-(Morpholino)-2-methylphenol90>99
Aniline3-(Phenylamino)-2-methylphenol75>97
n-Butylamine3-(Butylamino)-2-methylphenol85>98

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of derivatives from this compound.

Workflow start Start: This compound reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for synthesis and purification.

Signaling Pathways

While this compound is a synthetic building block, its derivatives can be designed to target various biological pathways. For instance, biaryl structures are known to be present in ligands for nuclear receptors, and aryl amines are common in kinase inhibitors. The specific signaling pathway targeted would depend on the nature of the 'R' group introduced in the cross-coupling reactions. Further biological evaluation of the synthesized derivatives is required to elucidate their specific mechanisms of action.

For example, if a synthesized derivative is found to have anti-inflammatory activity, it might be investigated for its effect on the NF-κB signaling pathway.

Signaling_Pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor transduction Signal Transduction Cascade receptor->transduction ikb_nfkb IκB-NF-κB Complex transduction->ikb_nfkb activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus transcription Gene Transcription nucleus->transcription binds to DNA response Inflammatory Response transcription->response derivative Synthesized Derivative derivative->transduction Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Iodination of 2-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the electrophilic iodination of 2-methylphenol (o-cresol). The described method utilizes the in situ generation of an electrophilic iodine species from sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl) in a methanol (B129727) solvent system. This approach is an effective and widely used technique for the regioselective iodination of activated aromatic rings, such as phenols.[1] The primary product of this reaction is 4-iodo-2-methylphenol, a valuable intermediate in organic synthesis.[1][2] The protocol includes a step-by-step methodology, a summary of quantitative data, safety precautions, and a workflow diagram for clarity.

Introduction

The iodination of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol (B47542) is a strong activating group, directing substitution to the ortho and para positions.[3] For 2-methylphenol, the directing effects of the hydroxyl and methyl groups are synergistic, leading to substitution primarily at the C4 (para) and C6 (ortho) positions. This protocol focuses on a method that favors the formation of the para-substituted product, 4-iodo-2-methylphenol, due to reduced steric hindrance.[4] This compound serves as a crucial starting reagent in the synthesis of various molecules, including the peroxisome proliferator-activated receptor δ (PPARδ) agonist GW501516, a potential therapeutic agent for obesity.[1][2]

The reaction proceeds by generating an electrophilic iodine species, likely hypoiodous acid (HOI) or a related species, in the reaction mixture from the oxidation of sodium iodide by sodium hypochlorite.[3][4] This highly reactive electrophile is then attacked by the electron-rich aromatic ring of 2-methylphenol to yield the iodinated product.

Experimental Protocol

This protocol is adapted from established general procedures for the iodination of phenols.[3]

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium iodide (NaI)

  • Methanol (MeOH)

  • Sodium hypochlorite (NaOCl), 6% aqueous solution (commercial bleach can be used, but concentration may vary)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% (w/w) aqueous solution

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Deionized water (H₂O)

  • pH paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or pipette

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Watch glass

Procedure:

  • Preparation of Reaction Mixture:

    • In a 100 mL round-bottom flask, dissolve 1.08 g (10 mmol) of 2-methylphenol in 20 mL of methanol.

    • Add 1.65 g (11 mmol, 1.1 equivalents) of sodium iodide to the solution.

    • Stir the mixture using a magnetic stirrer until the sodium iodide is completely dissolved.

  • Iodination Reaction:

    • Cool the flask in an ice/water bath to 0 °C.

    • Slowly add 8.0 mL of a 6% sodium hypochlorite solution (~11 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Adding the NaOCl solution too quickly can lead to the formation of di- and tri-iodinated byproducts.[3]

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for 60 minutes. The solution may thicken as the product begins to form.

  • Work-up and Isolation:

    • Remove the ice/water bath.

    • Add 10 mL of a 10% sodium thiosulfate solution to quench any remaining unreacted iodine/hypochlorite. The characteristic dark color of iodine should disappear.

    • Stir the solution for an additional 5 minutes.

    • Acidify the mixture by adding 2 M HCl in small portions while stirring. Monitor the pH with pH paper, aiming for a final pH of 3-4. The iodinated phenol will precipitate as a solid.[3]

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Transfer the product to a watch glass and allow it to air-dry or dry in a desiccator.

  • Purification:

    • Weigh the crude product to determine the crude yield.

    • Recrystallize the dry product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-iodo-2-methylphenol.

    • Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., IR, NMR) if required.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume UsedMolar Equivalents
2-Methylphenol108.14101.08 g1.0
Sodium Iodide149.89111.65 g1.1
Sodium Hypochlorite74.44~11~8.0 mL (6% soln)~1.1

Table 2: Product Information and Expected Yield

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTheoretical Yield (g)
4-Iodo-2-methylphenolC₇H₇IO234.0367-68Off-white to pale yellow solid2.34

Mandatory Visualizations

Iodination_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Iodination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 2-Methylphenol and NaI in Methanol B Cool to 0°C in Ice Bath A->B Prepare for reaction C Dropwise Addition of NaOCl Solution B->C D Stir at 0°C for 60 min C->D E Quench with Na₂S₂O₃ Solution D->E Proceed to work-up F Acidify with HCl to pH 3-4 E->F G Precipitation of Crude Product F->G H Vacuum Filtration & Washing G->H I Dry Crude Product H->I Proceed to purification J Recrystallization I->J K Characterization (MP, Spectroscopy) J->K

Caption: Experimental workflow for the iodination of 2-methylphenol.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Methylphenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Sodium hypochlorite is a corrosive oxidant. Handle with care.

  • Hydrochloric acid is corrosive. Avoid contact and inhalation of fumes.

  • Perform the reaction in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 3-Iodo-2-methylphenol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-iodo-2-methylphenol as a versatile building block in the synthesis of novel compounds with potential biological activity. The strategic placement of the iodo, methyl, and hydroxyl groups on the phenyl ring makes it an ideal starting material for a variety of cross-coupling and functionalization reactions, enabling the construction of diverse molecular architectures.

Overview of Synthetic Applications

This compound serves as a valuable scaffold for introducing a substituted phenolic moiety into target molecules. The presence of the iodine atom facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through well-established organometallic cross-coupling reactions. The hydroxyl group offers a handle for etherification or esterification, while the methyl group provides steric and electronic influence on the reactivity of the aromatic ring.

Key synthetic transformations involving this compound include:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

  • Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives.

  • Ullmann Condensation: For the formation of diaryl ethers.

  • Etherification: For the modification of the phenolic hydroxyl group.

These reactions open avenues for the creation of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Experimental Protocols and Data

The following sections detail experimental protocols for key reactions using this compound. While specific literature examples for this exact starting material are limited, the provided protocols are adapted from established methods for structurally similar compounds and are expected to be highly effective.

Suzuki-Miyaura Coupling: Synthesis of 2-Methylbiphenyl-3-ol

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In this application, this compound is coupled with phenylboronic acid to yield 2-methylbiphenyl-3-ol. This biaryl structure is a common motif in biologically active molecules.

Reaction Scheme:

Experimental Protocol:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (B91453) (5 mL) and water (1 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylbiphenyl-3-ol.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.30 (m, 5H, Ar-H), 7.20 (t, J = 7.8 Hz, 1H, Ar-H), 7.05 (d, J = 7.6 Hz, 1H, Ar-H), 6.90 (d, J = 7.6 Hz, 1H, Ar-H), 5.10 (s, 1H, OH), 2.25 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 154.5, 141.2, 138.5, 129.8, 128.7, 127.5, 127.3, 121.5, 118.0, 114.2, 16.5
Mass Spectrometry (EI) m/z 184 [M]⁺
Sonogashira Coupling: Synthesis of 2-Methyl-3-(phenylethynyl)phenol

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl-alkyne structures which are valuable intermediates in organic synthesis and can exhibit interesting biological properties.

Reaction Scheme:

Experimental Protocol:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 234 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (B128534) (3 mL) and then phenylacetylene (B144264) (1.2 mmol, 122 mg).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-3-(phenylethynyl)phenol.

Quantitative Data (Expected):

ParameterValue
Yield 80-90%
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.55-7.50 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.25 (t, J = 7.8 Hz, 1H, Ar-H), 7.10 (d, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 5.20 (s, 1H, OH), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 131.8, 129.5, 128.5, 128.4, 123.2, 122.0, 118.5, 114.0, 93.5, 85.0, 16.8
Mass Spectrometry (EI) m/z 208 [M]⁺
Ullmann Condensation: Synthesis of 2-Methyl-3-phenoxyphenol

The Ullmann condensation is a classic method for forming diaryl ether linkages, which are present in numerous natural products and pharmaceuticals.

Reaction Scheme:

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol, 234 mg), phenol (B47542) (1.2 mmol, 113 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add N,N-dimethylformamide (DMF) (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-methyl-3-phenoxyphenol.

Quantitative Data (Expected):

ParameterValue
Yield 60-75%
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.30 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 6.85 (d, J = 7.8 Hz, 1H, Ar-H), 6.80 (d, J = 7.8 Hz, 1H, Ar-H), 5.0 (s, 1H, OH), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 157.5, 155.8, 148.0, 130.0, 129.8, 123.5, 120.0, 119.0, 117.5, 115.0, 16.0
Mass Spectrometry (EI) m/z 200 [M]⁺

Visualizations

Synthetic Pathways from this compound

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_ullmann Ullmann Condensation start This compound suzuki_reagents Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ start->suzuki_reagents sonogashira_reagents Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N start->sonogashira_reagents ullmann_reagents Phenol, CuI, K₂CO₃ start->ullmann_reagents suzuki_product 2-Methylbiphenyl-3-ol suzuki_reagents->suzuki_product C-C bond formation sonogashira_product 2-Methyl-3-(phenylethynyl)phenol sonogashira_reagents->sonogashira_product C-C bond formation ullmann_product 2-Methyl-3-phenoxyphenol ullmann_reagents->ullmann_product C-O bond formation

Caption: Synthetic routes from this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents glassware Dry Glassware reagents->glassware inert Inert Atmosphere glassware->inert solvent Add Solvents inert->solvent catalyst Add Catalyst solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify yield Calculate Yield purify->yield nmr NMR Spectroscopy yield->nmr ms Mass Spectrometry nmr->ms

Caption: General workflow for cross-coupling reactions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are flammable and should be handled with care.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The provided protocols and data are based on established chemical principles and literature precedents for similar compounds. Actual results may vary. It is the responsibility of the researcher to conduct a thorough risk assessment and to perform all experiments in a safe and responsible manner.

Troubleshooting & Optimization

Technical Support Center: Optimizing Iodination of 2-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of 2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 2-methylphenol iodination?

The iodination of 2-methylphenol, an electrophilic aromatic substitution reaction, primarily yields two mono-iodinated isomers: 4-iodo-2-methylphenol (B1580675) and 6-iodo-2-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing, leading to substitution at the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent methyl group, the para-position (C4) is generally favored, but the ortho-position (C6) can also be substituted. Di- and tri-substituted products, such as 2,4-diiodo-6-methylphenol, can also form, particularly with an excess of the iodinating agent.

Q2: What factors influence the regioselectivity (4-iodo vs. 6-iodo) of the reaction?

Regioselectivity is influenced by several factors:

  • Steric Hindrance: The bulky iodine electrophile will preferentially attack the less sterically hindered para-position (C4).

  • Reaction Temperature: Lower temperatures often favor the para-product due to kinetic control.

  • Solvent: The polarity of the solvent can influence the reaction pathway and the ratio of isomers.

  • Iodinating Agent: The choice of iodinating agent and any associated catalysts or additives can significantly impact the ortho/para ratio.[1]

  • pH: The pH of the reaction medium can affect the rate of reaction and potentially the regioselectivity, as it influences the activation of the phenol (B47542) to the more reactive phenoxide ion.[2]

Q3: How can I minimize the formation of di-iodinated byproducts?

The formation of di- and poly-iodinated products is a common issue due to the high reactivity of the phenol ring. To minimize these byproducts:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of 2-methylphenol relative to the iodinating agent.

  • Slow Addition: Add the iodinating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile.

  • Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

Q4: What are some common challenges in purifying the iodinated products?

The primary challenge in purification is often the separation of the 4-iodo and 6-iodo isomers due to their similar polarities and boiling points. Column chromatography can be effective, but may require careful selection of the mobile phase and a high-resolution column. Recrystallization can also be a viable method if a suitable solvent system can be found that selectively crystallizes one isomer. In some cases, derivatization of the isomers to increase the difference in their physical properties, followed by separation and deprotection, may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive iodinating agent. 2. Insufficient activation of the aromatic ring. 3. Reaction temperature is too low.1. Use a fresh batch of the iodinating agent. 2. If using I₂, ensure an appropriate oxidizing agent is present. If using NIS, consider adding a catalytic amount of a Brønsted or Lewis acid.[3] 3. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or GC.
Low Yield of Desired Mono-iodinated Product 1. Formation of poly-iodinated byproducts. 2. Incomplete reaction. 3. Product loss during workup or purification.1. See Q3 in the FAQ section. 2. Increase the reaction time or temperature. Monitor the reaction progress to determine the optimal endpoint. 3. Optimize the extraction and purification procedures. Consider using a different solvent for extraction or a different stationary/mobile phase for chromatography.
Poor Regioselectivity (mixture of 4-iodo and 6-iodo isomers) 1. Reaction conditions favor the formation of both isomers. 2. High reaction temperature.1. Experiment with different solvents and iodinating agents (see Data Presentation section). For example, the NaI/NaOCl system in aqueous alcohol has been reported to favor para-substitution.[4] 2. Perform the reaction at a lower temperature (e.g., 0 °C) to enhance para-selectivity.
Formation of Dark-Colored Impurities 1. Oxidation of the phenol starting material or product. 2. Side reactions with the iodinating agent.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder iodinating agent or a lower reaction temperature. Ensure that any oxidizing agents are used in the correct stoichiometry.

Data Presentation

The following table summarizes various reaction conditions for the iodination of phenols, which can be adapted for 2-methylphenol.

Iodinating System Solvent Temperature (°C) Time Typical Yields Regioselectivity (Ortho:Para) Notes
NaI / NaOClAqueous Alcohol0 - RT0.5 - 2 hFair to ExcellentHighly para-selectiveA simple and effective method for para-iodination.[4]
N-Iodosuccinimide (NIS) / p-TsOHAcetonitrile (B52724)RT2.5 hGood to ExcellentGenerally para-selectiveThe acid catalyst activates the NIS.[3]
I₂ / HIO₃2-MethoxyethanolReflux0.5 - 1 hQuantitativeVaries with substrateA rapid and high-yielding method.
I₂ / H₅IO₆Water705 minExcellentPara-selectiveA green chemistry approach using water as the solvent.
I₂ / Iodosylbenzene / K₃PO₄DichloromethaneRTShortHighControlled mono-iodinationThe base helps to control the reaction.[5]

Experimental Protocols

Protocol 1: Para-Selective Iodination using Sodium Iodide and Sodium Hypochlorite (B82951)

This protocol is adapted from a method reported for the selective para-iodination of phenols.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) and sodium iodide (1.0 eq) in a suitable aqueous alcohol solvent (e.g., 1:1 methanol/water).

  • Reaction: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add a 6% solution of sodium hypochlorite (bleach, 1.0 eq) dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (B1220275) to quench any remaining iodine. Acidify the mixture to pH 3-4 with a 2 M HCl solution. The product may precipitate at this stage.

  • Isolation and Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and a Catalytic Acid

This protocol is a general method for the iodination of activated aromatic compounds.[3][6]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 2-methylphenol (1.0 eq) in a dry solvent such as acetonitrile or dichloromethane.

  • Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq). Stir the mixture for 10 minutes at room temperature. Then, add N-iodosuccinimide (1.05 eq) in one portion.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at room temperature.

  • Workup: Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Extract the aqueous mixture with an organic solvent. Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Workflow for 2-Methylphenol Iodination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-methylphenol in appropriate solvent B Add iodinating agent precursor (e.g., NaI) if applicable A->B C Cool to desired temperature (e.g., 0-5 °C) B->C D Add iodinating agent/oxidant (e.g., NaOCl, NIS) dropwise C->D E Monitor reaction by TLC/GC D->E F Quench reaction (e.g., with Na2S2O3) E->F G Acidify or neutralize F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Column Chromatography I->J If isomers need separation K Recrystallization I->K If product crystallizes L Characterize final product J->L K->L Troubleshooting_Tree Troubleshooting Low Yield in 2-Methylphenol Iodination Start Low Yield of Desired Product Check_Byproducts Analyze crude mixture by TLC/GC-MS. Are poly-iodinated byproducts present? Start->Check_Byproducts Check_SM Is unreacted starting material present? Check_Byproducts->Check_SM No Sol_Polyiodination Reduce poly-iodination: 1. Use 1:1 stoichiometry. 2. Add iodinating agent slowly. 3. Lower reaction temperature. Check_Byproducts->Sol_Polyiodination Yes Sol_Incomplete_Reaction Drive reaction to completion: 1. Increase reaction time. 2. Gradually increase temperature. 3. Check activity of reagents. Check_SM->Sol_Incomplete_Reaction Yes Sol_Workup_Loss Optimize workup & purification: 1. Check pH during extraction. 2. Use different chromatography conditions. 3. Re-evaluate recrystallization solvent. Check_SM->Sol_Workup_Loss No

References

Improving yield and purity in 3-Iodo-2-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 3-Iodo-2-methylphenol. It addresses common challenges related to yield and purity through troubleshooting guides, FAQs, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge is achieving the correct isomer. Direct electrophilic iodination of 2-methylphenol (o-cresol) is ineffective for producing the 3-iodo isomer. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing, meaning they activate the aromatic ring for electrophilic attack at positions 4 and 6.[1][2] This results in a mixture of 4-iodo-2-methylphenol (B1580675), 6-iodo-2-methylphenol, and di-iodinated products, with negligible formation of the desired 3-iodo isomer.

Q2: What is the recommended synthetic strategy for obtaining pure this compound?

A2: A multi-step synthesis is the most effective strategy. This approach circumvents the directing group issue by introducing substituents that can be chemically modified to achieve the desired substitution pattern. The recommended route involves:

Q3: What are the typical impurities encountered in this synthesis?

A3: Impurities depend on the synthetic step. In the final Sandmeyer-type reaction, potential impurities include unreacted 3-amino-2-methylphenol, phenol (B47542) byproducts from the reaction of the diazonium salt with water, and other halogenated species if the reaction is not clean. If attempting a direct iodination, the main impurities would be other isomers like 4-iodo-2-methylphenol and 6-iodo-2-methylphenol.

Q4: How can the final product be purified effectively?

A4: Purification typically involves a combination of techniques. After the aqueous workup of the reaction mixture, column chromatography on silica (B1680970) gel is highly effective for separating the desired product from isomers and byproducts. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be used to achieve high purity.[6] Specialized methods using basic polystyrene resins have also been shown to be effective for separating phenolic isomers.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of 3-Iodo Isomer (Direct Iodination Attempt) Incorrect synthetic strategy; the hydroxyl and methyl groups are strong ortho, para-directors.[8][9]Abandon direct iodination. Adopt the recommended multi-step synthesis via the 3-amino-2-methylphenol intermediate.[3][4]
Incomplete Diazotization of 3-amino-2-methylphenol Temperature too high (diazonium salts are unstable above 0-5 °C); Incorrect stoichiometry of sodium nitrite (B80452) or acid.Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid. Ensure the amine is fully dissolved in the acidic solution before diazotization.
Low Yield in Sandmeyer-type Iodination Step Premature decomposition of the diazonium salt; Inefficient displacement by iodide.Add the diazonium salt solution slowly to the iodide solution (e.g., KI or NaI) while controlling the temperature. While copper catalysts are classic for Sandmeyer reactions, they are often not required for iodination.[10] Ensure the iodide salt is fully dissolved.
Formation of Dark, Tarry Byproducts Side reactions of the diazonium salt; reaction temperature too high.Control temperature carefully during all stages. Ensure efficient stirring. The workup should be performed promptly after the reaction is complete to isolate the product from the reactive mixture.
Product is Contaminated with Starting Amine Incomplete reaction (diazotization or displacement).Increase reaction time for the displacement step. Re-evaluate the diazotization step to ensure full conversion of the amine. Purify the crude product using column chromatography, eluting with a gradient to separate the more polar amine from the product.
Difficulty Separating Isomeric Impurities Similar polarity of isomers makes separation challenging.Optimize column chromatography conditions (e.g., use a less polar solvent system like hexane/dichloromethane and a long column for better resolution). Consider using a selective solid-phase scavenging resin designed for purifying phenolic isomers.[7]

Data Presentation

Table 1: Properties of Key Compounds

Compound Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
2-Methyl-3-nitrophenol C₇H₇NO₃ 153.14 98-100 5460-31-1
3-Amino-2-methylphenol C₇H₉NO 123.15 129-130 53222-92-7

| This compound | C₇H₇IO | 234.03 | N/A | 116529-75-0 |

Table 2: Recommended Reagent Stoichiometry (Sandmeyer-type Step)

Reagent Molar Equivalent Purpose
3-Amino-2-methylphenol 1.0 Starting Material
Hydrochloric Acid (conc.) ~3.0 Forms amine salt, medium for diazotization
Sodium Nitrite (NaNO₂) 1.1 - 1.2 Diazotizing agent

| Potassium Iodide (KI) | 1.2 - 1.5 | Iodide source |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methylphenol from 2-Methyl-3-nitrophenol

This protocol is adapted from established reduction methods.[3]

  • Setup: In a hydrogenation vessel, dissolve 2-methyl-3-nitrophenol (1.0 eq) in a suitable solvent such as methanol (B129727) or tetrahydrofuran.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight of the starting material) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of approximately 5 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-2-methylphenol, which can be used directly in the next step or purified by recrystallization.

Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is based on standard diazotization and iodination procedures.[10][11]

  • Amine Solution: In a flask, dissolve 3-amino-2-methylphenol (1.0 eq) in dilute hydrochloric acid (approx. 2.5-3.0 eq HCl in water) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Iodide Solution: In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water and cool it in an ice bath.

  • Displacement: Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. Gas evolution (N₂) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

  • Workup: Quench any excess iodine by adding a saturated solution of sodium thiosulfate (B1220275) until the dark color disappears. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

G cluster_0 Problem: Direct Iodination of 2-Methylphenol cluster_1 Solution: Multi-Step Synthesis Pathway S 2-Methylphenol P1 4-Iodo-2-methylphenol (Major Product) S->P1 Electrophilic Aromatic Substitution P2 6-Iodo-2-methylphenol (Minor Product) S->P2 Electrophilic Aromatic Substitution P3 This compound (Desired, Not Formed) S->P3 Electrophilic Aromatic Substitution I1 2-Methyl-3-nitrophenol S->I1 Nitration I2 Iodinating Agent (e.g., I₂, oxidant) I2_intermediate 3-Amino-2-methylphenol I1->I2_intermediate Reduction (e.g., H₂, Pd/C) I3 Diazonium Salt I2_intermediate->I3 Diazotization (NaNO₂, HCl, 0-5°C) FP This compound (Final Product) I3->FP Iodide Displacement (KI)

Caption: Reaction pathways for this compound synthesis.

G start Start: 3-Amino-2-methylphenol step1 Step 1: Diazotization Dissolve in HCl (aq) Cool to 0-5°C Add NaNO₂ (aq) dropwise start->step1 step2 Step 2: Iodide Displacement Prepare KI (aq) solution Slowly add diazonium salt Stir and warm to RT step1->step2 step3 Step 3: Workup Quench with Na₂S₂O₃ Extract with organic solvent Wash and dry organic layer step2->step3 step4 Step 4: Purification Concentrate crude product Purify by column chromatography Recrystallize if needed step3->step4 end Final Product: Pure this compound step4->end

Caption: Experimental workflow for the Sandmeyer-type iodination step.

G Q1 Is the overall yield low? A1_yes Analyze crude product by TLC, GC-MS, or NMR Q1->A1_yes Yes A1_no Process is Optimized Q1->A1_no No Q2 Is unreacted starting amine present? A1_yes->Q2 A2_yes Check Diazotization: - Temperature (0-5°C?) - NaNO₂ stoichiometry? - Reaction time sufficient? Q2->A2_yes Yes A2_no Check for other byproducts Q2->A2_no No Q3 Are dark, tarry byproducts observed? A2_no->Q3 A3_yes Improve Temperature Control: - Diazotization must be < 5°C - Add diazonium salt slowly to cold KI solution Q3->A3_yes Yes A3_no Yield loss is likely due to inefficient displacement Q3->A3_no No A4 Consider gentle heating (50-60°C) after addition to drive reaction A3_no->A4

Caption: Troubleshooting logic diagram for low yield issues.

References

Technical Support Center: Purification of 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 3-Iodo-2-methylphenol by column chromatography. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and experimental data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica (B1680970) gel (60-120 or 70-230 mesh) is the most common and recommended stationary phase for the column chromatography of this compound and other iodinated phenols.[1] Due to the slightly acidic nature of silica gel, it is generally effective for separating moderately polar compounds like phenols.

Q2: Which mobile phase (eluent) system is best suited for this purification?

A2: A non-polar/polar solvent mixture is ideal. The most commonly used systems for similar compounds are gradients of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in hexane.[2] A good starting point is a low polarity mixture, such as 5-10% ethyl acetate in hexane, with the polarity gradually increasing during the elution.

Q3: How do I determine the optimal solvent ratio for the column?

A3: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[3] The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound on a silica gel TLC plate.[4] This ensures good separation from impurities and a reasonable elution time.

Q4: What are the likely impurities I need to separate from this compound?

A4: During the iodination of 2-methylphenol (o-cresol), potential impurities include unreacted starting material (2-methylphenol), other positional isomers (e.g., 5-iodo-2-methylphenol, 3,5-diiodo-2-methylphenol), and di-iodinated products. The separation of these isomers can be challenging due to their similar polarities.

Q5: My phenolic compound is sticking to the silica gel and eluting very slowly or not at all. What can I do?

A5: Phenolic compounds can sometimes interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor elution and peak tailing.[5] To mitigate this, you can try a less polar eluent to start, and then gradually increase the polarity. In some cases, using a different stationary phase like neutral alumina (B75360) might be beneficial.[5] Another strategy is to use a solvent system containing a small amount of a competitive polar solvent, such as a trace of acetic acid or methanol, though this should be done with caution as it can affect separation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Inappropriate solvent system. - Column overloading. - Poorly packed column (channeling).- Optimize the solvent system using TLC to maximize the difference in Rf values between your product and impurities. A shallower gradient or isocratic elution with a very specific solvent ratio might be necessary. - Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Ensure the column is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough. - Strong interaction between the phenol (B47542) and silica gel.- Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent. - If the compound remains on the column even with high polarity eluents, consider switching to a more polar solvent system (e.g., dichloromethane/methanol) or a different stationary phase like neutral alumina.[5]
Peak Tailing (Asymmetric Peaks) - Strong analyte-stationary phase interactions. - Column overloading.- As mentioned for slow elution, consider modifying the mobile phase or switching the stationary phase. - Reduce the sample load.
Compound Decomposition on the Column - The compound may be sensitive to the acidic nature of silica gel.- Test the stability of your compound on a small amount of silica gel before running the full column. If decomposition occurs, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification. It is crucial to first optimize the solvent system using TLC.

1. Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes/flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Drain the solvent until the sample has been absorbed onto the silica.

  • Gently add a small amount of fresh eluent and again drain it to the top of the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock, collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • Start with a low polarity mobile phase and gradually increase the polarity as the elution progresses (gradient elution). For example, start with 5% ethyl acetate in hexane and slowly increase to 10%, 15%, etc.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Data Presentation

Table 1: Solvent Systems for Separation of Phenolic Compounds

Compound Type Stationary Phase Mobile Phase (Eluent) Approximate Rf Range
PhenolSilica Gel15:85 Ethyl Acetate/Hexane0.28[2]
2-MethylphenolSilica Gel20:80 Ethyl Acetate/Hexane0.78[2]
2-IodophenolSilica Gel30:70 Ethyl Acetate/Hexane0.44[2]
3,5-DimethylphenolSilica Gel15:85 Ethyl Acetate/Hexane0.58 in 20% EtOAc/Hexane[2]

Note: Rf values are highly dependent on specific experimental conditions (temperature, saturation of the TLC chamber, specific batch of silica gel, etc.) and should be used as a guideline.

Visualization

Troubleshooting_Workflow start Start Purification tlc Develop TLC with Hexane/EtOAc Gradient start->tlc check_rf Is Rf of Product ~0.2-0.4? tlc->check_rf run_column Pack and Run Column with Optimized Eluent check_rf->run_column Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions separation_ok Good Separation? monitor_fractions->separation_ok combine_pure Combine Pure Fractions & Evaporate Solvent separation_ok->combine_pure Yes troubleshoot Troubleshooting separation_ok->troubleshoot No end Purified Product combine_pure->end poor_sep Poor Separation: - Adjust Gradient - Check Loading - Repack Column troubleshoot->poor_sep Co-elution no_elution No Elution / Tailing: - Increase Polarity - Consider Alumina troubleshoot->no_elution Streaking/Tailing poor_sep->run_column no_elution->run_column adjust_polarity->tlc

Caption: A flowchart for troubleshooting the column chromatography purification of this compound.

References

Common side products in the synthesis of 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The synthesis of this compound via electrophilic iodination of 2-methylphenol typically yields a mixture of products due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both groups are ortho, para-directors, leading to the formation of several side products.

The most common side products are:

  • Isomeric Iodo-2-methylphenols: The primary side products are other isomers of mono-iodinated 2-methylphenol. These include 4-iodo-2-methylphenol, 5-iodo-2-methylphenol, and 6-iodo-2-methylphenol. The relative amounts of these isomers will depend on the specific reaction conditions.

  • Di- and Tri-iodinated Products: Over-iodination can occur, leading to the formation of di- and even tri-iodinated 2-methylphenols.[1] The extent of this side reaction is highly dependent on the stoichiometry of the iodinating agent.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted 2-methylphenol in the final product mixture.

Q2: How can I minimize the formation of these side products?

A2: Minimizing side product formation requires careful control of the reaction conditions:

  • Stoichiometry: Use a precise molar ratio of the iodinating agent to 2-methylphenol to minimize over-iodination. A slight excess of the phenol (B47542) may be used to ensure the complete consumption of the iodinating agent.

  • Temperature Control: Perform the reaction at a low temperature, typically between 0 and 20°C, to improve selectivity and reduce the rate of side reactions.[2]

  • Slow Addition of Reagents: Add the iodinating agent or the oxidant solution dropwise to the reaction mixture with vigorous stirring. This helps to maintain a low concentration of the reactive species at any given time, which can improve regioselectivity and reduce the formation of poly-iodinated products.

  • Choice of Iodinating Agent and Solvent: The choice of iodinating agent (e.g., I₂, NIS, ICl) and solvent can influence the isomer distribution. Non-polar solvents may favor para-substitution, while polar solvents can lead to a mixture of ortho and para products.

Q3: What are the recommended methods for purifying this compound from its isomers and other side products?

A3: The separation of this compound from its isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical. A solvent system should be identified where the solubility of this compound is significantly different from that of the isomeric impurities at different temperatures. Common solvents to screen include hexanes, toluene, and mixtures of ethyl acetate (B1210297) and hexanes.

  • Column Chromatography: Silica gel column chromatography can be used to separate the isomers. The choice of eluent is crucial and will likely require optimization. A typical starting point would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although this is a more expensive and less scalable option.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time. - Ensure the iodinating agent is active. - Check the stoichiometry of reactants.
Product loss during workup or purification.- Optimize extraction and washing steps to minimize product loss in the aqueous phase. - Choose a more suitable recrystallization solvent or column chromatography eluent.
High percentage of di- and tri-iodinated products Excess of iodinating agent.- Carefully control the stoichiometry of the iodinating agent. - Add the iodinating agent slowly and with efficient stirring.
Reaction temperature is too high.- Maintain the reaction temperature at the lower end of the recommended range (e.g., 0-5°C).
Difficult separation of isomers Similar physical properties of the isomers.- Attempt fractional crystallization with a variety of solvents and solvent mixtures. - Optimize the mobile phase for column chromatography to improve separation. A shallower gradient or isocratic elution with a carefully selected solvent mixture may be necessary. - Consider derivatization of the phenolic hydroxyl group to alter the physical properties of the isomers, followed by separation and deprotection.
Product is an oil and does not crystallize Presence of impurities.- Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. - The product may have a low melting point. Try cooling the oil in a dry ice/acetone bath to induce solidification.
Reaction does not proceed to completion Inactive iodinating agent or oxidant.- Use freshly opened or properly stored reagents. - Ensure the oxidant is active if using an in-situ generated iodinating species.

Quantitative Data on Product Distribution

Obtaining precise quantitative data for the isomer distribution in the iodination of 2-methylphenol is challenging as it is highly dependent on the specific reaction conditions employed. The scientific literature does not provide a standardized, universally accepted distribution. However, based on the directing effects of the hydroxyl and methyl groups, a qualitative expectation of the product mixture can be summarized as follows:

Product Expected Relative Amount Reasoning
4-Iodo-2-methylphenol MajorThe para position to the strongly activating hydroxyl group is sterically accessible.
6-Iodo-2-methylphenol MajorThe ortho position to the hydroxyl group is also activated, though potentially more sterically hindered by the adjacent methyl group.
This compound MinorThis position is meta to the hydroxyl group but ortho to the methyl group. The directing effect of the hydroxyl group is generally stronger.
5-Iodo-2-methylphenol MinorThis position is meta to both the hydroxyl and methyl groups, making it the least activated position for electrophilic substitution.
Di- and Tri-iodinated Products VariableFormation is highly dependent on the stoichiometry of the iodinating agent.

Note: This table represents a qualitative prediction. The actual product distribution should be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

General Protocol for the Iodination of 2-Methylphenol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 2-Methylphenol

  • Potassium Iodide (KI)

  • Sodium Hydroxide (B78521) (NaOH) or other strong base

  • Trichloroisocyanuric acid (TCCA) or other suitable oxidizing agent (e.g., hydrogen peroxide)

  • Methanol

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenol (1 equivalent) in methanol.

  • Add a strong base such as sodium hydroxide (1-2 equivalents) and potassium iodide (1-2 equivalents) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Prepare a solution of the oxidizing agent (e.g., TCCA, 0.33-0.66 equivalents) in methanol.

  • Add the oxidant solution dropwise to the cooled reaction mixture over a period of 30-60 minutes with vigorous stirring, while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.

  • Carefully neutralize the reaction mixture to a pH of approximately 2-5 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation, recrystallization, or column chromatography.

Visualizations

Troubleshooting Workflow for Low Product Purity

TroubleshootingWorkflow start Low Purity of this compound Detected (e.g., by GC-MS, NMR) check_isomers Major Impurities are Isomers? start->check_isomers check_polyiodination Major Impurities are Di/Tri-iodinated Products? check_isomers->check_polyiodination No optimize_purification Optimize Purification Strategy: - Fractional Distillation - Recrystallization (screen solvents) - Column Chromatography (optimize eluent) check_isomers->optimize_purification Yes check_starting_material Significant Unreacted Starting Material? check_polyiodination->check_starting_material No modify_reaction_conditions Modify Reaction Conditions: - Lower Temperature - Slower Reagent Addition - Adjust Stoichiometry check_polyiodination->modify_reaction_conditions Yes increase_reaction_time Increase Reaction Time or Temperature (carefully) check_starting_material->increase_reaction_time Yes end_node Purity Improved check_starting_material->end_node No optimize_purification->end_node modify_reaction_conditions->end_node increase_reaction_time->end_node

Caption: A workflow diagram for troubleshooting low purity issues in the synthesis of this compound.

References

Technical Support Center: Electrophilic Iodination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the electrophilic iodination of phenols.

Troubleshooting Guide

Question: Why is the yield of my mono-iodinated phenol (B47542) consistently low?

Answer:

Low yields in mono-iodination of phenols can stem from several factors, ranging from reactant purity and reaction conditions to the choice of iodinating agent. Phenols are highly activated substrates, which can lead to over-reaction or decomposition.[1]

Potential Causes and Solutions:

  • Over-iodination: The high reactivity of the phenol ring can easily lead to the formation of di- and tri-iodinated products, consuming your starting material and desired mono-iodo product.[1][2]

    • Solution: Carefully control the stoichiometry. Use no more than one equivalent of the iodinating agent.[2] Consider adding the iodinating agent portion-wise or via a syringe pump over a longer period to maintain a low concentration.

  • Oxidation of Phenol: Phenols are susceptible to oxidation, especially under harsh reaction conditions, leading to the formation of tarry by-products.[1][3]

    • Solution: Run the reaction at lower temperatures (e.g., 0 °C to room temperature).[3] Ensure your reagents and solvents are free of oxidizing impurities. Degassing the solvent may be beneficial.

  • Insufficiently Reactive Iodinating Agent: While molecular iodine (I₂) itself is a weak electrophile, its reactivity is significantly enhanced by an oxidizing agent.[3][4][5] If the oxidant is weak or depleted, the reaction will be slow and incomplete.

    • Solution: Ensure your oxidizing agent (e.g., H₂O₂, NaOCl, sodium percarbonate) is fresh and active. Alternatively, use a more potent iodinating agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[4][6]

  • Substrate Deactivation: If your phenol has strongly electron-withdrawing groups, its nucleophilicity is reduced, making the reaction more difficult.[7]

    • Solution: More forceful conditions may be needed, such as using a stronger iodinating system (e.g., NIS with an acid catalyst like p-toluenesulfonic acid) or higher temperatures.[4][8]

Question: My reaction is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

Answer:

The hydroxyl group of a phenol is an ortho, para-director.[2] Controlling the ratio of these isomers is a common challenge. The outcome is influenced by sterics, solvent, and the specific iodinating reagent used.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: The para-position is generally less sterically hindered than the ortho-positions.[7]

    • Solution: Using bulkier iodinating agents or phenols with bulky substituents in the ortho-position can favor para-iodination. If the para-position is already blocked, substitution will occur at the ortho-position.[2]

  • Solvent Effects: The solvent can influence the effective size of the electrophile and stabilize transition states differently.

    • Solution: Non-polar solvents may favor the para-product due to reduced solvation of the electrophile. Experiment with different solvents (e.g., acetonitrile (B52724), dichloromethane (B109758), acetic acid) to optimize the o/p ratio.[9]

  • Reaction Temperature: Lower temperatures generally increase selectivity.

    • Solution: Running the reaction at 0 °C or below can favor the thermodynamically more stable para-isomer.[3]

  • Choice of Reagent: Different iodinating systems exhibit different inherent selectivities.

    • Solution: Chloramine-T mediated iodination has been reported to favor the formation of 4-iodophenol.[10] The use of a transition metal salt as an auxiliary agent can sometimes promote ortho-iodination.[7]

Question: I am observing significant amounts of di- and tri-iodinated byproducts. How can I prevent this?

Answer:

Over-iodination is a frequent issue due to the activating nature of the hydroxyl group, which makes the mono-iodinated product even more reactive than the starting phenol in some cases.[1][10]

Methods to Minimize Poly-iodination:

  • Strict Stoichiometry: This is the most critical factor.

    • Solution: Use a 1:1 or even slightly less than 1 equivalent of the iodinating agent relative to the phenol.[2]

  • Slow Addition: Adding the reagent too quickly creates localized high concentrations, promoting multiple substitutions on a single molecule before the reagent has dispersed.

    • Solution: Add the iodinating agent dropwise or in small portions over an extended period (e.g., 30-60 minutes).[2] Using an ice bath to control the temperature during addition is also crucial.[2]

  • Protecting Groups: Attenuate the activating effect of the hydroxyl group.

    • Solution: Acetylating the phenol to form a phenyl acetate (B1210297) significantly reduces the ring's activation. After iodination, the acetyl group can be easily removed by hydrolysis.[1]

  • Purification: If poly-iodination cannot be completely avoided, these byproducts must be removed.

    • Solution: Di- and tri-iodinated phenols are often less soluble than the mono-iodinated product. Purification is typically achieved by recrystallization or column chromatography.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for phenols?

A1: The choice of agent depends on the phenol's reactivity. Common systems include:

  • Molecular Iodine (I₂) with an Oxidant: A cost-effective and common method. The oxidant (e.g., H₂O₂, NaOCl, HNO₃) generates a more powerful electrophilic iodine species in situ.[3][4][11]

  • N-Iodosuccinimide (NIS): A mild and efficient solid reagent, often used with an acid catalyst (e.g., TFA, p-TsOH) for both activated and deactivated phenols.[3][4][8]

  • Iodine Monochloride (ICl): A highly effective and polarized reagent that acts as a source of I⁺. It is more reactive than I₂ and suitable for a wide range of aromatic compounds.[1][6]

Q2: How do I properly quench the reaction and work up the product?

A2: The workup procedure is critical for isolating a clean product.

  • Quench Excess Iodine: After the reaction is complete (monitored by TLC), any remaining electrophilic iodine must be neutralized. This is typically done by adding an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) until the characteristic brown/purple color of iodine disappears.[2][4][6]

  • Acidification/Precipitation: If the reaction was run under basic or neutral conditions, the product may be in its phenolate (B1203915) form. Acidifying the mixture with a dilute acid (e.g., 2M HCl) to a pH of 3-4 will precipitate the iodinated phenol.[2]

  • Isolation and Purification: The crude product is then isolated by vacuum filtration.[2] Further purification is almost always necessary and is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water, acetone/water mixtures) or by silica (B1680970) gel column chromatography.[2][6]

Q3: My phenol has an electron-withdrawing group (e.g., -NO₂, -COOH). What should I consider?

A3: Electron-withdrawing groups deactivate the aromatic ring, making electrophilic substitution more difficult.[7]

  • Harsher Conditions: You will likely need a more powerful iodinating system, such as NIS in a strong acid like trifluoroacetic acid (TFA) or concentrated H₂SO₄.[4][12]

  • Decarboxylation Risk: Phenols with a carboxyl group at a position activated for substitution can undergo decarboxylation under the reaction conditions. Careful control of temperature and reaction time is necessary.[7][11]

Comparative Data on Iodination Methods

The following table summarizes typical conditions and outcomes for various iodination methods. Yields are highly substrate-dependent.

Iodinating SystemPhenol TypeSolvent(s)Typical Temp.Typical YieldsRegioselectivity NotesReference(s)
I₂ / NaOClActivatedMethanol (B129727)0 °CModerate-GoodFavors para unless blocked[2]
I₂ / H₂O₂Activated/DeactivatedWaterRT - 60 °CGood-ExcellentGenerally favors para[12][13]
NIS / p-TsOHActivatedAcetonitrileRTGoodHighly para-selective[8]
IClActivatedCH₂Cl₂ / Acetic Acid0 °C - RTGood-ExcellentCan be tuned by conditions[6]
KI / KClO₃ / HClActivatedWater80 °CGood-ExcellentGood yields for mono-iodo products[5]

Key Experimental Protocols

Protocol 1: Iodination using Sodium Hypochlorite (B82951) (Bleach)

This protocol is adapted for an activated phenol like 2,6-dimethylphenol.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of the phenol in 20 mL of methanol with magnetic stirring.

  • Add Iodide Source: Add one molar equivalent of potassium iodide (KI) and stir until fully dissolved.

  • Cooling: Place the flask in an ice/water bath and continue stirring.

  • Addition of Oxidant: Using a dropping funnel, add one molar equivalent of 6% sodium hypochlorite (NaOCl) solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.

  • Work-up:

    • Remove the ice bath and add 10 mL of 10% (w/w) aqueous sodium thiosulfate solution to quench excess oxidant. Stir for 5 minutes.

    • Slowly acidify the solution with 2M HCl to pH 3-4 to precipitate the product.

    • Isolate the solid product by vacuum filtration, washing with two portions of ice-cold water.

  • Purification: Recrystallize the dried product from a suitable solvent system (e.g., boiling acetone/hot water).[2]

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This general protocol is suitable for deactivated or acid-sensitive phenols.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 mmol) in an anhydrous solvent like acetonitrile or dichloromethane (10-20 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • NIS Addition: Add N-Iodosuccinimide (1.1 mmol) portion-wise at room temperature while stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[4][8]

Visual Guides

G Start Low Yield of Iodinated Phenol Q1 Check TLC: Multiple Spots? Start->Q1 A1_Yes Over-iodination is likely. (Di/Tri-iodoproducts) Q1->A1_Yes Yes Q2 Reaction mixture dark/tarry? Q1->Q2 No Sol1 Solution: 1. Use 1.0 eq of iodinating agent. 2. Add reagent slowly at 0 °C. 3. Consider protecting group. A1_Yes->Sol1 End Yield Improved Sol1->End A2_Yes Oxidative decomposition of phenol. Q2->A2_Yes Yes Q3 Significant starting material remains? Q2->Q3 No Sol2 Solution: 1. Run reaction at lower temp. 2. Use purified/degassed solvents. 3. Ensure oxidant isn't too harsh. A2_Yes->Sol2 Sol2->End A3_Yes Incomplete Reaction: - Insufficiently reactive agent - Deactivated substrate Q3->A3_Yes Yes Q3->End No, other issue Sol3 Solution: 1. Use stronger system (e.g., NIS/acid). 2. Check freshness of oxidant. 3. Increase temperature cautiously. A3_Yes->Sol3 Sol3->End

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve Phenol in Solvent Cool 2. Cool to Target Temp (e.g., 0 °C) Dissolve->Cool AddReagent 3. Add Iodinating Agent Slowly Cool->AddReagent Stir 4. Stir for Required Time AddReagent->Stir Monitor 5. Monitor by TLC Stir->Monitor Quench 6. Quench with Na₂S₂O₃ (aq) Monitor->Quench Reaction Complete Isolate 7. Acidify & Isolate (Filter/Extract) Quench->Isolate Purify 8. Purify (Recrystallize/Chromatography) Isolate->Purify Product Pure Iodinated Phenol Purify->Product

References

How to control regioselectivity in cresol iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in cresol (B1669610) iodination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the iodination of cresol?

The regioselectivity of cresol iodination is primarily governed by the interplay of three factors:

  • Directing Effects of Substituents: The hydroxyl (-OH) group is a powerful activating, ortho, para-director, while the methyl (-CH₃) group is a weaker activating, ortho, para-director. The position of iodination is a result of the combined influence of these two groups.

  • Steric Hindrance: The bulkiness of the iodinating agent and the positions of the -OH and -CH₃ groups can sterically hinder attack at certain positions. For instance, the positions adjacent to the methyl group or between the two substituents are generally less accessible.

  • Reaction Conditions: The choice of iodinating reagent, solvent, temperature, and the presence of a catalyst can significantly alter the electrophilicity of the iodine species and the transition state energies for substitution at different positions, thereby influencing the product distribution.[1][2]

Q2: How does the choice of cresol isomer (ortho, meta, para) affect the iodination outcome?

The starting isomer is critical in determining the possible iodination products due to the directing effects of the existing substituents.

  • o-Cresol: The -OH and -CH₃ groups are adjacent. The primary sites for iodination are C4 (para to -OH) and C6 (ortho to -OH). Para-substitution is often favored to minimize steric hindrance.[3][4]

  • m-Cresol: The -OH and -CH₃ groups are meta to each other. The positions ortho and para to the strongly directing -OH group (C2, C4, C6) are all activated. This can lead to a mixture of products, making regioselectivity challenging to control.[5]

  • p-Cresol: The -OH and -CH₃ groups are para to each other. Both positions ortho to the powerful -OH director (C2 and C6) are available for substitution, often leading to mono- or di-iodination at these positions.[2]

Q3: What are the common iodinating agents and how do they influence selectivity?

The choice of reagent is a key tool for controlling the reaction. Different reagents generate electrophilic iodine species ("I⁺") of varying reactivity.

  • Molecular Iodine (I₂): Often requires an oxidizing agent (e.g., H₂O₂, NaNO₂, HIO₃) or a Lewis acid to generate a more potent electrophile.[1][6][7] Using I₂ with an oxidant like hydrogen peroxide in water can favor ortho iodination of phenols.[7]

  • N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.[1] It can be "activated" with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to enhance its reactivity.[8]

  • Iodine Monochloride (ICl): A highly reactive reagent that can sometimes lead to over-reaction or reduced selectivity if not used under carefully controlled conditions.

  • Metal-Assisted Reagents: Systems like thallium(I) acetate (B1210297) with iodine have been shown to provide selective ortho-iodination of phenols.[9] Similarly, silver salts (e.g., Ag₂SO₄) with iodine can be used, although their effect on regioselectivity can be solvent-dependent.[2]

Q4: How can I favor para-iodination relative to the hydroxyl group?

Achieving high para-selectivity is a common goal. Several strategies can be employed:

  • Bulky Catalysts/Additives: Incorporating bulky Lewis acids or additives can sterically block the ortho positions, thereby favoring substitution at the less hindered para position.

  • Solvent Effects: The choice of solvent can influence the effective size of the iodinating species and the substrate-reagent interactions. Non-polar solvents may enhance steric effects.

  • Specific Reagent Systems: Certain catalyst systems, often involving sulfur-containing compounds and a Lewis acid, have been developed for para-selective chlorination and may be adaptable for iodination.[3][10] For phenols in general, most iodination reagents display a high intrinsic preference for para regioselectivity.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity / Formation of Multiple Isomers

Potential CauseTroubleshooting Step
Reaction is too fast/uncontrolled Lower the reaction temperature to increase selectivity. Add the iodinating agent slowly and portion-wise to maintain a low concentration.
Highly reactive iodinating agent Switch to a milder reagent. For example, replace I₂/Oxidant with N-Iodosuccinimide (NIS).[8]
Sub-optimal solvent choice Screen a range of solvents with different polarities. Hexane or dichloromethane (B109758) may favor different selectivities compared to protic solvents like methanol (B129727) or water.[2]
Incorrect catalyst or lack thereof Introduce a Lewis acid or a specific directing catalyst. For example, systems with cerium(III) chloride have been shown to promote para-selectivity in the halogenation of anilines and may be applicable.[11]

Issue 2: Formation of Di- or Poly-iodinated Byproducts

Potential CauseTroubleshooting Step
Incorrect stoichiometry Reduce the molar equivalents of the iodinating agent to be sub-stoichiometric (e.g., 0.9 equivalents) relative to the cresol to ensure the substrate is in excess.
Prolonged reaction time Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed or the desired product is maximized.
High reactivity of the mono-iodinated product The first iodine atom can further activate the ring. Lowering the temperature or using a less reactive iodinating system can help mitigate this.

Issue 3: Reaction is Slow or Does Not Go to Completion

Potential CauseTroubleshooting Step
Insufficiently reactive iodinating agent The cresol substrate may be deactivated by other substituents. Use a more powerful iodinating system, such as I₂ with a strong oxidizing agent (e.g., HIO₃ in H₂SO₄) or activate a milder reagent like NIS with a catalytic amount of acid (e.g., TFA).[1][8]
Low reaction temperature While low temperatures favor selectivity, they can hinder reaction rates. Gradually increase the temperature while monitoring the product distribution to find a balance between rate and selectivity.
Catalyst deactivation Ensure all reagents and solvents are anhydrous if using a water-sensitive Lewis acid catalyst.[1]

Data and Protocols

Quantitative Data on Phenol Iodination

The following table summarizes results for the iodination of phenol, which serves as a useful model for cresol systems. Regioselectivity can vary significantly for cresol isomers.

SubstrateReagent SystemSolventConditionsProductsYield (%)Reference
PhenolI₂ / H₂O₂WaterRT, 24h2-Iodophenol & 2,6-DiiodophenolHigh[7]
PhenolI₂ / NaNO₂Acetonitrile (B52724)RT, 1.5-6hMono-iodinated productsGood[6][12]
3,5-DichlorophenolNIS / PTSAAcetonitrileReflux, 3h3,5-Dichloro-4-iodophenol57%[2]
3,5-DichlorophenolAg₂SO₄ / I₂HexaneRT, 24h3,5-Dichloro-2-iodophenol & 3,5-Dichloro-4-iodophenol (1:5 ratio)87% (total)[2]
Key Experimental Protocols

Protocol 1: General Procedure for Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

  • Preparation: In a round-bottom flask, dissolve the cresol substrate (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (1.0 - 1.1 equivalents) to the solution.

  • Catalyst Initiation: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted iodine/NIS.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired isomer.[8]

Protocol 2: General Procedure for Iodination using Iodine and Hydrogen Peroxide

  • Preparation: To a solution of the appropriate cresol (1.0 equivalent) and iodine (1.5 equivalents) in distilled water, add hydrogen peroxide (3.0 equivalents of a 30% aqueous solution).[7]

  • Reaction: Stir the mixture at the desired temperature (room temperature or 50 °C) for 24 hours.

  • Work-up: Add a 10% (m/v) aqueous solution of sodium thiosulfate to quench the reaction.

  • Extraction: Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate the solvent. Purify the resulting crude product via column chromatography.[7]

Visualizations

G Factors Influencing Cresol Iodination Regioselectivity sub Cresol Isomer (o-, m-, p-) process Electrophilic Aromatic Substitution sub->process reagent Iodinating Agent (e.g., I₂, NIS, ICl) reagent->process cond Reaction Conditions (Solvent, Temp, Catalyst) cond->process product_ortho Ortho-Iodocresol process->product_ortho Favored by: - Low Steric Hindrance - Specific ortho-directing catalysts (e.g., Thallium salts) product_para Para-Iodocresol process->product_para Favored by: - High Steric Hindrance at ortho pos. - Bulky Reagents - Thermodynamic Control product_poly Poly-iodinated Products process->product_poly Caused by: - Excess Iodinating Agent - High Reactivity - Prolonged Reaction Time T Troubleshooting Workflow for Poor Regioselectivity start Problem: Poor Regioselectivity or Undesired Product Ratio q1 Is poly-iodination a major issue? start->q1 sol1 Action: 1. Reduce equivalents of iodinating agent (<1.0). 2. Monitor reaction closely and quench sooner. 3. Lower reaction temperature. q1->sol1 Yes q2 Is the wrong isomer (e.g., ortho instead of para) favored? q1->q2 No sol2 Action: 1. Switch to a bulkier iodinating agent or add a bulky catalyst. 2. Change solvent to influence steric effects. 3. Lower temperature for thermodynamic control. q2->sol2 Yes q3 Is the reaction too slow or incomplete? q2->q3 No sol3 Action: 1. Use a more reactive iodinating system (e.g., NIS/TFA). 2. Increase temperature cautiously. 3. Ensure catalyst is active and anhydrous.

References

Preventing di-iodination and tri-iodination of phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol (B47542) iodination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their phenol iodination experiments, with a specific focus on achieving selective mono-iodination while preventing the formation of di- and tri-iodinated byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono-, di-, and tri-iodinated phenols in my reaction?

The hydroxyl group of a phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. As a result, once the first iodine atom is introduced, the ring can remain reactive enough for subsequent iodinations to occur, leading to a mixture of products.[1][2] The relative rates of these consecutive reactions determine the final product distribution.

Q2: How can I control the extent of iodination to favor the mono-iodinated product?

Controlling the stoichiometry of the reagents is a primary strategy.[2] Using a limited amount of the iodinating agent relative to the phenol can favor mono-substitution. Additionally, other reaction parameters such as temperature, reaction time, and the choice of solvent and iodinating agent play a crucial role in selectivity.

Q3: What are the most common iodinating agents for phenols, and which are best for selective mono-iodination?

Several reagents can be used for phenol iodination. Common choices include:

  • Elemental Iodine (I₂): Often used in the presence of a base or an oxidizing agent.[1][3][4]

  • Iodine monochloride (ICl): A more reactive iodinating agent than I₂.[5]

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent.[5]

  • Iodine in the presence of an oxidizing agent (e.g., H₂O₂, HIO₃): These systems generate a more electrophilic iodine species in situ.[3][6]

For selective mono-iodination, milder reagents like NIS or careful control of stoichiometry with I₂ and an oxidizing agent are often preferred.

Q4: Does the position of other substituents on the phenol ring affect the iodination reaction?

Yes, the electronic nature and steric hindrance of existing substituents significantly influence the position and extent of iodination. Electron-donating groups activate the ring, making it more prone to multiple iodinations, while electron-withdrawing groups deactivate it, which can help in achieving selective mono-iodination.[3][4] Steric hindrance can direct the incoming iodine to less hindered positions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired mono-iodinated product Reaction conditions are not optimized (temperature, time).Iodinating agent is not reactive enough.Stoichiometry is incorrect.Systematically vary the reaction temperature and time.Consider a more reactive iodinating agent (e.g., ICl or I₂/oxidant).Carefully control the molar ratio of the iodinating agent to the phenol.
Formation of significant amounts of di- and tri-iodinated products The phenol ring is highly activated.Excess iodinating agent is used.The reaction is run for too long.Use a milder iodinating agent (e.g., NIS).Use a stoichiometric or sub-stoichiometric amount of the iodinating agent.Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the desired product is maximized.
Reaction is not proceeding or is very slow The phenol ring is deactivated by electron-withdrawing groups.The iodinating agent is not sufficiently electrophilic.The reaction temperature is too low.Use a more powerful iodinating system (e.g., I₂ with a strong oxidizing agent).[3]Increase the reaction temperature.Consider using a catalyst if applicable.
Poor regioselectivity (mixture of ortho and para isomers) The electronic and steric effects of the substituents are not strongly directing.The reaction conditions favor a mixture of products.Modify the substituents on the phenol to enhance directing effects.Vary the solvent and temperature, as these can influence the ortho/para ratio.[1]Certain reagents or additives may favor one isomer over the other.[4]

Experimental Protocols

Protocol 1: Selective Mono-iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a method for the efficient and selective iodination of phenols in water.[3]

Materials:

Procedure:

  • Dissolve the phenol derivative (1.0 mmol) and iodine (1.5 mmol) in distilled water (5 mL).

  • To this solution, add the 30% hydrogen peroxide solution (3.0 mmol).

  • Stir the mixture at room temperature. The reaction time will vary depending on the substrate (typically 24 hours). Monitor the reaction by TLC.

  • After the reaction is complete, quench the excess iodine by adding a 10% sodium thiosulfate solution until the brown color disappears.

  • Extract the product with dichloromethane or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Iodination using Potassium Iodide and an Oxidant

This method provides a way to perform mono-iodination using potassium iodide as the iodine source in the presence of an oxidizing agent.[7]

Materials:

Procedure:

  • Dissolve the phenol derivative (1.0 mmol) and potassium iodide (1.2 mmol) in acetonitrile (10 mL).

  • Add benzyltriphenylphosphonium peroxymonosulfate (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Influence of Stoichiometry on Phenol Iodination

Phenol : I₂ Ratio Mono-iodophenol Yield (%) Di-iodophenol Yield (%) Tri-iodophenol Yield (%) Reference
1 : 0.5HighLowNegligibleGeneral Observation
1 : 1ModerateModerateLow[1]
1 : 2LowHighModerateGeneral Observation

Note: Yields are illustrative and can vary significantly based on specific reaction conditions and the nature of the phenol.

Table 2: Comparison of Different Iodinating Systems for Phenol

Iodinating System Typical Reaction Conditions Selectivity for Mono-iodination Advantages Disadvantages
I₂ / H₂O₂ in WaterRoom temperature, 24hGood to excellent for many substrates[3]"Green" solvent, mild conditions.[3]Can be slow for deactivated phenols.
KI / Oxidant in ACNRoom temperatureHigh for mono-iodination[7]Readily available reagents.Requires preparation of the oxidant.
N-Iodosuccinimide (NIS)Various organic solventsGenerally highMild reagent, easy to handle.[5]Can be more expensive.
IClInert organic solventGood, but can be aggressiveHighly reactive.[5]Can lead to over-iodination if not controlled.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol and Iodinating Agent B Add Oxidant/Catalyst (if required) A->B C Stir at Controlled Temperature B->C D Monitor Progress (TLC, LC-MS) C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Drying and Solvent Removal F->G H Purification (Chromatography) G->H I I H->I Final Product

Caption: General experimental workflow for the iodination of phenols.

troubleshooting_logic cluster_undesired Undesired Outcome cluster_solutions Potential Solutions Start Reaction Outcome High_Di_Tri High Di/Tri-iodination Start->High_Di_Tri Low_Yield Low Yield / No Reaction Start->Low_Yield Sol1 Reduce Iodinating Agent Stoichiometry High_Di_Tri->Sol1 Sol2 Use Milder Reagent (e.g., NIS) High_Di_Tri->Sol2 Sol3 Decrease Reaction Time High_Di_Tri->Sol3 Sol4 Increase Iodinating Agent Reactivity (e.g., add oxidant) Low_Yield->Sol4 Sol5 Increase Temperature Low_Yield->Sol5

Caption: Troubleshooting logic for common issues in phenol iodination.

References

Technical Support Center: Recrystallization of Iodinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of iodinated compounds via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why can the recrystallization of iodinated compounds be more challenging than for their non-iodinated analogs?

A1: The purification of iodinated compounds can present unique challenges due to the presence of the iodine atom. Iodine is large and heavy, which can significantly alter the compound's physical properties such as solubility, melting point, and crystal packing. The high polarizability of iodine can lead to stronger intermolecular interactions, including halogen bonding, which can affect crystal lattice formation and the inclusion of impurities. Furthermore, iodination reactions can sometimes result in a mixture of mono-, di-, and tri-iodinated products, which may have very similar solubility profiles, making their separation by recrystallization difficult.[1]

Q2: What are the key considerations when selecting a solvent for the recrystallization of an iodinated compound?

A2: The ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2] For iodinated compounds, which are often less polar than their parent molecules, a range of solvents from intermediate to low polarity are often effective. It is also crucial that the solvent's boiling point is lower than the melting point of the compound to prevent "oiling out."[3] Common starting points for solvent screening include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and hydrocarbon solvents (hexanes, toluene). In many cases, a mixed-solvent system is required to achieve optimal solubility characteristics.[4]

Q3: What is "oiling out," and why might it be more common with some iodinated compounds?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid rather than a crystalline solid.[3] This often occurs when a compound's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point. Iodinated compounds can sometimes have lower melting points than their non-halogenated counterparts, increasing the risk of oiling out. To remedy this, one can try using a lower-boiling point solvent, using a larger volume of solvent, or employing a mixed-solvent system where the addition of a "poor" solvent at a lower temperature induces crystallization.

Q4: How can I remove residual iodine color from my recrystallized product?

A4: A persistent yellow or brown tint in your crystals may indicate the presence of elemental iodine (I₂). This can often be removed by washing the crude or recrystallized solid with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This should be followed by washing with water to remove any remaining salts before drying.

Q5: What is the role of halogen bonding in the crystallization of iodinated compounds?

A5: Halogen bonding is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base (e.g., a nitrogen, oxygen, or another halogen atom).[1][6] In the context of crystallization, these interactions can play a significant role in directing the assembly of molecules into a crystal lattice.[1][7] This can influence the crystal morphology, stability, and even the inclusion of solvent or impurities.[6] Understanding the potential for halogen bonding can be beneficial when designing co-crystallization experiments or troubleshooting issues with crystal formation.[1][8]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of iodinated compounds in a question-and-answer format.

Problem 1: My iodinated compound will not dissolve in the hot solvent.

  • Is the solvent appropriate for your compound's polarity?

    • Rationale: Iodinated compounds can range from moderately polar to nonpolar. The principle of "like dissolves like" is a good starting point.[2]

    • Solution: If your compound is relatively polar (e.g., contains hydroxyl or amine groups), try polar solvents like ethanol (B145695) or methanol.[9] For less polar compounds, consider solvents like toluene (B28343) or a mixed system such as ethanol/water or dichloromethane/hexane.[5]

  • Are you using a sufficient volume of solvent?

    • Rationale: While the goal is to use a minimal amount of solvent, an insufficient volume will prevent complete dissolution.[2]

    • Solution: Add the hot solvent in small portions, allowing time for the compound to dissolve between additions.[10] If a significant amount of solid remains after adding a reasonable volume of solvent, it may be an insoluble impurity.

  • Is the solvent at its boiling point?

    • Rationale: The solubility of most compounds increases significantly with temperature. The solvent should be at or near its boiling point for maximum dissolving power.[2][11]

    • Solution: Ensure your solvent is gently boiling before and during the addition to your solid. Use a reflux condenser if working with volatile solvents for extended periods.

Problem 2: No crystals form upon cooling.

  • Is the solution supersaturated?

    • Rationale: Crystals form from a supersaturated solution. If too much solvent was used, the solution may not become saturated upon cooling.[2]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of your compound. If these methods fail, reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.

  • Is the cooling process too rapid?

    • Rationale: Slow cooling generally promotes the formation of larger, purer crystals.[12]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

Problem 3: The product "oils out" instead of crystallizing.

  • Is the boiling point of your solvent too high?

    • Rationale: If the solvent's boiling point is above the melting point of your compound, it will melt before it dissolves and separate as an oil.[3]

    • Solution: Choose a solvent with a lower boiling point.

  • Is the concentration of your compound too high?

    • Rationale: A very concentrated solution can become supersaturated at a temperature above the compound's melting point.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Are there significant impurities present?

    • Rationale: Impurities can depress the melting point of a compound, increasing the likelihood of oiling out.

    • Solution: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica (B1680970) gel, before recrystallization.

Problem 4: The recrystallized product is still impure or has a low melting point.

  • Was the cooling process too fast?

    • Rationale: Rapid crystal growth can trap impurities within the crystal lattice.[1]

    • Solution: Repeat the recrystallization, ensuring a slow cooling rate.

  • Are the impurities structurally similar to your product?

    • Rationale: Over-iodinated byproducts (e.g., di- or tri-iodinated compounds) can have very similar solubilities to the desired mono-iodinated product, making them difficult to separate.

    • Solution: A second recrystallization may be necessary. Alternatively, consider a different solvent or a mixed-solvent system that might offer better selectivity. In some cases, chromatography may be required.

  • Was the final product washed with cold solvent?

    • Rationale: The surfaces of the crystals can be coated with mother liquor containing impurities.

    • Solution: After filtration, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent.[2][10]

Data Presentation

Solvent Properties for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the physical properties of common solvents used for purifying iodinated compounds.

SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Water1001.00HighGood for polar iodinated compounds; often used as an anti-solvent.
Ethanol780.79HighA versatile solvent for a range of polarities; often used in mixtures with water.[5]
Methanol650.79HighSimilar to ethanol but more volatile; effective for many polar compounds.[13]
2-Propanol (Isopropanol)820.79MediumA good alternative to ethanol with a slightly higher boiling point.[14]
Acetone560.79MediumA strong, polar aprotic solvent; its low boiling point can be a disadvantage.[14]
Ethyl Acetate770.90MediumA good solvent for compounds of intermediate polarity.
Dichloromethane401.33MediumA low-boiling solvent for less polar compounds; often used in mixed-solvent systems.
Toluene1110.87LowEffective for nonpolar compounds, but its high boiling point can lead to oiling out.
Hexanes~69~0.66LowA very nonpolar solvent, often used as an anti-solvent for more polar compounds.[5]
Diethyl Ether350.71LowHighly volatile and flammable; good for compounds of low to medium polarity.[15]
Chloroform611.49MediumA good solvent for a range of compounds, but has health and safety concerns.[9][13][15]
Qualitative Solubility of Selected Iodinated Compounds

This table provides a general guide to the solubility of some common iodinated compounds in various solvents. "Soluble" indicates that a significant amount will dissolve, especially when heated, while "Slightly Soluble" suggests that it is a poor solvent for single-solvent recrystallization but may be useful as an anti-solvent in a mixed-solvent system.

CompoundWaterAlcohols (Ethanol, Methanol)ChloroformDiethyl EtherHydrocarbons (Hexanes)
4-Iodoaniline (B139537)Slightly Soluble[15]Freely Soluble[15]Freely SolubleFreely Soluble[15]Slightly Soluble
4-IodophenolSlightly Soluble[9][16]Soluble[9][16]Soluble[9][13]Soluble[16]Sparingly Soluble
2-Iodobenzoic AcidSparingly SolubleSolubleSolubleSolubleInsoluble
IodoformInsolubleSolubleSolubleSolubleSlightly Soluble

Experimental Protocols

General Single-Solvent Recrystallization Workflow

This protocol outlines the fundamental steps for purifying an iodinated compound using a single solvent.

  • Solvent Selection: Place a small amount of the crude iodinated compound in a test tube and add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is likely too good. The ideal solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10][11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

G cluster_workflow General Recrystallization Workflow start Start with Crude Iodinated Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration hot_filtration->dissolve Insolubles Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Iodinated Compound dry->end

A general workflow for the recrystallization of iodinated compounds.
Detailed Protocol: Recrystallization of 4-Iodoaniline from Ethanol/Water

This protocol describes a mixed-solvent recrystallization, a common technique for iodinated compounds.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 2 grams of crude 4-iodoaniline in the minimum amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol portion-wise until the solid just dissolves.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly turbid. The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Beautiful, needle-like crystals should form.

  • Complete Crystallization: Place the flask in an ice bath for at least 15 minutes to ensure maximum precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified 4-iodoaniline crystals in a desiccator or vacuum oven.

Troubleshooting Logic Diagram

The following diagram provides a decision-making workflow for troubleshooting common recrystallization problems.

G cluster_troubleshooting Recrystallization Troubleshooting start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_purity Low Purity/ Low Melting Point start->low_purity too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes high_bp Solvent BP > MP? oiling_out->high_bp Yes fast_cooling Cooled too fast? low_purity->fast_cooling Yes boil_off Boil off some solvent and cool again too_much_solvent->boil_off Yes induce_crystallization Induce Crystallization (scratch/seed crystal) too_much_solvent->induce_crystallization No change_solvent Use lower BP solvent high_bp->change_solvent Yes add_solvent Add more solvent, cool slower high_bp->add_solvent No recrystallize_slowly Recrystallize again, cool slowly fast_cooling->recrystallize_slowly Yes wash_crystals Wash crystals with ice-cold solvent fast_cooling->wash_crystals No

A troubleshooting decision tree for common recrystallization issues.

References

Stability issues of 3-Iodo-2-methylphenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Iodo-2-methylphenol in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound in solution?

A1: this compound, as a substituted phenolic compound, is susceptible to degradation under certain conditions. Key factors that can influence its stability in solution include pH, exposure to light, temperature, and the presence of oxidizing agents. Iodinated phenols can be prone to deiodination or oxidation, leading to the formation of impurities and a decrease in the concentration of the active compound.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of phenolic compounds can be significantly pH-dependent.[1][2] Phenols are weakly acidic, and at higher pH values, the phenolic hydroxyl group can deprotonate to form a phenolate (B1203915) ion. While this may increase solubility, the phenolate form can be more susceptible to oxidation. Conversely, strongly acidic conditions might promote other degradation pathways. For cresols, the pKa is generally around 10.1 to 10.3.[3] It is crucial to determine the optimal pH range for your specific application to ensure the stability of this compound.

Q3: Is this compound sensitive to light?

A3: Many aromatic iodo compounds exhibit sensitivity to light (photolability).[4] Exposure to UV or even ambient light can potentially lead to the cleavage of the carbon-iodine bond, generating free radicals and subsequent degradation products. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[5]

Q4: What is the recommended storage temperature for solutions of this compound?

A4: To minimize thermal degradation, it is generally recommended to store solutions of this compound at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures, especially for long-term storage.[6] Elevated temperatures can accelerate degradation reactions. For short-term use, storing on ice may be sufficient.

Q5: In which common laboratory solvents is this compound soluble and what are the stability implications?

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
  • Cause: This is a common issue for hydrophobic compounds when a concentrated stock in an organic solvent (e.g., DMSO) is diluted into an aqueous medium where its solubility is much lower.

  • Troubleshooting Steps:

    • Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible (ideally <1%) and ensure it is consistent across all samples, including controls.[8]

    • Use a Co-solvent: In some cases, a combination of organic solvents in the stock or a small percentage in the final aqueous solution can improve solubility.

    • Gentle Warming and Sonication: Briefly warm the aqueous buffer to 37°C and sonicate the solution after adding the stock to aid dissolution. Be cautious with warming, as it could accelerate degradation if prolonged.[7][9]

    • pH Adjustment: For cell-free assays, slightly increasing the pH of the aqueous buffer (e.g., to pH 8) can increase the solubility of phenolic compounds by forming the more soluble phenolate salt. However, this may negatively impact stability, so it should be evaluated for your specific needs.[7]

    • Serial Dilutions: Perform intermediate dilutions in the pre-warmed aqueous buffer instead of a single large dilution.[8]

Issue 2: Inconsistent experimental results or loss of activity over time.
  • Cause: This may indicate degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that all solutions are prepared, stored, and handled in light-protected containers (e.g., amber vials).[5]

    • Control Storage Temperature: Store stock solutions at -20°C or -80°C and prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.

    • Monitor for Degradation: If stability is a critical concern, perform a stability-indicating assay to quantify the concentration of this compound over time. A simple method is to use reverse-phase HPLC with UV detection.

    • Check for Contaminants: Ensure solvents and buffers are of high purity and free from oxidizing contaminants.

Data Presentation

As specific quantitative stability data for this compound is not widely published, the following table provides a template for organizing data from a forced degradation study, which is recommended to understand the stability profile of the compound in your specific experimental context.

Table 1: Example Data Summary from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsObservations
0.1 M HCl24 hours60°CDataDatae.g., Color change
0.1 M NaOH24 hours60°CDataDatae.g., Precipitation
3% H₂O₂24 hoursRoom TempDataDataNo visible change
Heat (Solid)48 hours80°CDataDataSlight discoloration
Heat (Solution)48 hours80°CDataDataSignificant degradation
Photostability1.2M lux hoursRoom TempDataDataFormation of new peaks

Data to be filled in from experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from ICH guidelines for stress testing.[10][11][12]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl in a light-protected container. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and a 6% solution of hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a light-protected container and heat in an oven at a specified temperature (e.g., 80°C). Also, place the solid compound in a separate container under the same conditions.

  • Photostability: Expose the stock solution in a photochemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][13][14] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At each time point, analyze the samples by a stability-indicating method, such as RP-HPLC with UV detection, to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: RP-HPLC Method for Stability Analysis

This is a general method that may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (80°C) prep_stock->thermal Expose to photo Photostability (ICH Q1B light exposure) prep_stock->photo Expose to neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize sampling Sample at Time Points (e.g., 0, 2, 8, 24h) oxidation->sampling thermal->sampling photo->sampling hplc Analyze by RP-HPLC-UV sampling->hplc neutralize->sampling data Quantify Degradation & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Solution check_solvent Check Final Organic Solvent Concentration start->check_solvent is_high Is it > 1%? check_solvent->is_high lower_conc Lower Stock Concentration or Use Less Stock Volume is_high->lower_conc Yes is_low Try Other Methods is_high->is_low No lower_conc->is_low sonicate Sonicate and/or Gently Warm (37°C) is_low->sonicate soluble1 Is it soluble? sonicate->soluble1 ph_adjust Adjust pH (if applicable) soluble1->ph_adjust No end_success Problem Solved soluble1->end_success Yes soluble2 Is it soluble? ph_adjust->soluble2 serial_dilute Use Serial Dilutions soluble2->serial_dilute No soluble2->end_success Yes soluble3 Is it soluble? serial_dilute->soluble3 soluble3->end_success Yes end_fail Consider Co-solvents or Different Buffer System soluble3->end_fail No

Caption: A logical workflow for troubleshooting precipitation of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-iodo-2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this sterically hindered and electron-rich substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during cross-coupling experiments with this compound.

Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield. What are the likely causes and solutions?

A1: Low yields with sterically hindered substrates like this compound are often due to inefficient oxidative addition or reductive elimination steps.[1] Here are the primary factors to investigate:

  • Ligand Choice: This is the most critical factor. Standard ligands like PPh₃ may be ineffective. Bulky, electron-rich biaryl phosphine (B1218219) ligands (often called Buchwald ligands) such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are typically required to promote the reaction.[1] These ligands stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally effective for hindered substrates.[1] If yields are still low, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, though it can increase the risk of side reactions.[1]

  • Catalyst Activity: Ensure your palladium source is active. Palladium precatalysts are often more stable and can lead to more reproducible results. If you observe the formation of palladium black, your catalyst is decomposing. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.

  • Side Reactions: Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction. To mitigate this, consider using the corresponding pinacol (B44631) ester or trifluoroborate salt of the boronic acid, which are often more stable.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing a significant amount of O-arylated byproduct (a diaryl ether). How can I favor N-arylation?

A2: The formation of diaryl ethers is a known competitive side reaction in the Buchwald-Hartwig amination of phenols.[2] The phenoxide, formed by deprotonation of the hydroxyl group by the strong base, can compete with the amine as a nucleophile. Here are strategies to promote the desired C-N bond formation:

  • Ligand and Catalyst System: The choice of ligand can influence the selectivity. Some catalyst systems have been developed to be more selective for N-arylation over O-arylation. Screening different bulky phosphine ligands is recommended.

  • Protecting the Phenol: The most straightforward approach is to protect the hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn), or silyl (B83357) ethers) before the coupling reaction. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Carefully optimizing the base, solvent, and temperature can sometimes favor one pathway over the other, but this is often substrate-dependent and may require extensive screening.

Q3: In my Sonogashira coupling of this compound, I am seeing a lot of alkyne homocoupling (Glaser coupling). What can I do to prevent this?

A3: Alkyne homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, often promoted by the presence of oxygen.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3] These reactions may require specific ligands or slightly different conditions to proceed efficiently but are often cleaner.

  • Ensure Anaerobic Conditions: If using a copper co-catalyst, it is critical to rigorously exclude oxygen from the reaction. This involves thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the experiment.[4]

  • Minimize Copper Loading: Using the minimum effective amount of the copper(I) iodide co-catalyst can also help to reduce the rate of homocoupling.[4]

Q4: Why is this compound considered a "challenging" substrate?

A4: this compound presents two main challenges for cross-coupling reactions:

  • Steric Hindrance: The methyl group ortho to the iodine atom creates significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle.[1]

  • Electronic Properties: The electron-donating nature of the hydroxyl and methyl groups makes the aryl iodide more electron-rich. This can also slow the rate of oxidative addition, which is generally favored for electron-poor aryl halides.

Overcoming these challenges typically requires the use of more reactive and sterically bulky catalyst systems.

Data Presentation: Catalyst Systems for Related Substrates

While specific data for this compound is not extensively reported, the following tables summarize successful conditions for structurally similar sterically hindered and/or electron-rich iodophenols and aryl iodides. These serve as excellent starting points for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Iodides

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012>95Effective for ortho-substituted aryl halides.
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane8018>90Good for electron-rich systems.
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF901685-95A more traditional but sometimes effective catalyst.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Iodides

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.2)Toluene10024>90Excellent for primary amines. Phenol protection is advised.
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1101880-90Milder base may reduce O-arylation, but can be less reactive.
G4-XPhos Palladacycle (2)-LHMDS (1.4)t-BuOH10012>95Pre-catalyst offers high activity. Phenol protection is advised.

Table 3: Representative Conditions for Sonogashira Coupling of Hindered Aryl Iodides

Pd Source (mol%)CuI (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ (2)4-Et₃N (3.0)THFRT-50685-95Classic copper co-catalyzed conditions.
Pd(PPh₃)₄ (3)5-i-Pr₂NH (2.0)DMFRT8>90Classic copper co-catalyzed conditions.
Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃ (2.0)Dioxane8012>90Example of a copper-free system.

Experimental Protocols

The following are generalized, step-by-step procedures for the three major cross-coupling reactions. Note: These are starting points and should be optimized for your specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Reagent Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the protected this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography. If a protecting group was used, a subsequent deprotection step will be necessary.

Protocol 3: General Procedure for Sonogashira Coupling (Copper Co-catalyzed)
  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or warm gently (e.g., to 50 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts in cross-coupling reactions.

Experimental_Workflow prep 1. Reagent Preparation (Dry & Degas) setup 2. Reaction Setup (Under Inert Gas) prep->setup add_cat 3. Add Catalyst & Ligand setup->add_cat add_sol 4. Add Solvent add_cat->add_sol react 5. Heat & Stir add_sol->react monitor 6. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Work-up monitor->workup Reaction Complete purify 8. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Flowchart decision decision solution solution start Low or No Yield check_reagents check_reagents start->check_reagents check_conditions check_conditions check_reagents->check_conditions Yes purify_reagents purify_reagents check_reagents->purify_reagents No screen_ligand screen_ligand check_conditions->screen_ligand Yes improve_inert improve_inert check_conditions->improve_inert No screen_base screen_base screen_ligand->screen_base Yes change_ligand change_ligand screen_ligand->change_ligand No change_base change_base screen_base->change_base No

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L₂) pd0->pd_aryl Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-R(L₂) pd_aryl->pd_trans Transmetalation (R-B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product

References

Validation & Comparative

A Comparative Analysis of 3-Iodo-2-methylphenol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of 3-Iodo-2-methylphenol and its structural isomers, tailored for researchers, scientists, and professionals in drug development. By presenting key physicochemical properties, outlining synthetic methodologies, and discussing potential biological activities, this document serves as a foundational resource for further investigation and application of these compounds.

Physicochemical Properties: A Comparative Overview

The position of the iodo-group on the 2-methylphenol ring significantly influences the physicochemical properties of the resulting isomer. While experimental data for all isomers are not exhaustively available, a combination of reported values and computational predictions allows for a comparative assessment.

PropertyThis compound4-Iodo-2-methylphenol5-Iodo-2-methylphenol6-Iodo-2-methylphenol
Molecular Formula C₇H₇IOC₇H₇IOC₇H₇IOC₇H₇IO
Molecular Weight ( g/mol ) 234.03[1]234.03234.03234.03[2]
Melting Point (°C) Not available67-68[1]Not availableNot available
Boiling Point (°C) Not available105-110 (at 2 mmHg)[1]Not availableNot available
pKa Not availableNot availableNot availableNot available
LogP (predicted) 2.6[1]2.6Not available2.6[2]
CAS Number 116529-75-0[1]60577-30-2[1]183803-06-724885-45-8[2]

Note: The lack of consistent experimental data across all isomers highlights a gap in the current literature and presents an opportunity for further research. Predicted values, while useful, should be confirmed experimentally.

Synthesis of Iodo-2-methylphenol Isomers: An Experimental Protocol

The iodination of 2-methylphenol (o-cresol) can be achieved through electrophilic aromatic substitution. The regioselectivity of the reaction is influenced by the directing effects of the hydroxyl and methyl groups, as well as the reaction conditions. Below is a general protocol for the synthesis and purification of iodo-2-methylphenol isomers.

Materials:

  • 2-methylphenol (o-cresol)

  • Iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or molecular iodine)

  • Solvent (e.g., acetonitrile, dichloromethane, or acetic acid)

  • Catalyst (if required, e.g., a Lewis acid or a protic acid)

  • Sodium thiosulfate (B1220275) solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylphenol in the chosen solvent.

  • Addition of Iodinating Agent: Slowly add the iodinating agent to the solution at a controlled temperature (e.g., 0 °C or room temperature). If a catalyst is used, it should be added prior to the iodinating agent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, which may be a mixture of isomers, can be purified using flash column chromatography on silica gel to isolate the individual isomers.

Characterization: The purified isomers should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.

Comparative Biological Activity: Current Knowledge and Future Directions

Direct comparative studies on the biological activities of this compound and its isomers are scarce in publicly available literature. However, based on the known activities of cresols and other iodinated phenols, several areas of potential biological relevance can be proposed for further investigation.

Toxicity: Studies on cresol (B1669610) isomers (o-, m-, and p-methylphenol) have shown varying degrees of toxicity, with p-cresol (B1678582) often reported as the most toxic of the three.[3] The toxicity of p-cresol is linked to the formation of a reactive intermediate.[3] While there is no specific comparative toxicity data for the iodo-2-methylphenol isomers, it is plausible that the position of the iodine atom could influence their metabolic pathways and, consequently, their toxicological profiles. The general toxicity of cresols can manifest as irritation to the skin, respiratory tract, and eyes.[4][5]

Enzyme Inhibition: Phenolic compounds are known to interact with and inhibit various enzymes.[6] For instance, p-cresol has been shown to be a potent competitive inhibitor of MPA-glucuronidation, primarily mediated by the UGT1A9 enzyme.[7] It is conceivable that iodo-2-methylphenol isomers could also act as enzyme inhibitors, with their potency and selectivity being dependent on the isomer's specific structure.

Antimicrobial Activity: Phenolic compounds, such as carvacrol (B1668589) and thymol (B1683141), are well-documented for their antibacterial properties, often acting by disrupting bacterial membranes.[8] The introduction of a halogen, such as iodine, can sometimes enhance the antimicrobial activity of organic molecules. Therefore, a comparative study of the antimicrobial effects of iodo-2-methylphenol isomers against a panel of pathogenic bacteria and fungi would be a valuable area of research.

Experimental Workflow and Signaling Pathway Visualization

To facilitate future research, the following diagrams illustrate a logical workflow for a comparative biological activity study and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of Iodo-2-methylphenol Isomers s2 Purification by Column Chromatography s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 a1 Cytotoxicity Assays (e.g., MTT, LDH) s3->a1 a2 Antimicrobial Assays (e.g., MIC, MBC) s3->a2 a3 Enzyme Inhibition Assays s3->a3 d1 Determine IC50 / MIC values a1->d1 a2->d1 a3->d1 d2 Compare Potency of Isomers d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3

Caption: A proposed experimental workflow for the comparative analysis of iodo-2-methylphenol isomers.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor (e.g., GPCR, RTK) pathway Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->pathway Activation isomer Iodo-2-methylphenol Isomer isomer->receptor Binding tf Transcription Factor (e.g., AP-1, NF-κB) pathway->tf Activation gene Gene Expression tf->gene Regulation response Cellular Response (e.g., Apoptosis, Inflammation) gene->response

Caption: A hypothetical signaling pathway potentially modulated by iodo-2-methylphenol isomers.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known actions of other phenolic compounds and has not been experimentally validated for iodo-2-methylphenol isomers. It is intended to serve as a conceptual framework for future research.

Conclusion

This guide provides a consolidated overview of this compound and its isomers, highlighting the existing knowledge and identifying critical gaps in the scientific literature. The provided data tables, experimental protocol, and workflow diagrams are intended to equip researchers with the necessary tools to undertake further comparative studies. Elucidating the distinct biological activities and mechanisms of action of these isomers could pave the way for their application in various fields, from medicinal chemistry to materials science.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-iodophenol isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes key reactivity parameters, supported by experimental data, and provides detailed experimental protocols for representative transformations.

Core Reactivity Principles: An Overview

The reactivity of iodophenol isomers is governed by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing, yet weakly activating, iodine (-I) substituent. The relative positions of these groups on the benzene (B151609) ring dictate the electron density at different carbon atoms, influencing the molecule's acidity and its susceptibility to various chemical reactions.

Acidity (pKa)

The acidity of the phenolic proton is a fundamental indicator of the electronic environment of the aromatic ring. A lower pKa value signifies a stronger acid, indicating greater stabilization of the corresponding phenoxide ion.

Table 1: Experimental pKa Values of Iodophenol Isomers [1]

IsomerpKa Value (in water at ~25°C)
ortho-Iodophenol8.51
meta-Iodophenol~9.1
para-Iodophenol9.33

The trend in acidity (ortho > meta > para) can be attributed to the dominant electron-withdrawing inductive effect (-I) of the iodine atom. This effect is most pronounced at the ortho position due to its proximity to the hydroxyl group, leading to greater stabilization of the phenoxide ion.

Reactivity in Key Chemical Transformations

The positional isomerism of iodophenols significantly impacts their behavior in common synthetic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the hydroxyl group is a strong activating and ortho, para-directing substituent, while the iodine atom is a deactivating but also ortho, para-directing substituent. The overall outcome of the reaction is a balance of these directing effects and steric hindrance.

Expected Major Mononitration Products:

  • ortho-Iodophenol: Nitration is expected to occur primarily at the 4- and 6-positions.

  • meta-Iodophenol: Nitration is directed to the 2-, 4-, and 6-positions.

  • para-Iodophenol: Nitration will predominantly take place at the 2- and 6-positions.

High regioselectivity for the para-isomer can often be achieved under specific conditions, such as using a solid zeolite catalyst.[2]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging for phenols unless the aromatic ring is activated by strong electron-withdrawing groups. The reactivity of iodophenols in SNAr reactions is expected to be low. However, the presence of the iodine atom, a good leaving group, makes them more susceptible to this reaction type compared to other halophenols under forcing conditions or when the ring is further activated. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the negatively charged Meisenheimer intermediate.[3][4]

Due to the lack of strong activating groups, comparative kinetic data for SNAr reactions of iodophenol isomers is scarce. It is anticipated that the reactivity would be influenced by the electronic effects stabilizing the intermediate, suggesting that isomers with substituents that enhance the electrophilicity of the carbon bearing the iodine would react faster.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making iodophenols excellent substrates for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prime example.

A systematic investigation of the Suzuki-Miyaura couplings of o-, m-, and p-halophenols has been conducted.[5] While a direct comparative kinetic study for the iodophenol isomers is not detailed, the general trend in reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[6] The reaction rate is also influenced by steric hindrance and the electronic nature of the substituents.

General Reactivity Trend in Suzuki-Miyaura Coupling:

Based on general principles and data from analogous systems, the reactivity of iodophenol isomers in Suzuki-Miyaura coupling is expected to follow the order:

para-Iodophenol > meta-Iodophenol > ortho-Iodophenol

The lower reactivity of the ortho-isomer is primarily attributed to steric hindrance from the adjacent hydroxyl group, which can impede the approach of the palladium catalyst.

Experimental Protocols

Experimental Protocol 1: Nitration of a Phenol (General Procedure)

This protocol provides a general method for the mononitration of phenols and can be adapted for the specific iodophenol isomers.

Reagents:

  • Phenol derivative (e.g., iodophenol)

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or cerium (IV) ammonium (B1175870) nitrate (B79036) for regioselective ortho-nitration)[7]

  • Solvent (e.g., dichloromethane, acetonitrile)

  • Sodium bicarbonate (for CAN-mediated nitration)

Procedure (using Cerium (IV) Ammonium Nitrate for ortho-Nitration): [7]

  • Dissolve the iodophenol in acetonitrile (B52724) in a round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Stir the mixture at room temperature.

  • Slowly add a solution of cerium (IV) ammonium nitrate (CAN) in acetonitrile to the reaction mixture.

  • Continue stirring at room temperature for a specified time (e.g., 30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Suzuki-Miyaura Coupling of an Aryl Iodide (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of aryl iodides, which can be applied to the iodophenol isomers.[8]

Reagents:

  • Iodophenol isomer

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene (B28343)/water, dioxane/water)

Procedure:

  • To a reaction vessel, add the iodophenol isomer, arylboronic acid, and the base.

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Visualizing Reactivity Principles

Factors Influencing Iodophenol Reactivity

G Factors Influencing Iodophenol Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reactivity Reactivity Outcomes Inductive Effect (-I) Inductive Effect (-I) Acidity (pKa) Acidity (pKa) Inductive Effect (-I)->Acidity (pKa) Electrophilic Substitution Electrophilic Substitution Inductive Effect (-I)->Electrophilic Substitution Nucleophilic Substitution Nucleophilic Substitution Inductive Effect (-I)->Nucleophilic Substitution Coupling Reactions Coupling Reactions Inductive Effect (-I)->Coupling Reactions Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Electrophilic Substitution Steric Hindrance Steric Hindrance Steric Hindrance->Coupling Reactions Iodine Atom Iodine Atom Iodine Atom->Inductive Effect (-I) Hydroxyl Group Hydroxyl Group Hydroxyl Group->Resonance Effect (+M) Isomer Position (o, m, p) Isomer Position (o, m, p) Isomer Position (o, m, p)->Inductive Effect (-I) Isomer Position (o, m, p)->Resonance Effect (+M) Isomer Position (o, m, p)->Steric Hindrance

Caption: Key factors determining the reactivity of iodophenol isomers.

Experimental Workflow for Comparative Kinetic Analysis

G Workflow for Comparative Kinetic Analysis Start Start Reaction Setup Reaction Setup Start->Reaction Setup o-, m-, p-iodophenol Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Add Catalyst/Reagent Aliquot Sampling Aliquot Sampling Initiate Reaction->Aliquot Sampling At timed intervals Quench Reaction Quench Reaction Aliquot Sampling->Quench Reaction Analysis (GC/HPLC) Analysis (GC/HPLC) Quench Reaction->Analysis (GC/HPLC) Data Processing Data Processing Analysis (GC/HPLC)->Data Processing Concentration vs. Time Determine Rate Constants Determine Rate Constants Data Processing->Determine Rate Constants End End Determine Rate Constants->End

Caption: A generalized workflow for studying reaction kinetics.

References

Validating the Structure of 3-Iodo-2-methylphenol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural verification of 3-Iodo-2-methylphenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with its structural isomers, supported by predicted and experimental data, and outlines standard experimental protocols.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, offering detailed information about the molecular structure of a compound. This guide focuses on the validation of the this compound structure, providing a comparative analysis of its ¹H and ¹³C NMR data against its structural isomers.

Predicted and Experimental NMR Data Comparison

To confirm the identity of this compound, a thorough analysis of its ¹H and ¹³C NMR spectra is essential. The following tables summarize the predicted NMR data for this compound and the experimental data for its isomers, highlighting the key differences that allow for unambiguous identification.

¹H NMR Spectral Data Comparison of Iodo-2-methylphenol Isomers

Proton This compound (Predicted) 4-Iodo-2-methylphenol (Experimental) 5-Iodo-2-methylphenol (Predicted) 6-Iodo-2-methylphenol (Predicted)
-OH ~5.0-6.0 ppm (s, br)~5.0 ppm (s, br)~5.0-6.0 ppm (s, br)~5.0-6.0 ppm (s, br)
-CH₃ ~2.2 ppm (s)2.25 ppm (s)~2.2 ppm (s)~2.3 ppm (s)
H-4 ~7.3 ppm (d)7.48 ppm (d, J=2.3 Hz)~7.0 ppm (dd)~7.1 ppm (d)
H-5 ~6.8 ppm (t)6.95 ppm (dd, J=8.4, 2.3 Hz)~7.2 ppm (d)~6.7 ppm (t)
H-6 ~7.1 ppm (d)6.75 ppm (d, J=8.4 Hz)~6.8 ppm (d)-

Note: Predicted values are based on standard NMR prediction software and analysis of similar structures. Experimental data for 4-Iodo-2-methylphenol is sourced from publicly available spectral databases.

¹³C NMR Spectral Data Comparison of Iodo-2-methylphenol Isomers

Carbon This compound (Predicted) 4-Iodo-2-methylphenol (Experimental) 5-Iodo-2-methylphenol (Predicted) 6-Iodo-2-methylphenol (Predicted)
C-1 (-OH) ~155 ppm153.2 ppm~156 ppm~152 ppm
C-2 (-CH₃) ~125 ppm129.8 ppm~123 ppm~118 ppm
C-3 (-I) ~95 ppm139.2 ppm~135 ppm~132 ppm
C-4 ~132 ppm86.1 ppm~125 ppm~128 ppm
C-5 ~120 ppm131.2 ppm~118 ppm~120 ppm
C-6 ~128 ppm115.8 ppm~129 ppm~115 ppm
-CH₃ ~16 ppm20.2 ppm~16 ppm~18 ppm

Note: Predicted values are based on standard NMR prediction software and analysis of similar structures. Experimental data for 4-Iodo-2-methylphenol is sourced from publicly available spectral databases.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural validation. The following is a generalized protocol for ¹H and ¹³C NMR analysis of iodo-methylphenol compounds.

Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be used. Chloroform-d (CDCl₃) is a common choice for phenol (B47542) derivatives.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 300-600 MHz

    • Number of Scans: 16-64

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Spectrometer Frequency: 75-150 MHz

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 220 ppm

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: All peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Visualization of the Validation Workflow

The logical flow of validating a chemical structure using NMR spectroscopy can be visualized as follows:

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation Sample Pure Sample of This compound NMR_Tube Sample Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) + TMS Solvent->NMR_Tube H1_NMR ¹H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR ¹³C NMR Spectroscopy NMR_Tube->C13_NMR Process_H1 Process ¹H Data H1_NMR->Process_H1 Process_C13 Process ¹³C Data C13_NMR->Process_C13 Analysis Spectral Interpretation (Shifts, Multiplicity, Integration) Process_H1->Analysis Process_C13->Analysis Compare_Predicted Compare with Predicted Spectra Analysis->Compare_Predicted Compare_Isomers Compare with Isomer Spectra Analysis->Compare_Isomers Conclusion Structure Confirmed Compare_Predicted->Conclusion Compare_Isomers->Conclusion

Caption: Workflow for the validation of this compound structure using NMR.

By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical studies and downstream applications.

Mass Spectrometry Analysis for the Definitive Confirmation of 3-Iodo-2-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the confirmation of 3-Iodo-2-methylphenol. We present a detailed experimental protocol, a comparative analysis of its expected mass spectrum against its structural isomers, and supporting data to facilitate its unambiguous identification in complex matrices.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Accurate and reliable identification of this compound is crucial for quality control, metabolic studies, and regulatory compliance. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), offers a powerful analytical tool for the structural elucidation and confirmation of such molecules. This guide will focus on the electron ionization (EI) mass spectrometry of this compound and its differentiation from common isomeric impurities.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular ion ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 234, corresponding to its molecular weight. The key fragmentation pathways are predicted to be:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 219.

  • Loss of a hydrogen iodide molecule (HI): Elimination of HI is a characteristic fragmentation for iodo-substituted compounds, which would result in a fragment at m/z 106.

  • Loss of an iodine radical (•I): Cleavage of the C-I bond, the weakest bond in the molecule, will generate a significant peak at m/z 107. The iodine cation itself may also be observed at m/z 127.

  • Loss of carbon monoxide (CO): Phenolic compounds can undergo rearrangement and lose CO, which, following the loss of iodine, could lead to further fragmentation.

Comparison with Structural Isomers

The primary challenge in the identification of this compound is its potential co-elution and similar mass spectral features with its isomers. Below is a comparison of the expected fragmentation of this compound with the known mass spectral data of its isomers.

Ion DescriptionPredicted m/z (this compound)Known m/z (2-Iodo-4-methylphenol)[1]Known m/z (4-Iodo-2-methylphenol)
Molecular Ion [M]⁺˙234234234
[M-CH₃]⁺219219219
[M-I]⁺107107107
[M-HI]⁺˙106106106
[I]⁺127127127

Note: While the major fragments are expected to be the same, the relative intensities of these fragments will differ based on the substitution pattern, which is key to their differentiation.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Workflow for Analysis and Confirmation

Mass_Spectrometry_Workflow Workflow for the Confirmation of this compound cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis and Confirmation Sample Test Sample Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution Dilution Perform serial dilutions Dissolution->Dilution GC_Injection Inject sample into GC-MS GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis (Quadrupole) MS_Ionization->MS_Detection Data_Acquisition Acquire Mass Spectrum Library_Search Compare with Spectral Libraries (NIST, Wiley) Data_Acquisition->Library_Search Isomer_Comparison Compare fragmentation pattern with known isomers Data_Acquisition->Isomer_Comparison Confirmation Confirm identity of This compound Library_Search->Confirmation Isomer_Comparison->Confirmation

Caption: Workflow for the confirmation of this compound using GC-MS.

Signaling Pathway of Fragmentation

Fragmentation_Pathway Predicted EI Fragmentation Pathway of this compound M This compound [M]⁺˙ m/z = 234 M_minus_CH3 [M-CH₃]⁺ m/z = 219 M->M_minus_CH3 - •CH₃ M_minus_I [M-I]⁺ m/z = 107 M->M_minus_I - •I M_minus_HI [M-HI]⁺˙ m/z = 106 M->M_minus_HI - HI I [I]⁺ m/z = 127 M->I C-I cleavage

Caption: Predicted fragmentation of this compound.

Conclusion

The confirmation of this compound by mass spectrometry is achievable through careful analysis of its fragmentation pattern, even in the absence of a reference spectrum in common libraries. By comparing the acquired mass spectrum with those of its known isomers and applying fundamental principles of mass spectral fragmentation, researchers can confidently identify this compound. The detailed experimental protocol and comparative data provided in this guide serve as a valuable resource for laboratories involved in the analysis of halogenated phenolic compounds.

References

A Comparative Analysis of the Biological Efficacy of Halogenated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of halogenated phenol (B47542) derivatives, focusing on their antimicrobial and anticancer properties. The inclusion of detailed experimental data, protocols, and pathway visualizations aims to support researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Overview of Biological Activities

Halogenation of the phenol ring significantly influences its biological activity. The nature, position, and number of halogen substituents can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. Generally, halogenated phenols exhibit a broad spectrum of activities, including antibacterial, antifungal, and anticancer effects. Their primary mechanism of action often involves the disruption of microbial cell membranes and the induction of apoptosis in cancer cells through various signaling pathways.[1][2]

Comparative Antimicrobial Efficacy

The antimicrobial potency of halogenated phenol derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Antibacterial Activity

The following table summarizes the MIC values of various halogenated phenol derivatives against common bacterial strains.

Compound/DerivativeHalogenBacteriumStrainMIC (µg/mL)Reference
2,4,6-TriiodophenolIodineStaphylococcus aureus-5[3]
Pentabromophenol (B1679275)BromineStaphylococcus aureus-0.5[4]
4-ChlorophenolChlorineBacillus insolitus-10-200 (mg/L)[5]
Clorofene (a chlorophenol)ChlorineStaphylococcus aureusATCC 65380.5 - 2.0[6]
Clorofene (a chlorophenol)ChlorinePseudomonas aeruginosaATCC 9027128 - 512[6]

Note: The efficacy can vary significantly based on the specific derivative and the bacterial strain. For instance, pentabromophenol shows potent activity against S. aureus.[4]

Antifungal Activity

Halogenated phenols have also demonstrated significant antifungal properties.

Compound/DerivativeHalogenFungusStrainMIC (µg/mL)Reference
2,4,6-TriiodophenolIodineCandida albicans-5[3]
4,6-DibromoindoleBromineCandida albicansDAY18525[7]
5-Bromo-4-chloroindoleBromine, ChlorineCandida albicansDAY18525[7]
Sclareol (B1681606) Iodohydrin DerivativeIodineCurvularia lunata-12.09 (IC50)[8]
Sclareol Iodohydrin DerivativeIodineAlternaria brassicae-14.47 (IC50)[8]

Note: Di-halogenated indoles, which contain a phenol-like pyrrole (B145914) ring, show strong antifungal activity.[7]

Comparative Anticancer Efficacy

The anticancer activity of halogenated phenol derivatives is often assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound/DerivativeHalogenCancer Cell LineIC50 (µM)Reference
Bromophenol Derivative (4g)BromineA549 (Lung)2.89[9]
Bromophenol Derivative (4h)BromineA549 (Lung)3.15[9]
Bromophenol Derivative (4i)BromineA549 (Lung)2.56[9]
Bromophenol Derivative (4g)BromineHeLa (Cervical)1.85[9]
Bromophenol Derivative (4h)BromineHeLa (Cervical)2.03[9]
Bromophenol Derivative (4i)BromineHeLa (Cervical)1.91[9]
2-Bromo-4-fluorophenol Deriv.Bromine, FluorineHCT-116 (Colon)1.47 - 4.12[10]
Fluorinated Aminophenylhydrazine (6)FluorineA549 (Lung)0.64[11]
Benzimidazole (B57391) Derivative (se-182)-A549 (Lung)15.80 (µg/mL)[12][13]
Benzimidazole Derivative (se-182)-MCF-7 (Breast)>200 (µg/mL)[12][13]
THTMP (Alkylamino Phenol Deriv.)-MCF-7 (Breast)87.92[14]
THTMP (Alkylamino Phenol Deriv.)-SK-BR3 (Breast)172.51[14]
Phenolic Compound (C4)-H-460 (Lung)1.5[15]
Phenolic Compound (G4)-Panc-1 (Pancreatic)2.8[15]

Note: The anticancer efficacy is highly dependent on the specific chemical structure of the derivative and the cancer cell line being tested. Fluorinated derivatives have shown particularly high potency against lung cancer cells.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: The halogenated phenol derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MTT Cytotoxicity Assay

This protocol is used to determine the IC50 values of the compounds against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated phenol derivatives and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated as the concentration that causes 50% inhibition of cell growth compared to untreated control cells.

Signaling Pathways and Mechanisms of Action

Halogenated phenol derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

General Antimicrobial Mechanism

The primary mode of antimicrobial action for phenolic compounds involves the disruption of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[1]

Antimicrobial_Mechanism Halogenated_Phenol Halogenated Phenol Derivative Cell_Membrane Microbial Cell Membrane Halogenated_Phenol->Cell_Membrane Interaction Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of antimicrobial action of halogenated phenols.

EGFR Signaling Pathway Inhibition

Several phenolic compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells.[14][15] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Halogenated_Phenol Halogenated Phenol Derivative Halogenated_Phenol->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by halogenated phenols.

PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer. Phenolic compounds can inhibit this pathway, leading to the induction of apoptosis.[16][17][18][19][20]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Halogenated_Phenol Halogenated Phenol Derivative Halogenated_Phenol->Akt Inhibits Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by halogenated phenols.

Conclusion

Halogenated phenol derivatives represent a promising class of compounds with significant antimicrobial and anticancer activities. The data presented in this guide highlights the importance of the type and position of halogen substitution in determining the biological efficacy. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully elucidate their therapeutic potential and to develop novel, potent drug candidates. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this field.

References

A Comparative Guide to the Synthesis of 3-Iodo-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 3-iodo-2-methylphenol, a valuable building block in pharmaceutical and organic synthesis. The routes are compared based on their strategic approach, reaction conditions, and overall efficiency. Detailed experimental protocols are provided for each key transformation, and all quantitative data is summarized for ease of comparison.

Introduction

This compound is a substituted aromatic compound whose synthesis presents a regiochemical challenge. Direct iodination of the readily available precursor, 2-methylphenol (o-cresol), overwhelmingly favors substitution at the para-position (4-iodo-2-methylphenol) and di-iodination, making it an unsuitable method for obtaining the desired 3-iodo isomer. Therefore, multi-step synthetic strategies are required to achieve the desired regioselectivity. This guide explores two such strategies: the Sandmeyer reaction starting from 3-amino-2-methylphenol (B1266678) and a halogen exchange reaction commencing with 3-bromo-2-methylphenol (B2813115).

Synthetic Route 1: The Sandmeyer Reaction Approach

This well-established route leverages the diazotization of an amino group to introduce iodine at a specific position on the aromatic ring. The synthesis begins with the nitration of 2-methylphenol, followed by reduction of the nitro group to an amine, and finally, the Sandmeyer reaction to yield the target molecule.

Signaling Pathway Diagram

Sandmeyer Reaction Route A 2-Methylphenol B 2-Methyl-3-nitrophenol (B1294317) A->B Nitration (HNO3, H2SO4) C 3-Amino-2-methylphenol B->C Reduction (e.g., H2, Pd/C) D Aryldiazonium Salt C->D Diazotization (NaNO2, H2SO4, 0-5 °C) E This compound D->E Iodination (KI)

Caption: Synthetic pathway to this compound via the Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenol

Step 2: Synthesis of 3-Amino-2-methylphenol

  • Reaction: 2-Methyl-3-nitrophenol is reduced to 3-amino-2-methylphenol.

  • Procedure: A solution of 2-methyl-3-nitrophenol (70 g) in a mixture of tetrahydrofuran (B95107) (100 ml) and methanol (B129727) (400 ml) is hydrogenated at room temperature under a hydrogen gas pressure of 5 psi. 5% Palladium on carbon (3.5 g) is used as the catalyst.[1] The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Reaction: 3-Amino-2-methylphenol undergoes diazotization followed by treatment with potassium iodide.

  • Procedure:

    • Diazotization: 3-Amino-2-methylphenol (1.0 equivalent) is dissolved in a solution of concentrated sulfuric acid in deionized water. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (B80452) (1.1-1.5 equivalents) in deionized water is added dropwise, maintaining the temperature between 0-5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[2]

    • Iodination: To the cold diazonium salt solution, a solution of potassium iodide (1.5-2.0 equivalents) in deionized water is added dropwise. The evolution of nitrogen gas will be observed. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-3 hours, or until the gas evolution ceases.[2]

    • Work-up: The reaction is quenched by the addition of a saturated solution of sodium thiosulfate (B1220275) to reduce any excess iodine. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Synthetic Route 2: Halogen Exchange (Finkelstein Reaction) Approach

This alternative strategy involves the initial synthesis of 3-bromo-2-methylphenol, followed by a halogen exchange reaction to replace the bromine atom with iodine. This approach avoids the use of potentially unstable diazonium salts.

Signaling Pathway Diagram

Halogen Exchange Route A 2-Methylphenol B Protected 2-Methylphenol A->B Protection (e.g., Ac2O) C 3-Bromo-2-methylphenol (protected) B->C Bromination (e.g., NBS) D 3-Bromo-2-methylphenol C->D Deprotection (e.g., NaOH) E This compound D->E Halogen Exchange (NaI, CuI catalyst)

Caption: Synthetic pathway to this compound via halogen exchange.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Bromo-2-methylphenol

A specific, high-yielding protocol for the direct regioselective bromination of 2-methylphenol at the 3-position is challenging and not well-documented. A multi-step process involving protection of the hydroxyl group, followed by directed ortho-metalation and subsequent bromination, or another regioselective bromination method would be necessary. This would likely involve significant optimization.

Step 3: Synthesis of this compound via Aromatic Finkelstein Reaction

  • Reaction: 3-Bromo-2-methylphenol is converted to this compound using an iodide salt, typically with a copper catalyst.

  • Procedure: While a specific protocol for 3-bromo-2-methylphenol is not provided in the search results, a general procedure for an aromatic Finkelstein reaction can be adapted. The reaction is catalyzed by copper(I) iodide, often in the presence of a diamine ligand. Nickel bromide with tri-n-butylphosphine has also been reported as a suitable catalyst. The reaction typically involves heating the aryl bromide with an excess of sodium or potassium iodide in a polar aprotic solvent like DMF, DMSO, or quinoline. The reaction progress would be monitored by techniques such as TLC or GC-MS, and the product would be isolated by extraction and purified by column chromatography or distillation.

Performance Comparison

ParameterRoute 1: Sandmeyer ReactionRoute 2: Halogen Exchange
Starting Material Availability 2-Methylphenol (readily available)2-Methylphenol (readily available)
Number of Steps 3 (Nitration, Reduction, Sandmeyer)3+ (Protection, Bromination, Deprotection, Halogen Exchange)
Key Intermediates 2-Methyl-3-nitrophenol, 3-Amino-2-methylphenol, Aryldiazonium saltProtected 2-methylphenol, 3-Bromo-2-methylphenol
Regiocontrol Excellent, determined by the position of the amino group.Dependent on the regioselectivity of the initial bromination step, which can be challenging.
Reaction Conditions Diazotization requires low temperatures (0-5 °C).Halogen exchange often requires elevated temperatures.
Reagents & Safety Involves nitric and sulfuric acid, and the formation of potentially unstable diazonium salts. Requires careful temperature control.May involve organometallic intermediates for regioselective bromination. The Finkelstein reaction catalysts can be air-sensitive.
Overall Yield Dependent on the yields of the nitration and reduction steps. The Sandmeyer iodination itself is typically high-yielding.Highly dependent on the efficiency and regioselectivity of the bromination step.
Purification Column chromatography is often required for the final product and intermediates.Column chromatography is likely necessary for intermediates and the final product.

Conclusion

Both synthetic routes presented offer plausible pathways to this compound, overcoming the regiochemical limitations of direct iodination.

The Sandmeyer reaction (Route 1) is a classic and reliable method for introducing iodine at a specific position on an aromatic ring. Its primary advantage is the excellent control of regioselectivity, which is dictated by the position of the amino group in the precursor. However, this route involves the synthesis and handling of a diazonium salt intermediate, which requires careful temperature control due to its potential instability. The initial nitration step to obtain the required 3-nitro-2-methylphenol precursor can also be challenging in terms of achieving high regioselectivity and yield.

The Halogen Exchange (Finkelstein Reaction) approach (Route 2) provides an alternative that avoids the use of diazonium salts. The success of this route is heavily reliant on the ability to selectively synthesize the 3-bromo-2-methylphenol precursor. Direct bromination of 2-methylphenol is unlikely to be selective for the 3-position, necessitating a more complex, multi-step synthesis for this intermediate, potentially involving protecting groups and directed metalation techniques. The aromatic Finkelstein reaction itself generally requires a catalyst and elevated temperatures.

For researchers with access to 3-amino-2-methylphenol or with established procedures for its synthesis, the Sandmeyer reaction is likely the more direct and well-documented approach to obtaining this compound. The halogen exchange route presents a viable alternative, particularly if an efficient synthesis of 3-bromo-2-methylphenol can be developed, but it may require more extensive process optimization. The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the availability of starting materials and reagents, and the desired scale of the synthesis.

References

Acidity of Halogenated Phenol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a phenolic compound, quantified by its acid dissociation constant (pKa), is a critical determinant of its chemical behavior and biological activity. The introduction of halogen substituents onto the phenol (B47542) ring significantly modulates its acidity through a complex interplay of electronic effects. This guide provides a comprehensive comparison of the pKa values of ortho, meta, and para isomers of fluorinated, chlorinated, brominated, and iodinated phenols, supported by experimental data and detailed methodologies, to aid in research and development.

Quantitative Comparison of pKa Values

The acidity of phenols is enhanced by the presence of electron-withdrawing halogen substituents. A lower pKa value is indicative of a stronger acid. The experimental pKa values for various halogenated phenol isomers, measured in water at or near 25°C, are summarized below for direct comparison.

Compound NameHalogenIsomer PositionpKa Value
Fluorophenols
2-FluorophenolFluorineortho8.70[1]
3-FluorophenolFluorinemeta9.30[1]
4-Fluorophenol (B42351)Fluorinepara9.90[1]
Chlorophenols
2-ChlorophenolChlorineortho8.52[1]
3-ChlorophenolChlorinemeta9.12[1]
4-ChlorophenolChlorinepara9.41[1]
Bromophenols
2-BromophenolBromineortho8.42[1]
3-BromophenolBrominemeta9.11[1]
4-BromophenolBrominepara9.34[1]
Iodophenols
2-IodophenolIodineortho8.51[1]
3-IodophenolIodinemeta~9.1
4-IodophenolIodinepara9.33[1]
Phenol (Reference)--9.95

Understanding the Acidity Trends

The acidity of substituted phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Halogens exert two primary electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).[1] The interplay of these effects, which varies with the halogen and its position on the aromatic ring, governs the observed acidity trends.

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus pull electron density away from the aromatic ring through the sigma bonds. This effect stabilizes the negative charge on the phenoxide oxygen, thereby increasing the acidity of the phenol. The strength of the inductive effect decreases with distance, following the order: ortho > meta > para.

  • Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which can destabilize the phenoxide ion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions.

Analysis of Isomeric Positions:

  • Ortho Isomers: At the ortho position, the strong, electron-withdrawing inductive effect of the halogen dominates, leading to a significant increase in acidity compared to phenol. For fluorophenol, intramolecular hydrogen bonding between the fluorine and the hydroxyl group can slightly decrease acidity, but the inductive effect is still the major contributor to its increased acidity compared to the para isomer.[2]

  • Meta Isomers: In the meta position, the resonance effect is not operative. Therefore, the acidity is primarily enhanced by the inductive effect of the halogen. This results in meta-halophenols being more acidic than phenol but generally less acidic than their ortho counterparts.

  • Para Isomers: At the para position, both the inductive and resonance effects are at play. While the inductive effect withdraws electron density, the resonance effect donates it. For fluorine, the +R effect is significant, which counteracts the -I effect, making 4-fluorophenol the least acidic among the fluorophenol isomers.[3] For chlorine, bromine, and iodine, the -I effect is more dominant than the +R effect, resulting in increased acidity compared to phenol.

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds is crucial for understanding their chemical properties. Two common and reliable methods are Spectrophotometric Titration and Potentiometric Titration.

Spectrophotometric Titration Method

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a phenol exhibit different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., water or a water-acetonitrile mixture).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol.

    • Prepare two additional solutions, one strongly acidic (e.g., pH 1-2) to ensure the phenol is fully protonated, and one strongly basic (e.g., pH 12-13) to ensure it is fully deprotonated.

  • Spectrophotometric Measurements:

    • For each buffer solution, as well as the acidic and basic solutions, add a precise aliquot of the phenol stock solution.

    • Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (typically 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the phenol.

  • Data Analysis:

    • Measure the absorbance of each buffered solution at the λmax of the deprotonated form.

    • The pKa can be determined by plotting the absorbance versus the pH of the solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where the ratio of the protonated form ([HA]) to the deprotonated form ([A⁻]) can be determined from the absorbance values.

Potentiometric Titration Method

This classic method involves titrating a solution of the weak acid (phenol) with a strong base and monitoring the pH change.

Methodology:

  • Preparation and Calibration:

    • Prepare a standard solution of the halogenated phenol of known concentration in a suitable solvent.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure:

    • Place a known volume of the phenol solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the strong base titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest slope on the curve, which can be determined from the first or second derivative of the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).

Visualization of Structure-Acidity Relationship

The following diagram illustrates the relationship between the position of a halogen substituent on the phenol ring and the dominant electronic effects that influence the acidity of the resulting phenoxide ion.

References

A Spectroscopic Showdown: Unmasking the Isomers of Iodinated Cresol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of various iodinated cresol (B1669610) isomers reveals distinct fingerprints for each compound, providing researchers, scientists, and drug development professionals with critical data for identification and differentiation. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of these closely related structures, offering a valuable resource for their unambiguous characterization.

The precise identification of isomers is a cornerstone of chemical and pharmaceutical research, as subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide presents a comparative analysis of the spectroscopic data for a range of mono-iodinated cresol isomers, equipping researchers with the necessary information to distinguish between them.

At a Glance: Spectroscopic Data of Iodinated Cresol Isomers

To facilitate a clear comparison, the key spectroscopic data for several iodinated cresol isomers are summarized in the tables below. These tables provide a quick reference for the characteristic signals and absorptions observed in different spectroscopic techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Iodinated Cresol Isomers in CDCl₃

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Iodo-4-methylphenol Data not readily available in a comparable format.152.9, 139.1, 131.0, 130.2, 115.0, 85.9, 20.0[1]
4-Iodo-2-methylphenol 7.41 (d, J=2.3 Hz, 1H), 7.28 (dd, J=8.5, 2.4 Hz, 1H), 6.74 (d, J=8.5 Hz, 1H), 4.75 (s, 1H), 2.21 (s, 3H)152.0, 138.8, 131.3, 125.6, 116.8, 82.2, 15.8
2-Iodo-6-methylphenol Data not readily available in a comparable format.Data not readily available in a comparable format.
4-Iodo-3-methylphenol Data not readily available in a comparable format.Data not readily available in a comparable format.
2-Iodo-5-methylphenol Data not readily available in a comparable format.Data not readily available in a comparable format.
6-Iodo-3-methylphenol Data not readily available in a comparable format.Data not readily available in a comparable format.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data of Iodinated Cresol Isomers

IsomerKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm)
2-Iodo-4-methylphenol Data not readily available.Data available but not in a directly comparable format.[2]
4-Iodo-2-methylphenol Data available in spectral format.[3]Data not readily available.
2-Iodo-6-methylphenol Data not readily available.Data not readily available.
4-Iodo-3-methylphenol Data not readily available.Data not readily available.
2-Iodo-5-methylphenol Data not readily available.Data not readily available.
6-Iodo-3-methylphenol Data not readily available.Data not readily available.

Table 3: Mass Spectrometry (MS) Data of Iodinated Cresol Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Iodo-4-methylphenol 234[1][2]107, 77[1]
4-Iodo-2-methylphenol 234[3]219, 107, 77
2-Iodo-6-methylphenol 234[4]Data not readily available.
4-Iodo-3-methylphenol 234Data not readily available.
2-Iodo-5-methylphenol 234Data not readily available.
6-Iodo-3-methylphenol 234Data not readily available.

Experimental Protocols: A Guide to Spectroscopic Analysis

The data presented in this guide were obtained using standard spectroscopic techniques. The following section outlines the general experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a reference.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000 to 400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and placed in a quartz cuvette with a defined path length (typically 1 cm). The absorbance is measured over a wavelength range, usually from 200 to 400 nm for these compounds, to determine the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak provides the molecular weight of the compound, while the fragmentation pattern offers structural information.

Visualizing the Workflow: From Isomer to Spectrum

The process of obtaining and interpreting spectroscopic data for an iodinated cresol isomer can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates this process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_Synthesis Synthesis of Iodinated Cresol Isomer Purification Purification (e.g., Chromatography) Isomer_Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare sample (e.g., KBr pellet) UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Dissolve in UV-grade solvent MS Mass Spectrometry Purification->MS Introduce into ion source NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation and Isomer Differentiation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of iodinated cresol isomers.

This comprehensive guide provides a foundational dataset and procedural overview for the spectroscopic comparison of iodinated cresol isomers. The distinct spectral features highlighted herein serve as a powerful tool for the unambiguous identification and differentiation of these closely related but structurally unique molecules. Further research to complete the spectroscopic datasets for all isomers will undoubtedly enhance the utility of this comparative analysis.

References

A Comparative Guide to the Efficacy of Iodinating Agents for Phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of iodinated phenols is a cornerstone of modern organic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1] The carbon-iodine bond's unique reactivity makes it ideal for various cross-coupling reactions, the formation of organometallic reagents, and the synthesis of hypervalent iodine compounds.[1]

Phenols, being activated aromatic compounds, are susceptible to electrophilic iodination. However, the choice of iodinating agent is critical to control regioselectivity, maximize yield, and ensure compatibility with other functional groups. This guide provides an objective comparison of common iodinating agents for phenol (B47542) synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Common Iodinating Agents

Molecular Iodine (I₂): As a readily available and easy-to-handle solid, molecular iodine is a common choice.[2] However, I₂ itself is often not electrophilic enough for efficient reaction and can cause decomposition of highly active substrates like phenols.[1][2] Its efficacy is dramatically improved when used with an oxidizing agent (such as H₂O₂, HNO₃, or NaBO₃) which generates a more potent electrophile in situ, believed to be the iodonium (B1229267) ion (I⁺) or hypoiodous acid (HOI).[1][3][4]

N-Iodosuccinimide (NIS): NIS is a versatile and highly effective electrophilic iodinating agent.[5][6] Its reactivity can be tuned with acid catalysts, such as trifluoroacetic acid (TFA) or sulfuric acid, making it suitable for both activated and deactivated aromatic rings.[5][7] NIS often provides high yields under mild conditions, preventing damage to sensitive functional groups, and offers excellent regioselectivity.[6] A notable advantage is that reactions can be performed using a simple grinding method at room temperature, resulting in short reaction times and high yields.[8]

Iodine Monochloride (ICl): As a polarized interhalogen compound, ICl is a more powerful electrophilic iodinating agent than molecular iodine.[9] It readily reacts with activated aromatics like phenols.[9] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[9] However, its use requires careful handling due to its corrosive nature.

Hypervalent Iodine Reagents: Reagents like iodosylbenzene, in combination with an iodine source like ammonium (B1175870) iodide, offer an efficient and controlled method for electrophilic iodination.[10] These systems can achieve high yields under mild, open-flask conditions with short reaction times.[10]

Quantitative Data Summary

The following table summarizes the performance of various iodinating agents for the synthesis of iodophenols under different experimental conditions.

Iodinating Agent/SystemSubstrateReaction ConditionsProduct(s)Yield (%)Reference
I₂ / H₂O₂ PhenolWater, rt, 24h2-Iodophenol + 2,6-Diiodophenol49% + 21%[3]
I₂ / H₂O₂ 4-Nitrophenol (B140041)Water, 70°C, 24h2-Iodo-4-nitrophenol95%[3]
I₂ / HNO₃ / AcOH 4-NitroanilineAcetic Acid, rt, 4h2-Iodo-4-nitroaniline89%[11]
I₂ / HNO₃ / AcOH VanillinAcetic Acid, rt, 3h5-Iodovanillin80%[11]
N-Iodosuccinimide (NIS) 4-NitrophenolGrinding, rt, 8 min2,6-Diiodo-4-nitrophenol97%[8]
N-Iodosuccinimide (NIS) o-NitrophenolGrinding, rt, 5 min4-Iodo-2-nitrophenol98%[8]
NIS / TFA PhenolAcetonitrile, rt4-IodophenolHigh Yield[5]
Iodine Monochloride (ICl) 2,4-Dichlorophenol70:30 Methanol (B129727)/Water, 30°C2,4-Dichloro-6-iodophenolKinetic Data[12]
Iodosylbenzene / NH₄I 2-BromophenolK₃PO₄, CH₃CN, rt, 15 min2-Bromo-4-iodophenol92%[13]
AgSbF₆ / I₂ PhenolDichloromethane, rt, 16h2-Iodophenol + 4-Iodophenol79% conv. (ortho selective)[4]

Experimental Protocols

Protocol 1: Iodination of 4-Nitrophenol using I₂ / H₂O₂ [3]

  • Reaction Setup: To a solution of 4-nitrophenol (1.0 mmol) in 10 mL of water, add iodine (0.6 mmol) and 30% hydrogen peroxide (2.0 mmol).

  • Reaction Execution: Stir the mixture at 70°C for 24 hours.

  • Work-up: After cooling to room temperature, add a saturated solution of Na₂S₂O₃ to quench excess iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-iodo-4-nitrophenol.

Protocol 2: Iodination of Phenols using N-Iodosuccinimide (Grinding Method) [8]

  • Reaction Setup: In a mortar, place the phenolic substrate (1.0 mmol), N-Iodosuccinimide (NIS) (1.1 mmol for mono-iodination or 2.1 mmol for di-iodination), and a catalytic amount of acetic acid (2 drops).

  • Reaction Execution: Grind the mixture with a pestle at room temperature for the specified time (typically 5-8 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with deionized water, and dry to obtain the pure iodinated phenol.

Protocol 3: Iodination of 2,4-Disubstituted Phenols using ICl [12]

  • Solution Preparation: Prepare a solution of the 2,4-disubstituted phenol (e.g., 0.01 M) in a 70:30 (v/v) mixture of methanol and deionized water. Prepare a separate solution of iodine monochloride (e.g., 0.001 M) in the same solvent mixture.

  • Reaction Execution: In a thermostated bath at the desired temperature (e.g., 30°C), mix the two solutions. The reaction is typically fast.

  • Analysis: To follow the kinetics, arrest the reaction at specific time intervals by adding an excess of 10% aqueous potassium iodide solution.

  • Titration: Immediately titrate the liberated iodine against a standardized sodium thiosulfate (B1220275) solution to determine the concentration of unreacted ICl.

Visualizing the Process

The general workflow for the iodination of phenols, from reaction setup to final product analysis, involves several key steps that can be visualized for clarity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Weigh Phenol Substrate mix Combine Reactants in Solvent start->mix reagent Prepare Iodinating Agent Solution reagent->mix react Stir at Controlled Temperature mix->react monitor Monitor via TLC/GC react->monitor quench Quench Reaction (e.g., Na₂S₂O₃) monitor->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the synthesis of iodophenols.

Conclusion

The selection of an iodinating agent for phenol synthesis depends on a variety of factors including substrate reactivity, desired regioselectivity, functional group tolerance, and reaction conditions.

  • For simple, cost-effective iodinations of activated phenols, molecular iodine with an oxidant like H₂O₂ in water offers a green and efficient method.[3]

  • N-Iodosuccinimide (NIS) stands out as a highly versatile and selective reagent, particularly for complex substrates or when mild conditions are paramount.[6] Its effectiveness in solvent-free grinding methods presents a significant advantage in terms of speed and environmental impact.[8]

  • Iodine monochloride (ICl) is a powerful option for rapid iodination, though it requires more stringent handling protocols.[9]

  • Hypervalent iodine reagents and other specialized systems provide excellent control and high yields for specific applications, particularly in the synthesis of complex pharmaceutical intermediates.[10][14]

By consulting the comparative data and protocols provided, researchers can make an informed decision to best suit the objectives of their synthetic endeavors.

References

A Comparative Benchmarking Guide to 3-Iodo-2-methylphenol for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Iodo-2-methylphenol stands out as a versatile intermediate, particularly for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This guide provides an objective comparison of this compound against its structural analogs—3-bromo-2-methylphenol, 3-chloro-2-methylphenol, and the parent 2-methylphenol—to inform strategic synthetic planning.

Physicochemical Properties: A Quantitative Overview

The choice of a building block is often initially guided by its fundamental physicochemical properties. These parameters influence solubility, handling, and reactivity. The following table summarizes key properties for this compound and its analogs.

PropertyThis compound3-Bromo-2-methylphenol3-Chloro-2-methylphenol2-Methylphenol (o-Cresol)
CAS Number 116529-75-0[1][2]7766-23-6[3]3260-87-595-48-7
Molecular Formula C₇H₇IO[1][2]C₇H₇BrO[3]C₇H₇ClOC₇H₈O
Molecular Weight 234.03 g/mol [1]187.03 g/mol [3]142.58 g/mol 108.14 g/mol
Melting Point N/A95 °C86 °C31 °C
Boiling Point N/A220.8 °C225 °C191 °C
XLogP3 2.6[1]2.63.31.89
pKa (Predicted) N/AN/A9.35 ± 0.1010.37

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of halogenated phenols in drug discovery lies in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the aryl halide is paramount and is directly related to the strength of the carbon-halogen (C-X) bond.

The established order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > Cl .[4][5] This trend is governed by the bond dissociation energies (BDEs) of the C-X bond; a weaker bond is cleaved more readily by the palladium catalyst.

BondBond Dissociation Energy (kJ/mol)General Reactivity Profile
C-I ~272Highest Reactivity: Reactions often proceed under mild conditions (e.g., lower temperatures, weaker bases) with standard catalysts like Pd(PPh₃)₄. Ideal for sensitive substrates or when rapid reaction is desired.
C-Br ~332Intermediate Reactivity: Represents a good balance between reactivity and stability. Widely used in synthesis, often requiring slightly more forcing conditions than iodides but are generally more cost-effective.[4]
C-Cl ~397Lowest Reactivity: Historically challenging substrates, aryl chlorides require more advanced catalyst systems, typically involving bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and higher reaction temperatures to achieve efficient coupling.[6] However, they are often the most economical starting materials.

BDE values are approximate for aryl halides.[7]

This reactivity difference allows for selective, sequential cross-couplings on di-halogenated substrates, further enhancing synthetic utility.

Reactivity of 2-Methylphenol: An Electrophilic Substitution Benchmark

In contrast to its halogenated analogs, the parent 2-methylphenol (o-cresol) does not participate in cross-coupling reactions at the 3-position. Instead, its reactivity is characterized by electrophilic aromatic substitution. The hydroxyl (-OH) group is a very strong activating, ortho-, para-directing group, while the methyl (-CH₃) group is a weaker activating, ortho-, para-director.[8][9] This means reactions like nitration, halogenation, and Friedel-Crafts alkylation will preferentially occur at positions ortho and para to the powerful hydroxyl group (positions 4 and 6).[10]

Experimental Protocols

Below are generalized protocols for key transformations. Note: These are starting points; optimization of catalyst, ligand, base, solvent, and temperature is crucial for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction forms a new C-C bond between the aryl halide and an organoboron species.

  • Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, e.g., this compound), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and solvent (e.g., a mixture of Dioxane/H₂O or Toluene/EtOH/H₂O, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring.

    • For this compound: Typically 80-90 °C for 2-12 hours.

    • For 3-Bromo-2-methylphenol: Typically 90-100 °C for 6-24 hours.

    • For 3-Chloro-2-methylphenol: Requires a specialized ligand (e.g., SPhos, XPhos) with the palladium source (e.g., Pd₂(dba)₃) and higher temperatures, often >100 °C for 12-48 hours.

  • Workup & Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl halide and an amine.

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., BINAP for iodides/bromides, a biaryl phosphine like XPhos for chlorides; 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄; 1.4 mmol).

  • Inert Atmosphere: Seal and purge the tube with an inert gas.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) followed by a dry, degassed solvent (e.g., Toluene or Dioxane, 4 mL).

  • Reaction: Heat the mixture with stirring. Reaction conditions follow a similar trend to the Suzuki-Miyaura coupling, with iodides reacting under the mildest conditions and chlorides requiring more forcing conditions.

  • Workup & Purification: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride, extract with an organic solvent, and purify the product via column chromatography.

Visualizing Synthetic Strategy and Application

Diagrams are essential tools for conceptualizing complex chemical processes and biological interactions. The following visualizations, rendered using Graphviz, illustrate key concepts relevant to the use of these building blocks.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) glassware 2. Add to Oven-Dried Flask reagents->glassware inert 3. Purge with Inert Gas (Ar/N2) glassware->inert catalyst 4. Add Catalyst & Solvent inert->catalyst heat 5. Heat & Stir (Monitor by TLC/LCMS) catalyst->heat quench 6. Quench & Extract heat->quench dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Activates Substrate Substrate KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->KinaseB Inhibits

A molecule derived from this compound could act as a kinase inhibitor.

decision_tree start Select Building Block for Cross-Coupling q1 Is high reactivity or use of mild conditions critical? start->q1 q2 Is cost the primary concern? q1->q2  No use_iodo Use this compound q1->use_iodo  Yes use_bromo Use 3-Bromo-2-methylphenol (Good balance of reactivity & cost) q2->use_bromo  No use_chloro Use 3-Chloro-2-methylphenol (Requires optimization with specialized catalysts) q2->use_chloro  Yes

Decision tree for selecting the optimal 2-methylphenol building block.

Conclusion

The choice between this compound and its bromo- and chloro-analogs is a strategic decision based on a trade-off between reactivity, cost, and the specific demands of the synthetic route.

  • This compound is the premier choice for reactions requiring high reactivity and mild conditions, making it ideal for complex, late-stage functionalization or with thermally sensitive substrates.

  • 3-Bromo-2-methylphenol offers a robust and versatile middle ground, providing excellent reactivity for a wide range of transformations at a generally lower cost than the iodo-analog.

  • 3-Chloro-2-methylphenol is the most economical option and is well-suited for large-scale synthesis where the initial investment in process optimization—identifying potent, specialized catalyst systems—can lead to significant cost savings.

  • 2-Methylphenol serves a different synthetic purpose, acting as a nucleophilic core for derivatization via electrophilic aromatic substitution rather than as a substrate for cross-coupling.

By understanding the distinct reactivity profiles and properties of these building blocks, researchers can make more informed decisions, accelerating the discovery and development of novel molecules.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-2-methylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Iodo-2-methylphenol is critical for maintaining a secure laboratory environment and protecting our ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound, minimizing risks and adhering to regulatory standards.

Hazard Identification and Safety Summary

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below, based on its GHS classification.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye Irritation / DamageCategory 2 / 1Causes serious eye irritation or damage.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.

EquipmentSpecificationPurpose
Gloves Double nitrile or Viton gloves.[3]To prevent skin contact.
Eye Protection Chemical splash goggles.[3]To protect eyes from splashes and vapors.
Lab Coat Fully-buttoned lab coat.[3]To protect skin and personal clothing.
Respiratory Protection NIOSH-approved respirator.[3][4]Necessary if handling large quantities or if ventilation is inadequate.
Step-by-Step Disposal Protocol

The disposal of this compound falls under the category of halogenated organic waste.[5] Adherence to a strict segregation and collection protocol is mandatory.

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Stream: Confirm that the waste contains this compound or other iodinated, brominated, chlorinated, or fluorinated organic compounds. This designates it as Halogenated Organic Waste .[5]

  • Select Appropriate Waste Container:

    • Obtain a designated hazardous waste container, often a polyethylene (B3416737) carboy labeled for "Halogenated Organic Wastes".[3][5]

    • Ensure the container is in good condition, clean, and has a secure, tightly sealing lid.[6][7] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[3]

  • Label the Container:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[7][8]

    • Clearly write the full chemical name, "this compound," and its approximate concentration or volume on the label.[5] All constituents in the waste mixture must be listed.[7]

  • Waste Accumulation:

    • Carefully transfer the waste into the labeled container, avoiding splashes or spills.

    • Keep the container closed at all times, except when actively adding waste.[6][7][8]

    • Store the container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet, away from incompatible materials like acids, bases, and oxidizers.[3][6]

  • Handling Empty Containers:

    • Thoroughly empty the original this compound container.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

    • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]

  • Requesting Disposal:

    • Once the waste container is full (not exceeding 90% capacity), or if waste collection is infrequent, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[6][8]

    • Do not dispose of this compound down the drain or allow it to evaporate in a fume hood.[3][9][10]

Emergency Procedures for Spills

In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:

  • Ensure Safety: Alert others in the area and ensure proper ventilation.

  • Wear PPE: Don the appropriate PPE as listed in the table above.

  • Contain Spill: Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation cluster_classification Waste Classification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_incorrect Incorrect Disposal Routes start Identify Waste as This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Is the waste a halogenated organic compound? ppe->classify collect_halogenated Collect in designated 'Halogenated Waste' container classify->collect_halogenated  Yes   drain Do NOT pour down drain classify->drain evaporate Do NOT allow to evaporate classify->evaporate trash Do NOT mix with non-hazardous trash classify->trash label_container Label container with 'Hazardous Waste' and list all chemical constituents collect_halogenated->label_container store_safe Store container sealed in a designated, safe location label_container->store_safe disposal_request Request pickup from Environmental Health & Safety (EHS) store_safe->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Disposal Decision Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.